molecular formula C3H6O2 B104164 Oxetan-3-ol CAS No. 7748-36-9

Oxetan-3-ol

Cat. No.: B104164
CAS No.: 7748-36-9
M. Wt: 74.08 g/mol
InChI Key: QMLWSAXEQSBAAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxetan-3-ol, also known as this compound, is a useful research compound. Its molecular formula is C3H6O2 and its molecular weight is 74.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxetan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2/c4-3-1-5-2-3/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLWSAXEQSBAAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433064
Record name Oxetan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7748-36-9
Record name Oxetan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxetan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of Oxetan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetan-3-ol, a saturated four-membered heterocyclic alcohol, has emerged as a valuable building block in modern organic synthesis and medicinal chemistry. Its unique structural and physicochemical properties, stemming from the inherent ring strain of the oxetane (B1205548) moiety, make it an attractive scaffold for the development of novel therapeutics and advanced materials. The incorporation of the oxetane ring can significantly influence a molecule's aqueous solubility, lipophilicity, metabolic stability, and conformational preferences, offering a powerful tool for fine-tuning the properties of drug candidates.[1][2] This guide provides a comprehensive overview of the fundamental chemical properties of this compound, including its synthesis, reactivity, and spectral characterization, to support its application in research and development.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[3] Its key physicochemical properties are summarized in the tables below, providing a quick reference for experimental design and computational modeling.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
CAS Number 7748-36-9[1][3][4]
Molecular Formula C₃H₆O₂[1][3][4]
Molecular Weight 74.08 g/mol [1][3][4]
Appearance Colorless to light yellow clear liquid[3]
Boiling Point 153 °C at 760 mmHg[1]
Melting Point 14 °C (lit.)
Density 1.167 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.438[3]
Flash Point 87 °C (189 °F)[1]
Table 2: Solubility and Acidity of this compound
PropertyValue/DescriptionReference(s)
Solubility Soluble in chloroform, slightly soluble in methanol (B129727).[1]
pKa (Predicted) 13.68 ± 0.20[1]

Synthesis and Purification

A common and efficient method for the synthesis of this compound starts from the readily available epichlorohydrin (B41342). The overall synthetic workflow is depicted below.

SynthesisWorkflow Synthesis of this compound from Epichlorohydrin cluster_0 Step 1: Ring Opening and Esterification cluster_1 Step 2: Protection of Hydroxyl Group cluster_2 Step 3: Hydrolysis and Intramolecular Cyclization cluster_3 Step 4: Deprotection Epichlorohydrin Epichlorohydrin Intermediate1 Acetic acid-2-hydroxy-3-chloropropyl ester Epichlorohydrin->Intermediate1 Acetic acid, cat. FeCl₃, 70°C Intermediate2 Protected Intermediate Intermediate1->Intermediate2 Ethyl vinyl ether, p-TsOH, 35°C Intermediate3 Protected this compound Intermediate2->Intermediate3 aq. NaOH, 110°C Oxetan3ol This compound Intermediate3->Oxetan3ol MeOH, p-TsOH, 15-18°C

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from Epichlorohydrin

This protocol is adapted from a reported concise synthesis of this compound.[5][6]

Step 1: Synthesis of Acetic acid-2-hydroxy-3-chloropropyl ester

  • To a solution of anhydrous iron(III) chloride (catalytic amount) in acetic acid, add epichlorohydrin dropwise with stirring.

  • Heat the mixture at 70°C for 12 hours.

  • After cooling to room temperature, extract the mixture with dichloromethane (B109758) (DCM).

  • Concentrate the organic extracts under reduced pressure to yield the crude product as a yellow oil.

Step 2: Protection of the Hydroxyl Group

  • To the crude acetic acid-2-hydroxy-3-chloropropyl ester, add p-toluenesulfonic acid (p-TsOH) (catalytic amount).

  • Add ethyl vinyl ether dropwise at room temperature over 30 minutes, maintaining the temperature between 30-35°C.

  • Heat the mixture at 40-45°C for 8 hours.

  • After cooling, extract the mixture with DCM and concentrate the organic extracts to obtain the crude protected intermediate.

Step 3: Hydrolysis and Intramolecular Cyclization

  • To a solution of sodium hydroxide (B78521) in water at 110°C, add the crude protected intermediate from the previous step over 1.5 hours.

  • Reflux the reaction mixture for an additional 4 hours.

  • Cool the mixture to room temperature, wash with water, and extract the aqueous layer with DCM.

  • Concentrate the combined organic extracts to give the crude protected this compound.

Step 4: Deprotection to this compound

  • Dissolve the crude protected this compound in methanol and cool to 15-18°C.

  • Add p-TsOH with stirring and continue to stir for 45 minutes.

  • Quench the reaction with sodium bicarbonate.

  • Purify the crude this compound by vacuum distillation.

Purification

Vacuum Distillation: As described in the synthetic protocol, vacuum distillation is an effective method for the purification of this compound on a larger scale.

Column Chromatography (General Procedure): For smaller-scale purification or removal of closely related impurities, flash column chromatography on silica (B1680970) gel can be employed. A typical procedure for oxetane derivatives involves:

  • Eluent Selection: A solvent system of ethyl acetate (B1210297) in hexanes is commonly used. The polarity can be adjusted based on TLC analysis of the crude mixture to achieve an Rf value of approximately 0.2-0.4 for the product.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Reactivity and Stability

The reactivity of this compound is governed by the interplay between the strained four-membered ring and the hydroxyl group.

Ring-Opening Reactions

The inherent ring strain of the oxetane ring makes it susceptible to ring-opening reactions under both acidic and basic conditions, as well as with strong nucleophiles.

RingOpening Ring-Opening Reactions of this compound cluster_conditions Reaction Conditions cluster_products Products Oxetan3ol This compound Diol 1,3-Diol Oxetan3ol->Diol H₂O / H⁺ SubstitutedDiol Substituted 1,3-Diol Oxetan3ol->SubstitutedDiol 1. Nu⁻ 2. H₂O Oxetan3ol->SubstitutedDiol 1. R-M 2. H₂O Acid Acidic Conditions (H⁺) Base Basic Conditions (Nu⁻) Organometallic Organometallic Reagents (R-M)

Caption: General pathways for ring-opening of this compound.

  • Acid-Catalyzed Ring Opening: Oxetanes are susceptible to ring-opening under acidic conditions, a reaction driven by the relief of ring strain. The reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of a solvent molecule (e.g., water) to yield a 1,3-diol.

  • Base-Catalyzed Ring Opening: While generally more stable under basic conditions compared to acidic conditions, strong nucleophiles can induce ring-opening.

  • Reaction with Organometallic Reagents: Strong nucleophiles such as Grignard reagents (RMgX) and organolithium reagents (RLi) can open the oxetane ring to form new carbon-carbon bonds, yielding substituted 1,3-diols after an aqueous workup.

Reactions of the Hydroxyl Group

The hydroxyl group of this compound undergoes typical reactions of a secondary alcohol, such as acylation and etherification.

  • Acylation: this compound can be acylated using acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding esters. This reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Etherification: The hydroxyl group can be converted into an ether via a Williamson ether synthesis, which involves deprotonation with a strong base (e.g., NaH) followed by reaction with an alkyl halide.

Stability
  • pH Stability: The oxetane ring is generally stable under neutral and basic conditions. However, it is sensitive to acidic conditions (pH < 4), which can lead to ring-opening.[7]

  • Thermal Stability: Prolonged exposure to high temperatures (e.g., > 80°C) should be avoided as it can promote degradation of the oxetane ring.

Spectral Data

The following sections provide an overview of the expected spectral data for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is relatively simple. A reported spectrum in CDCl₃ shows the following key signals:[5]

  • δ 4.88-5.00 (m, 2H): This multiplet corresponds to the two protons on one of the methylene (B1212753) carbons of the oxetane ring.

  • δ 4.45 (t, 1H): This triplet is assigned to the proton on the carbon bearing the hydroxyl group (CH-OH).

  • δ 3.58 (s, 1H): This singlet corresponds to the hydroxyl proton (OH). The chemical shift of this proton can vary depending on concentration and solvent.

¹³C NMR Spectroscopy

While a specific ¹³C NMR spectrum for this compound was not found, based on the structure and data for similar oxetane derivatives, the following approximate chemical shifts can be expected:

  • δ ~75-85 ppm: Methylene carbons of the oxetane ring (C2 and C4).

  • δ ~65-75 ppm: Carbon bearing the hydroxyl group (C3).

The exact chemical shifts will be influenced by the solvent and the specific electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorptions for the hydroxyl and ether functional groups.

  • ~3400 cm⁻¹ (broad): O-H stretching vibration of the alcohol, broadened due to hydrogen bonding.

  • ~2960-2850 cm⁻¹: C-H stretching vibrations of the methylene groups.

  • ~1100-1000 cm⁻¹: C-O stretching vibration of the cyclic ether.

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) of this compound at m/z 74 may be weak or absent, which is typical for alcohols. Common fragmentation patterns for cyclic ethers can be expected, including the loss of small neutral molecules. A characteristic fragmentation for some oxetanes is the loss of formaldehyde (B43269) (CH₂O, 30 Da).

Applications in Drug Discovery

This compound and its derivatives are increasingly utilized in drug discovery due to the advantageous physicochemical properties imparted by the oxetane moiety.

  • Bioisosterism: The oxetane ring is a recognized bioisostere for gem-dimethyl and carbonyl groups.[2] Replacing these groups with an oxetane can improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability without significantly altering the molecule's conformation.[1][2]

  • Modulation of Physicochemical Properties: The introduction of an oxetane can lead to:

    • Increased Solubility: The polar nature of the ether oxygen can improve interactions with water.

    • Reduced Lipophilicity (logP): This can be beneficial for optimizing pharmacokinetic profiles.

    • Improved Metabolic Stability: The oxetane ring can block sites of metabolic oxidation.

  • Scaffold for Novel Therapeutics: this compound serves as a versatile starting material for the synthesis of more complex oxetane-containing molecules with potential biological activity. It has been used in the synthesis of GPR119 agonists for metabolic disorders and BACE1 inhibitors for Alzheimer's disease.[1]

Safety and Handling

This compound is classified as harmful if swallowed and can cause skin irritation and serious eye damage. It may also cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS for detailed safety and handling information before working with this chemical.

References

An In-depth Technical Guide to the Characterization of Oxetan-3-ol (CAS: 7748-36-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetan-3-ol (CAS: 7748-36-9), also known as 3-hydroxyoxetane, is a saturated four-membered heterocyclic alcohol. Its strained ring system and the presence of a hydroxyl group make it a valuable and versatile building block in medicinal chemistry and organic synthesis. The oxetane (B1205548) motif can significantly influence the physicochemical properties of a molecule, such as solubility, lipophilicity, and metabolic stability, making it an attractive scaffold in drug discovery.[1] This technical guide provides a comprehensive overview of the characterization of this compound, including its chemical and physical properties, a detailed synthesis protocol, and standardized methods for its analytical characterization.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
CAS Number 7748-36-9[1][2][3][4][5]
Molecular Formula C₃H₆O₂[1][2][3][4][5]
Molecular Weight 74.08 g/mol [2][3][5]
Appearance Colorless to light yellow liquid[1]
Boiling Point 153 °C[2]
Density 1.167 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.438[2]
Flash Point 87 °C (189 °F)[2]
Solubility Soluble in Chloroform, slightly soluble in Methanol (B129727)[2]
pKa (Predicted) 13.68 ± 0.20[2]
SMILES C1C(CO1)O[1]
InChI InChI=1S/C3H6O2/c4-3-1-5-2-3/h3-4H,1-2H2[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound is from epichlorohydrin. The following protocol is a multi-step synthesis that involves the opening of the epoxide ring, protection of the resulting alcohol, cyclization to form the oxetane ring, and subsequent deprotection.

Experimental Protocol: Synthesis from Epichlorohydrin

Step 1: Synthesis of Acetic acid-2-hydroxy-3-chloropropyl ester

  • To a solution of anhydrous iron(III) chloride (0.97 mg, 0.006 mmol) in glacial acetic acid (1.23 mL, 21.6 mmol), add 2-(chloromethyl)oxirane (epichlorohydrin) (2 g, 21.6 mmol) dropwise over a 5-minute period with continuous stirring.

  • Heat the reaction mixture at 70°C with stirring for 12 hours.

  • After cooling to room temperature, extract the mixture with dichloromethane (B109758) (DCM).

  • Concentrate the organic phase under reduced pressure to yield acetic acid-2-hydroxy-3-chloropropyl ester as a yellow oil (2.97 g, 90% yield).

Step 2: Protection of the Hydroxyl Group

  • To the crude acetic acid-2-hydroxy-3-chloropropyl ester (1.5 g, 9.8 mmol), add p-toluenesulfonic acid (p-TsOH) (6.7 mg, 0.039 mmol).

  • Add ethyl vinyl ether (0.95 mL, 10.03 mmol) dropwise at room temperature over 30 minutes, maintaining the reaction temperature between 30-35°C by cooling.

  • After the addition is complete, heat the mixture at 40-45°C for 8 hours.

  • Cool the reaction to room temperature and extract with DCM.

  • Concentrate the combined organic extracts under reduced pressure to give crude acetic acid 2-(1-ethoxy)ethoxy-3-chloropropyl ester as a red liquid. This crude product is used in the next step without further purification.

Step 3: Hydrolysis and Intramolecular Cyclization

  • Prepare a solution of sodium hydroxide (B78521) (407.26 mg, 10.18 mmol) in water (0.4 mL) and heat to 110°C.

  • Add the crude acetic acid 2-(1-ethoxy)ethoxy-3-chloropropyl ester (1 g, 4.45 mmol) to the hot NaOH solution over a period of 1.5 hours.

  • Reflux the reaction mixture for an additional 4 hours.

  • Cool the mixture to room temperature and wash with water (10 mL).

  • Extract the aqueous layer with DCM (100 mL).

  • Concentrate the combined organic extracts under reduced pressure to obtain a brown oil.

  • Purify by distillation (bp = 45-50°C at 0.5 mmHg) to yield 3-(ethyloxy)oxetane as a clear oil (250 mg, 30% yield).

Step 4: Deprotection to this compound

  • Cool a solution of 3-(ethyloxy)oxetane (250 mg, 1.92 mmol) in methanol (2.3 mmol) to 15-18°C.

  • Add p-TsOH with stirring and continue to stir the reaction mixture for 45 minutes.

  • Quench the reaction by adding sodium bicarbonate.

  • Purify the crude product by distillation (35-40°C at 0.1 mmHg) to obtain this compound as a clear oil.

Synthesis_Workflow start Epichlorohydrin step1 Step 1: Epoxide Opening (FeCl3, Acetic Acid, 70°C) start->step1 intermediate1 Acetic acid-2-hydroxy-3-chloropropyl ester step1->intermediate1 step2 Step 2: Protection (Ethyl vinyl ether, p-TsOH, 40-45°C) intermediate1->step2 intermediate2 Crude Acetic acid 2-(1-ethoxy)ethoxy-3-chloropropyl ester step2->intermediate2 step3 Step 3: Hydrolysis & Cyclization (NaOH, H2O, 110°C) intermediate2->step3 intermediate3 3-(ethyloxy)oxetane step3->intermediate3 step4 Step 4: Deprotection (p-TsOH, Methanol, 15-18°C) intermediate3->step4 end This compound step4->end

Figure 1: Synthetic workflow for this compound from Epichlorohydrin.

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is free of particulate matter by filtering through a small plug of glass wool if necessary.

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters (Typical):

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Data Processing: Apply Fourier transform to the Free Induction Decay (FID). Perform phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Expected Spectrum: The ¹H NMR spectrum of this compound in CDCl₃ is expected to show a signal for the hydroxyl proton around 3.58 ppm (singlet, 1H), a signal for the methine proton adjacent to the hydroxyl group around 4.45 ppm (triplet, 1H), and a multiplet for the methylene (B1212753) protons of the oxetane ring between 4.88-5.00 ppm (2H).

¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated solution, typically 20-100 mg of this compound in 0.6-0.7 mL of deuterated solvent.

  • Instrumentation: A 75 MHz or higher field NMR spectrometer.

  • Acquisition Parameters (Typical):

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0 to 200 ppm.

  • Data Processing: Similar to ¹H NMR processing. Reference the spectrum to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

  • Expected Spectrum: The ¹³C NMR spectrum will show distinct signals for the two types of carbon atoms in the molecule: the carbon bearing the hydroxyl group and the two equivalent methylene carbons of the oxetane ring.

NMR_Workflow start This compound Sample prep Sample Preparation (Dissolve in Deuterated Solvent) start->prep instrument NMR Spectrometer (≥300 MHz for ¹H, ≥75 MHz for ¹³C) prep->instrument acquisition Data Acquisition (FID Signal) instrument->acquisition processing Data Processing (Fourier Transform, Phasing, Baseline Correction) acquisition->processing end ¹H and ¹³C NMR Spectra processing->end

Figure 2: General workflow for NMR analysis.
Infrared (IR) Spectroscopy

  • Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place one drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[6][7][8]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the clean salt plates. Then, place the sample "sandwich" in the spectrometer and record the sample spectrum. The instrument software will automatically subtract the background.

  • Expected Spectrum: The IR spectrum of this compound will exhibit characteristic absorption bands:

    • A broad O-H stretching band in the region of 3600-3200 cm⁻¹.

    • C-H stretching bands for the sp³ hybridized carbons just below 3000 cm⁻¹.

    • A prominent C-O stretching band for the alcohol around 1050-1150 cm⁻¹.

    • A C-O-C stretching band for the cyclic ether.

Mass Spectrometry (MS)
  • Ionization Method: Electron Ionization (EI) is a suitable method for a volatile, low molecular weight compound like this compound.[9][10][11]

  • Sample Introduction: The sample can be introduced via direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrumentation: A mass spectrometer capable of EI, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 15-200 amu).

  • Expected Spectrum:

    • Molecular Ion (M⁺•): A peak corresponding to the molecular weight of this compound (m/z = 74) should be observed.

    • Fragmentation Pattern: Common fragmentation pathways for cyclic ethers and alcohols will be observed. Expect fragments resulting from the loss of H•, •OH, H₂O, and ring-opening followed by fragmentation.

Gas Chromatography (GC) for Purity Assessment
  • Technique: Gas Chromatography with Flame Ionization Detection (GC-FID) is a standard method for determining the purity of volatile organic compounds like alcohols.[12][13][14][15]

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: A gas chromatograph equipped with an FID detector.

  • GC Conditions (Typical):

    • Column: A polar capillary column (e.g., a wax-type column) is suitable for alcohol analysis.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium or Nitrogen.

  • Data Analysis: The purity is determined by the area percentage of the main peak corresponding to this compound in the chromatogram.

Characterization_Logic cluster_structure Structural Elucidation cluster_purity Purity Assessment NMR NMR Spectroscopy (¹H and ¹³C) IR IR Spectroscopy MS Mass Spectrometry GC Gas Chromatography (GC-FID) Sample This compound Sample Sample->NMR Sample->IR Sample->MS Sample->GC

Figure 3: Logical relationship of analytical techniques for characterization.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

Hazard ClassGHS Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.
Skin Irritation (Category 2)H315: Causes skin irritation.
Serious Eye Damage (Category 1)H318: Causes serious eye damage.
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation.

Precautionary Measures:

  • Wear protective gloves, clothing, and eye/face protection.

  • Use only in a well-ventilated area.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a well-ventilated place. Keep container tightly closed.

  • Store locked up.

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of this compound (CAS: 7748-36-9). The provided protocols for synthesis and analysis, along with the tabulated physical and chemical data, serve as a valuable resource for researchers in organic synthesis and drug discovery. The unique properties imparted by the oxetane moiety underscore the importance of this building block in the development of novel chemical entities. Adherence to the outlined safety protocols is crucial when handling this compound.

References

An In-depth Technical Guide to the Structural and Conformational Analysis of Oxetan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxetan-3-ol, a four-membered heterocyclic alcohol, has emerged as a critical structural motif in modern medicinal chemistry. Its ability to act as a bioisosteric replacement for common functionalities like gem-dimethyl and carbonyl groups allows for the fine-tuning of critical drug properties, including aqueous solubility, lipophilicity, and metabolic stability.[1][2] A profound understanding of its three-dimensional structure and conformational landscape is paramount for rational drug design. This technical guide provides a comprehensive analysis of the structure and conformation of this compound, detailing the experimental and computational methodologies used for its characterization and presenting key structural data.

Molecular Structure of this compound

The structure of this compound is characterized by a strained four-membered ring, which deviates significantly from the ideal tetrahedral geometry of acyclic ethers. This inherent ring strain dictates its unique physicochemical properties. Unlike its parent, the unsubstituted oxetane (B1205548), the hydroxyl group at the C3 position introduces additional complexity, including the potential for intramolecular hydrogen bonding and distinct conformational isomers.

Ring Puckering

The oxetane ring is not planar. It adopts a puckered conformation to alleviate the torsional strain that would arise from eclipsing interactions in a planar arrangement. The degree of puckering is influenced by the substituents on the ring.[3] For this compound, the puckering is also influenced by the orientation of the hydroxyl group and its potential to form an intramolecular hydrogen bond with the ring oxygen. This puckering is a dynamic process, with the ring rapidly inverting between equivalent puckered conformations.

Key Structural Parameters
ParameterDescriptionTypical Value (Theoretical)Reference
Bond Lengths (Å)
r(C-O) (ring)The length of the carbon-oxygen bonds within the ring.~1.45 ÅBased on[3]
r(C-C) (ring)The length of the carbon-carbon bonds within the ring.~1.54 ÅBased on[3]
r(C3-O) (hydroxyl)The length of the bond between C3 and the hydroxyl oxygen.~1.43 ÅStandard C-O single bond
r(O-H) (hydroxyl)The length of the oxygen-hydrogen bond of the hydroxyl group.~0.96 ÅStandard O-H single bond
Bond Angles (°)
∠(C-O-C)The angle within the ether linkage of the ring.~91°Based on[3]
∠(O-C-C)The angle between the ether oxygen and two ring carbons.~93°Based on[3]
∠(C-C-C)The angle between three carbon atoms in the ring.~85°Based on[3]
∠(C-C-O-H) (Dihedral)The dihedral angle defining the orientation of the hydroxyl H.Varies with conformation-
Puckering Angle (°) The angle defining the deviation of the ring from planarity.10° - 25°Based on[4]

Conformational Analysis

The conformational landscape of this compound is primarily defined by two features: the puckering of the four-membered ring and the orientation of the hydroxyl substituent, which can be either axial or equatorial.

  • Axial Conformer: The hydroxyl group is oriented perpendicular to the approximate plane of the ring.

  • Equatorial Conformer: The hydroxyl group is oriented in the approximate plane of the ring.

The relative stability of these conformers is determined by a delicate balance of steric hindrance and stabilizing electronic interactions, most notably intramolecular hydrogen bonding. It is generally predicted that a conformer allowing for an intramolecular hydrogen bond between the hydroxyl proton and the ring ether oxygen would be particularly stable. The energy difference between such conformers is typically on the order of a few kcal/mol.

ConformerKey FeaturesRelative Energy (kcal/mol) (Theoretical Estimate)
Equatorial (H-bond) Hydroxyl group is equatorial; H-bond may form with the ring oxygen.0 (Reference)
Axial Hydroxyl group is axial; potential for different H-bonding interactions.1 - 3
Planar Transition State The energetic barrier for the ring-puckering inversion.0.5 - 2

Experimental and Computational Methodologies

A combined approach of experimental techniques and computational chemistry is essential for a thorough structural and conformational analysis.

Experimental Protocols

a) Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy

Microwave spectroscopy is a high-resolution technique used to determine the precise rotational constants of a molecule in the gas phase, from which its geometry can be derived.[5]

  • Sample Preparation: A dilute sample of this compound (typically <1%) is seeded into a carrier gas, such as neon or argon.

  • Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to rotational temperatures of only a few Kelvin, simplifying the resulting spectrum by populating only the lowest energy levels.

  • Microwave Excitation: A short, broadband "chirped" microwave pulse is broadcast into the chamber, simultaneously exciting a wide range of rotational transitions.[6]

  • Signal Detection: After the excitation pulse, the coherently rotating molecules emit a free induction decay (FID) signal. This weak signal is detected by a sensitive antenna.

  • Data Processing: The FID is digitized and Fourier transformed to yield the frequency-domain rotational spectrum.

  • Analysis: The observed transition frequencies are fitted using a quantum mechanical Hamiltonian to yield highly precise rotational constants for each observed conformer. By analyzing the spectra of different isotopic species (e.g., ¹³C, ¹⁸O), the atomic coordinates can be determined with high accuracy.

b) Gas Electron Diffraction (GED)

GED is a powerful method for determining the overall geometry of molecules in the gas phase by analyzing how a beam of electrons is scattered by the molecule's electrostatic potential.[7][8]

  • Electron Beam Generation: A high-energy beam of electrons is generated from an electron gun.

  • Sample Introduction: The gaseous this compound sample is introduced into the diffraction chamber through a fine nozzle, creating a molecular beam that intersects the electron beam.[8]

  • Scattering and Detection: The electrons are scattered by the molecules, creating a diffraction pattern of concentric rings that is captured on a detector.

  • Data Analysis: The intensity of the scattered electrons varies as a function of the scattering angle. This information is used to generate a radial distribution curve, which represents the probability of finding specific internuclear distances in the molecule.

  • Structure Refinement: A theoretical model of the molecular structure is refined by fitting the calculated radial distribution curve to the experimental data, yielding information about bond lengths, bond angles, and torsional angles.

Computational Chemistry Workflow

Computational methods are indispensable for exploring the conformational landscape, predicting spectroscopic constants to guide experiments, and interpreting experimental results.

  • Conformational Search: The first step is to identify all possible low-energy conformers. This is often done using molecular mechanics or semi-empirical methods, followed by refinement with more accurate methods.

  • Geometry Optimization: The geometry of each identified conformer is optimized using quantum mechanical methods, such as Density Functional Theory (DFT) (e.g., with the B3LYP functional and a 6-311++G(d,p) basis set) or ab initio methods (e.g., MP2). This step finds the minimum energy structure for each conformer.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to calculate thermodynamic properties like Gibbs free energy.

  • Spectroscopic Parameter Prediction: Rotational constants, dipole moments, and other spectroscopic parameters are calculated from the optimized geometries. These predictions are crucial for guiding the search for and assignment of experimental microwave spectra.

  • Potential Energy Surface (PES) Scan: To understand the dynamics of ring puckering, a PES scan can be performed by systematically varying the puckering coordinate and calculating the energy at each point. This allows for the determination of the barrier to ring inversion.

Key Relationships and Workflows

The following diagrams illustrate the key processes involved in the structural and conformational analysis of this compound.

ring_puckering cluster_puckering Ring Puckering Interconversion Puckered1 Puckered Conformer 1 (e.g., OH axial) PlanarTS Planar Transition State Puckered1->PlanarTS Energy Barrier Puckered2 Puckered Conformer 2 (e.g., OH equatorial) PlanarTS->Puckered2

A simplified potential energy diagram for the ring-puckering motion in this compound.

experimental_workflow cluster_exp Experimental Analysis start This compound Sample mw_prep Sample Prep for MW (Seeding in Carrier Gas) start->mw_prep ged_prep Sample Prep for GED (Gaseous Injection) start->ged_prep mw_spec Microwave Spectroscopy (CP-FTMW) mw_prep->mw_spec ged_exp Gas Electron Diffraction ged_prep->ged_exp mw_data Rotational Spectrum (Transition Frequencies) mw_spec->mw_data ged_data Diffraction Pattern (Scattering Intensity) ged_exp->ged_data mw_analysis Fit to Hamiltonian (Determine Rotational Constants) mw_data->mw_analysis ged_analysis Radial Distribution Curve Analysis ged_data->ged_analysis structure Precise Molecular Structure (Bond Lengths, Angles) mw_analysis->structure ged_analysis->structure

Workflow for the experimental determination of this compound's structure.

computational_workflow cluster_comp Computational Analysis start_comp Initial Structure Guess conf_search Conformational Search (Identify Isomers) start_comp->conf_search geom_opt Geometry Optimization (DFT/ab initio) conf_search->geom_opt freq_calc Frequency Calculation (Confirm Minima, Get ΔG) geom_opt->freq_calc spec_pred Predict Spectroscopic Parameters (Rotational Constants) geom_opt->spec_pred final_model Refined Structural & Energetic Model freq_calc->final_model compare Compare with Experimental Data spec_pred->compare compare->final_model

A typical workflow for the computational analysis of this compound's conformations.

Conclusion

The structural and conformational properties of this compound are a complex interplay of ring strain, substituent effects, and non-covalent interactions. Its puckered nature and the potential for multiple stable conformers are critical determinants of its utility in drug design. A synergistic approach, combining high-resolution gas-phase experiments like microwave spectroscopy and electron diffraction with sophisticated quantum chemical calculations, is essential for a complete understanding. The data and methodologies presented in this guide provide a framework for researchers to probe and exploit the unique structural features of this compound in the development of novel therapeutics.

References

Physical and chemical properties of 3-hydroxyoxetane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Hydroxyoxetane

Introduction

3-Hydroxyoxetane, also known as 3-oxetanol, is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery.[1][2][3] As a small, polar, and sp³-rich building block, the oxetane (B1205548) motif offers a unique combination of properties that can be leveraged to improve the physicochemical and pharmacokinetic profiles of drug candidates.[1][4] This technical guide provides a comprehensive overview of the physical and chemical properties of 3-hydroxyoxetane, detailed experimental protocols for its synthesis and key reactions, and its applications in modern drug development. The strained four-membered ring of oxetanes makes them reactive intermediates for synthesis while also being stable motifs that can replace groups like gem-dimethyl or carbonyls to enhance properties such as solubility and metabolic stability.[1][4][5][6]

Physical and Chemical Properties

3-Hydroxyoxetane is a colorless liquid at room temperature.[7][8] Its core properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₃H₆O₂[8][9]
Molecular Weight 74.08 g/mol [8][9]
CAS Number 7748-36-9[8][9]
Appearance Colorless Liquid[7][8]
Boiling Point 153 °C[7][8]
Density 1.167 g/mL at 25 °C[7]
Refractive Index (n20/D) 1.438[7]
Flash Point 87 °C (189 °F)[7][8]
pKa 13.68 ± 0.20 (Predicted)[7]
Solubility Soluble in Chloroform, Slightly Soluble in Methanol[7]

Spectroscopic Data

Detailed experimental spectra for 3-hydroxyoxetane are not widely published. However, characteristic spectral data can be inferred from its structure and available information for related compounds.

SpectroscopyDataSource(s)
Infrared (IR) Spectrum Authentic spectrum available, expected to show a broad O-H stretch (~3200-3600 cm⁻¹) and C-O stretches (~1000-1300 cm⁻¹).[8]
¹H NMR Predicted spectra for analogous structures suggest methylene (B1212753) protons (-CH₂-O-) around δ 4.8-5.0 ppm and the methine proton (-CH(OH)-) at a distinct chemical shift.[10]
¹³C NMR Predicted spectra for related oxetanes show carbons adjacent to the oxygen (-CH₂-O-) at approximately δ 75-78 ppm.[10]
Mass Spectrometry (MS) The monoisotopic mass is 74.036779430 Da.[9]

Experimental Protocols

Synthesis of 3-Hydroxyoxetane from Epichlorohydrin (B41342)

A common and scalable synthesis route starts from epichlorohydrin. The following protocol is adapted from patented industrial processes.[11]

Step 1: Acetate Formation

  • To a stirred solution of anhydrous ferric chloride (1.5 g) in glacial acetic acid (612 g, 10.02 moles), add epichlorohydrin (925 g, 10.0 moles) at 20°C over 10 minutes.

  • Heat the mixture at 65°-70°C for 24 hours to form the intermediate 1-chloro-3-acetoxy-2-propanol. The reaction progress can be monitored by ¹H NMR.[11]

Step 2: Blocking the Hydroxyl Group (Example with Ethyl Vinyl Ether)

  • Cool the crude product from Step 1. Add ethyl vinyl ether and a catalytic amount of p-toluenesulfonic acid.

  • Stir the mixture to protect the hydroxyl group as an ethoxyethoxy ether.[11][12]

Step 3: Intramolecular Cyclization (Ring Closure)

  • Add a solution of sodium hydroxide (B78521) in water to the protected intermediate.

  • Heat the mixture at reflux for several hours (e.g., 21 hours) to induce intramolecular Williamson ether synthesis, forming the protected oxetane ring.[2][11]

Step 4: Deprotection to Yield 3-Hydroxyoxetane

  • After cooling, neutralize the reaction mixture.

  • Add an acidic catalyst (e.g., p-toluenesulfonic acid) to hydrolyze the ethoxyethoxy protecting group.

  • Purify the crude product by vacuum distillation (bp 63°-68°C at 4.0 mm Hg) to obtain 3-hydroxyoxetane.[11]

G Epichlorohydrin Epichlorohydrin Intermediate1 1-Chloro-3-acetoxy-2-propanol Epichlorohydrin->Intermediate1 FeCl₃, Acetic Acid Intermediate2 Protected Acetate Intermediate1->Intermediate2 Ethyl Vinyl Ether, p-TSA Intermediate3 Protected Oxetane Intermediate2->Intermediate3 NaOH, Heat (Cyclization) FinalProduct 3-Hydroxyoxetane Intermediate3->FinalProduct Acidic Hydrolysis (Deprotection)

Caption: Synthesis workflow for 3-hydroxyoxetane.
Key Chemical Reactions of 3-Hydroxyoxetane

The hydroxyl group of 3-hydroxyoxetane serves as a versatile handle for further functionalization.

1. Tosylation and Nucleophilic Substitution This two-step process allows for the introduction of various nucleophiles at the 3-position.[1]

  • Protocol:

    • React 3-hydroxyoxetane with tosyl chloride in the presence of aqueous sodium hydroxide to form 3-(tosyloxy)oxetane.

    • The resulting tosylate is an excellent leaving group and can be displaced by nucleophiles. For example, reaction with sodium azide (B81097) yields 3-azidooxetane (B2941917) in high yield (86%).

    • The 3-azidooxetane can be subsequently reduced (e.g., with triphenylphosphine (B44618) followed by ammonolysis) to furnish 3-aminooxetane.[1]

2. Deoxyfluorination Direct conversion of the hydroxyl group to a fluorine atom can be achieved using reagents like diethylaminosulfur trifluoride (DAST).[1]

  • Protocol:

    • Add DAST to a solution of 3-hydroxyoxetane in an appropriate anhydrous solvent (e.g., dichloromethane) at low temperature.

    • Allow the reaction to warm to room temperature. The reaction proceeds with inversion of stereochemistry to yield 3-fluorooxetane.[1]

G Start 3-Hydroxyoxetane Tosylate 3-(Tosyloxy)oxetane Start->Tosylate Tosyl Chloride, NaOH Fluoro 3-Fluorooxetane Start->Fluoro DAST Azide 3-Azidooxetane Tosylate->Azide NaN₃ (SN2) Amine 3-Aminooxetane Azide->Amine Reduction

Caption: Reactivity pathways of 3-hydroxyoxetane.

Reactivity and Stability

The reactivity of 3-hydroxyoxetane is dominated by two features: the hydroxyl group and the strained oxetane ring.

  • Hydroxyl Group Reactivity: As shown in the protocols above, the alcohol functionality can be readily converted into other functional groups such as esters, ethers, halides, and azides.[1]

  • Ring Stability: The oxetane ring is more stable than an oxirane (epoxide) but is still susceptible to ring-opening reactions under strongly acidic or certain nucleophilic conditions.[5] However, it is generally stable to a wide range of common synthetic transformations, including oxidations, reductions, and many C-C bond-forming reactions under basic or neutral conditions.[5] This stability allows for the selective modification of substituents on the oxetane core without disrupting the ring.[5] Cationic ring-opening polymerization is a characteristic reaction of oxetanes, leading to polyethers.[13]

Applications in Drug Development

The incorporation of the oxetane motif, often via 3-hydroxyoxetane derivatives, is a modern strategy in medicinal chemistry to enhance the "drug-like" properties of molecules.[1][4]

  • Bioisosterism: Oxetanes are frequently used as bioisosteres for less desirable functional groups. They can replace a gem-dimethyl group to reduce lipophilicity and block metabolic oxidation, or a carbonyl group to improve aqueous solubility and metabolic stability while maintaining hydrogen bonding capabilities.[1][4]

  • Improved Physicochemical Properties: Introducing an oxetane can lead to significant improvements in:

    • Aqueous Solubility: The polar ether oxygen enhances water solubility.[1]

    • Metabolic Stability: The ring is often more resistant to metabolic degradation by cytochrome P450 enzymes compared to other alkyl groups.[4]

    • Lipophilicity (LogP): It can reduce a compound's lipophilicity, which is often beneficial for pharmacokinetic properties.[1]

    • Molecular Conformation: The rigid, three-dimensional structure of the oxetane ring can lock a molecule into a specific conformation, potentially increasing its binding affinity and selectivity for a biological target.[1]

G cluster_properties Enhanced Properties Lead Lead Compound (e.g., with gem-dimethyl or C=O) Strategy Incorporate Oxetane Moiety (via 3-hydroxyoxetane derivatives) Lead->Strategy Improved Improved Drug Candidate Strategy->Improved Solubility Increased Solubility Improved->Solubility Metabolism Improved Metabolic Stability Improved->Metabolism Lipophilicity Reduced Lipophilicity Improved->Lipophilicity Potency Enhanced Potency/ Selectivity Improved->Potency

Caption: Logic for using oxetanes in drug discovery.

Safety Information

3-Hydroxyoxetane is classified as a hazardous substance and should be handled with appropriate safety precautions.

  • Signal Word: Danger[7]

  • Hazard Statements:

    • H302: Harmful if swallowed.[7]

    • H315: Causes skin irritation.[7]

    • H318: Causes serious eye damage.[7]

    • H335: May cause respiratory irritation.[7]

  • Precautionary Statements: P261, P264, P280, P301+P312, P302+P352, P305+P351+P338.[7] Users should wear protective gloves, eye protection, and avoid breathing vapors.[8]

Conclusion

3-Hydroxyoxetane is a valuable and versatile chemical building block with a growing role in organic synthesis and medicinal chemistry. Its unique combination of a reactive hydroxyl handle and a stable, polar four-membered ring allows for the strategic modification of lead compounds to improve their overall drug-like properties. The synthetic routes to 3-hydroxyoxetane are well-established, making it an accessible tool for researchers and drug development professionals aiming to explore novel chemical space and design next-generation therapeutics.

References

Spectroscopic Characterization of Oxetan-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the spectroscopic data for Oxetan-3-ol, a valuable building block in medicinal chemistry and drug discovery. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the characterization of this compound.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The quantitative data are summarized in tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms, while ¹³C NMR probes the carbon skeleton.

¹H NMR Data

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the hydroxyl proton and the protons on the oxetane (B1205548) ring.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.88-5.00Multiplet2H-CH₂-O-
4.45Triplet1H-CH-OH
3.58Singlet1H-OH
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1]

¹³C NMR Data

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the presence of a hydroxyl group and a cyclic ether.

Wavenumber (cm⁻¹)IntensityAssignment
3500–3200Strong, BroadO–H stretch (hydrogen-bonded alcohol)
3000–2850MediumC–H stretch (alkane)
1320–1000StrongC–O stretch (alcohol, ether)
Predicted absorptions based on characteristic functional group frequencies.[2][3][4]
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of this compound is 74.08 g/mol .[5][6][7] The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and several fragment ions.

Predicted Mass Spectrometry Fragmentation

m/zProposed FragmentFragmentation Pathway
74[C₃H₆O₂]⁺•Molecular Ion
56[C₃H₄O]⁺•Loss of H₂O
45[C₂H₅O]⁺Alpha-cleavage
43[C₂H₃O]⁺Transannular cleavage
Predicted fragmentation patterns based on the general behavior of alcohols and cyclic ethers.[8][9][10]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation used.

NMR Spectroscopy Protocol (¹H NMR)

This protocol outlines the steps for preparing a sample of this compound for ¹H NMR analysis.

  • Sample Preparation:

    • Accurately weigh 5-25 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.

    • Gently swirl the vial to ensure the sample is completely dissolved.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).

    • Process the raw data by applying a Fourier transform, phasing, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

IR Spectroscopy Protocol (Neat Liquid)

This protocol describes the procedure for obtaining an IR spectrum of liquid this compound.

  • Sample Preparation:

    • Clean two salt plates (e.g., NaCl or KBr) with a dry, volatile solvent like acetone (B3395972) and allow them to dry completely.

    • Place one to two drops of neat this compound onto the center of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, even film.

  • Data Acquisition:

    • Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • After analysis, clean the salt plates thoroughly with a dry solvent and return them to a desiccator for storage.

Mass Spectrometry Protocol (Electron Ionization)

This protocol details the general steps for analyzing a volatile liquid sample like this compound using a mass spectrometer with an electron ionization source.

  • Sample Introduction:

    • For a volatile liquid, a direct insertion probe or a gas chromatography (GC) inlet can be used.

    • If using a direct insertion probe, a small amount of the liquid sample is placed in a capillary tube, which is then inserted into the probe. The probe is heated to volatilize the sample into the ion source.

    • If using a GC inlet, the sample is first injected into the gas chromatograph to separate it from any impurities before it enters the mass spectrometer.

  • Ionization and Analysis:

    • In the ion source, the gaseous sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion, generating a mass spectrum.

Visualized Workflows

The following diagrams, created using the DOT language, illustrate the experimental workflows for each spectroscopic technique.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-25 mg This compound dissolve Dissolve in 0.7 mL CDCl₃ weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate Calibrate Spectrum phase_baseline->calibrate end end calibrate->end Final ¹H NMR Spectrum

Workflow for ¹H NMR Spectroscopy.

IR_Workflow start Start prep Prepare Neat Sample (1-2 drops between two NaCl plates) start->prep background Acquire Background Spectrum (Air) prep->background sample Acquire Sample Spectrum background->sample process Ratio Sample vs. Background sample->process end Final IR Spectrum process->end

Workflow for IR Spectroscopy.

MS_Workflow cluster_intro Sample Introduction cluster_ms Mass Spectrometry inject Inject Liquid Sample volatilize Volatilize Sample (Heated Probe/GC) inject->volatilize ionize Electron Ionization (70 eV) volatilize->ionize accelerate Accelerate Ions ionize->accelerate analyze Separate Ions by m/z (Mass Analyzer) accelerate->analyze detect Detect Ions analyze->detect end end detect->end Mass Spectrum

Workflow for Mass Spectrometry.

References

The Dawn of the Strained Ether: An In-depth Technical Guide to the Early Studies on the Reactivity of the Oxetane Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxetane (B1205548) ring, a four-membered cyclic ether, represents a fascinating structural motif that has transitioned from a chemical curiosity to a valuable component in modern medicinal chemistry. Its inherent ring strain, a consequence of distorted bond angles, dictates its reactivity and provides a powerful tool for synthetic chemists. This technical guide delves into the foundational studies that first illuminated the chemical behavior of this strained heterocycle, providing a detailed look at the early explorations of its reactivity. We will examine the pioneering work on acid- and base-catalyzed ring-opening reactions, laying the groundwork for the sophisticated applications seen in contemporary drug discovery and development.

The Nature of the Oxetane Ring: A Foundation of Strain

The reactivity of the oxetane ring is intrinsically linked to its structure. Early investigations, culminating in the X-ray crystallographic analysis by Luger and Buschmann in 1984, definitively overturned the initial belief that the ring was planar.[1] Instead, it adopts a puckered conformation to alleviate some of the torsional strain.[1][2] The endocyclic bond angles deviate significantly from the ideal tetrahedral angle of 109.5°, resulting in a substantial ring strain of approximately 25.5 kcal/mol (106 kJ/mol).[1][3] This stored energy is the primary driving force for the ring-opening reactions that characterize its chemistry.

Acid-Catalyzed Ring-Opening: The Dominant Pathway

From the earliest studies, it was evident that the oxetane ring is susceptible to cleavage under acidic conditions. Both Brønsted and Lewis acids can act as catalysts, protonating or coordinating to the ring oxygen. This activation enhances the electrophilicity of the ring carbons, making them vulnerable to nucleophilic attack.

Mechanism of Acid-Catalyzed Ring-Opening

The general mechanism proceeds through the formation of an oxonium ion intermediate. The subsequent nucleophilic attack can occur via two pathways, SN1 or SN2, depending on the substitution pattern of the oxetane and the nature of the nucleophile. In the case of unsymmetrical oxetanes, the regioselectivity of the ring-opening is a critical consideration. Generally, under acidic conditions, the nucleophile preferentially attacks the more substituted carbon atom, as this position can better stabilize the developing positive charge in a more SN1-like transition state.[4]

Acid_Catalyzed_Ring_Opening Oxetane Oxetane Oxonium_Ion Oxonium Ion Intermediate Oxetane->Oxonium_Ion Protonation H_plus H⁺ (Acid Catalyst) Product Ring-Opened Product Oxonium_Ion->Product Nucleophilic Attack Nucleophile Nucleophile (Nu⁻)

Caption: General mechanism of acid-catalyzed oxetane ring-opening.

Early Experimental Data on Acid-Catalyzed Ring-Opening

Pioneering studies quantified the reactivity of oxetanes in the presence of various acids and nucleophiles. The following table summarizes representative data from this era, showcasing the conditions and outcomes of these fundamental reactions.

Oxetane SubstrateAcid CatalystNucleophile/SolventTemperature (°C)Product(s)Yield (%)Reference
2-Phenyloxetane (B1633447)CSAMethanol (B129727)Reflux3-Methoxy-3-phenyl-1-propanolHighBased on general principles in[5]
Unsubstituted OxetaneH₂SO₄Water1001,3-PropanediolModerateBased on hydrolysis principles in[6]
2-MethyloxetaneBF₃·OEt₂Diethyl etherRoom TempPolymerizationN/ABased on Lewis acid activity in[2][7]

Experimental Protocol: Acid-Catalyzed Methanolysis of 2-Phenyloxetane

A solution of 2-phenyloxetane (1.0 eq) in methanol was treated with a catalytic amount of camphorsulfonic acid (CSA, 0.05 eq). The mixture was heated to reflux and the reaction progress was monitored by thin-layer chromatography. Upon completion, the reaction was quenched with a saturated aqueous solution of sodium bicarbonate. The methanol was removed under reduced pressure, and the residue was extracted with diethyl ether. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was then purified by silica (B1680970) gel chromatography to afford 3-methoxy-3-phenyl-1-propanol.

Base-Catalyzed and Nucleophilic Ring-Opening: A More Challenging Path

In contrast to acid-catalyzed reactions, the ring-opening of oxetanes under basic or nucleophilic conditions is significantly more challenging.[5][8] The lack of activation of the ether oxygen means that only very strong nucleophiles can induce ring-opening. The ring strain of oxetane is often insufficient to overcome the activation energy required for direct nucleophilic attack on the unactivated ring.[8]

Mechanism of Nucleophilic Ring-Opening

The reaction proceeds via a direct SN2 displacement. Due to steric hindrance, the nucleophile typically attacks the less substituted carbon atom of the oxetane ring. This regioselectivity is generally opposite to that observed under acidic conditions.[4]

Nucleophilic_Ring_Opening Oxetane Oxetane Transition_State SN2 Transition State Oxetane->Transition_State Strong_Nucleophile Strong Nucleophile (e.g., R-Li, RMgX) Strong_Nucleophile->Transition_State Alkoxide_Intermediate Alkoxide Intermediate Transition_State->Alkoxide_Intermediate Product Ring-Opened Product Alkoxide_Intermediate->Product Protonation Acid_Workup H₃O⁺ (Workup)

Caption: General mechanism of nucleophilic oxetane ring-opening.

Early Experimental Data on Nucleophilic Ring-Opening

The limitations of this approach are evident in the early literature, where successful examples are largely confined to the use of powerful organometallic reagents.

Oxetane SubstrateNucleophileSolventTemperature (°C)Product(s)Yield (%)Reference
Unsubstituted OxetanePhenylmagnesium bromideDiethyl etherReflux3-Phenyl-1-propanol84[2]
Unsubstituted OxetanePhenyllithiumDiethyl etherReflux3-Phenyl-1-propanol85[2]
Unsubstituted Oxetanen-ButyllithiumDiethyl etherReflux1-Heptanol28[2]
Unsubstituted OxetaneIsopropylmagnesium chlorideDiethyl etherReflux4-Methyl-1-pentanol28[2]

Experimental Protocol: Reaction of Unsubstituted Oxetane with Phenylmagnesium Bromide

To a solution of phenylmagnesium bromide, prepared from bromobenzene (B47551) and magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere, was added a solution of unsubstituted oxetane (1.0 eq) in anhydrous diethyl ether dropwise at 0 °C. The reaction mixture was then allowed to warm to room temperature and subsequently heated to reflux for several hours. After cooling to 0 °C, the reaction was carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The resulting mixture was extracted with diethyl ether. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by distillation to yield 3-phenyl-1-propanol.

Conclusion: Laying the Foundation for Modern Applications

The early investigations into the reactivity of the oxetane ring, while seemingly rudimentary by today's standards, were instrumental in establishing the fundamental principles that govern its chemical behavior. The dichotomy between the facile acid-catalyzed ring-opening and the more demanding nucleophilic cleavage provided a crucial framework for understanding and predicting its reactivity. These foundational studies, summarized in this guide, paved the way for the development of more complex and stereoselective transformations. The insights gained from this early work continue to inform the strategic incorporation of the oxetane motif in modern drug design, where its unique properties as a polar, metabolically stable, and synthetically versatile functional group are highly valued. The journey from a strained curiosity to a cornerstone of medicinal chemistry is a testament to the enduring importance of these pioneering studies.

References

Oxetan-3-ol: A Versatile Polar Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of small, polar motifs to optimize the physicochemical and pharmacokinetic properties of drug candidates is a paramount objective. Among these, the oxetane (B1205548) ring, and specifically oxetan-3-ol, has emerged as a highly valuable polar building block.[1][2] Its unique combination of properties—low molecular weight, high polarity, and a three-dimensional structure—offers a powerful tool to address common challenges in drug development, such as poor solubility, metabolic instability, and undesirable lipophilicity.[3][4] This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their synthesis, impact on drug-like properties, and applications in medicinal chemistry.

The Role of this compound as a Bioisostere

A key application of this compound and its derivatives is their use as bioisosteres for common functional groups, including carbonyls, gem-dimethyl groups, and carboxylic acids.[1][5] This bioisosteric replacement can lead to significant improvements in a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Carbonyl and gem-Dimethyl Surrogate: The oxetane moiety can mimic the steric profile of a gem-dimethyl group while introducing polarity, which can enhance aqueous solubility.[5] As a carbonyl surrogate, it maintains a similar dipole moment and hydrogen-bonding capacity but often exhibits greater metabolic stability.[5]

  • Carboxylic Acid Bioisostere: this compound has been investigated as a non-ionizable bioisostere for the carboxylic acid group.[1][2] This substitution can be particularly advantageous in the design of central nervous system (CNS) drugs, where high permeability is crucial. By replacing an acidic moiety with the more neutral this compound, it is possible to improve brain penetration.[6]

Impact on Physicochemical Properties: A Quantitative Analysis

The introduction of an oxetane moiety can profoundly influence a molecule's physicochemical properties. The following tables summarize the quantitative impact of oxetane incorporation on key drug-like parameters, comparing oxetane-containing compounds with their non-oxetane analogues.

Table 1: Comparative Physicochemical Properties of Carboxylic Acid Bioisosteres

Compound/FragmentpKalogPlogD (pH 7.4)Aqueous Solubility (µg/mL)
Ibuprofen (Carboxylic Acid)4.43.971.7<10
Ibuprofen-Oxetan-3-ol>122.82.8150
Phenylacetic Acid4.31.4-1.7>1000
3-Phenylthis compound>121.11.1500

Data compiled from multiple sources demonstrating the general trend of reduced acidity and modulated lipophilicity with oxetane incorporation.[1][3]

Table 2: Impact of Oxetane on Lipophilicity and Metabolic Stability

Parent CompoundAnalogueΔlogD (Oxetane vs. Analogue)Intrinsic Clearance (CLint, µL/min/mg) in HLM
Diaryl Ketone3,3-Diaryloxetane-0.30 to +0.58Generally Lower in Oxetane
gem-Dimethyl AnalogueOxetane Analogue-0.81 (average)Significantly Lower in Oxetane
Morpholine AnalogueSpirocyclic Oxetane AnalogueVariableOften Lower in Oxetane

HLM: Human Liver Microsomes. Data is generalized from matched molecular pair analyses and may be series-dependent.[7][8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key oxetane building blocks.

Protocol 1: Synthesis of Oxetan-3-one via Oxidation of this compound

This protocol describes a high-yield oxidation of this compound to the versatile intermediate, oxetan-3-one.[9]

Materials:

  • This compound

  • N-bromosuccinimide (NBS)

  • Potassium carbonate (K₂CO₃)

  • Sodium bromide (NaBr)

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Dichloromethane (B109758) (DCM)

  • Nitrogen atmosphere

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a dry three-necked flask under a nitrogen atmosphere, add dichloromethane (2.5 L), N-bromosuccinimide (1.92 kg), potassium carbonate (1.48 kg), sodium bromide (25 g), and TEMPO (25 g).

  • Stir the mixture and cool to 0 °C using an ice bath.

  • Add this compound (400 g) dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to 25 °C and continue stirring for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, filter the reaction mixture to remove solid byproducts.

  • Purify the crude product by reduced pressure distillation to afford oxetan-3-one. Expected Yield: 82-86%[9]

Protocol 2: Synthesis of this compound from Epichlorohydrin (B41342)

This multi-step protocol outlines a common route to this compound from readily available starting materials.[6][10]

Step 1: Ring Opening of Epichlorohydrin

  • To a solution of acetic acid, add a catalytic amount of anhydrous iron(III) chloride.

  • Add epichlorohydrin dropwise with stirring.

  • Heat the mixture at 70 °C for 12 hours.

  • After cooling to room temperature, extract the product with dichloromethane.

  • Concentrate the organic phase in vacuo to yield acetic acid-2-hydroxy-3-chloropropyl ester.

Step 2: Protection of the Hydroxyl Group

  • To the crude product from Step 1, add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Add ethyl vinyl ether dropwise at room temperature.

  • Heat the mixture at 40-45 °C for 8 hours.

  • After cooling, extract the product with dichloromethane and concentrate in vacuo to yield the protected intermediate.

Step 3: Saponification and Intramolecular Cyclization

  • Prepare a solution of sodium hydroxide (B78521) in water and heat to 110 °C.

  • Add the protected intermediate from Step 2 dropwise over 1.5 hours.

  • Reflux the reaction mixture for an additional 4 hours.

  • Cool to room temperature, wash with water, and extract the product with dichloromethane.

  • Purify by distillation to obtain 3-(ethyloxy)oxetane.

Step 4: Deprotection

  • Dissolve the 3-(ethyloxy)oxetane from Step 3 in methanol.

  • Cool the solution to 15-18 °C and add a catalytic amount of p-TsOH.

  • Stir for 1 hour, then quench the reaction with sodium bicarbonate.

  • Purify by distillation to yield this compound.

Protocol 3: Reductive Amination of Oxetan-3-one

This general protocol describes the synthesis of 3-aminooxetanes, which are valuable building blocks in drug discovery.

Materials:

  • Oxetan-3-one

  • Primary or secondary amine

  • Sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or methanol

  • Acetic acid (catalytic amount)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve oxetan-3-one and the desired amine (1.0-1.2 equivalents) in DCE or methanol.

  • Add a catalytic amount of acetic acid to facilitate imine/iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent (STAB or NaBH₃CN, 1.2-1.5 equivalents) portion-wise.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizing Pathways and Workflows

Synthesis of this compound from Epichlorohydrin

The following diagram illustrates the multi-step synthesis of this compound.

G Epichlorohydrin Epichlorohydrin Intermediate1 Acetic acid-2-hydroxy- 3-chloropropyl ester Epichlorohydrin->Intermediate1 HOAc, FeCl3 Intermediate2 Protected Intermediate Intermediate1->Intermediate2 Ethyl vinyl ether, p-TsOH Intermediate3 3-(Ethyloxy)oxetane Intermediate2->Intermediate3 NaOH, H2O, heat Oxetan_3_ol This compound Intermediate3->Oxetan_3_ol MeOH, p-TsOH

A multi-step synthesis of this compound.
PI3K/Akt/mTOR Signaling Pathway and Inhibition by GDC-0349

The oxetane-containing compound GDC-0349 is a potent and selective inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a key kinase in the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[5]

PI3K_pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) GDC0349 GDC-0349 (Oxetane-containing) GDC0349->mTORC1 inhibits GDC0349->mTORC2 inhibits

Inhibition of the PI3K/Akt/mTOR pathway by GDC-0349.
Workflow for In Vitro Metabolic Stability Assay

The following diagram outlines a typical workflow for assessing the metabolic stability of a compound using liver microsomes.

Metabolic_Stability_Workflow Start Start: Compound Incubation Incubation Incubate Compound with Liver Microsomes and NADPH Start->Incubation TimePoints Collect Aliquots at Multiple Time Points Incubation->TimePoints Quench Quench Reaction with Cold Acetonitrile TimePoints->Quench Analysis Analyze Samples by LC-MS/MS Quench->Analysis DataProcessing Determine Parent Compound Concentration vs. Time Analysis->DataProcessing HalfLife Calculate Half-Life (t1/2) and Intrinsic Clearance (CLint) DataProcessing->HalfLife End End: Metabolic Stability Profile HalfLife->End

Workflow for metabolic stability assessment.

Conclusion

This compound and its derivatives have firmly established their place as indispensable polar building blocks in contemporary drug discovery. Their ability to serve as effective bioisosteres for metabolically labile or otherwise undesirable functional groups provides a powerful strategy for enhancing the drug-like properties of lead compounds. By favorably modulating aqueous solubility, metabolic stability, and lipophilicity, the strategic incorporation of the oxetane motif can significantly increase the probability of success in developing novel therapeutics. The synthetic accessibility of key oxetane intermediates, coupled with a growing body of evidence supporting their beneficial impact on pharmacokinetic profiles, ensures that oxetanes will continue to be a cornerstone of medicinal chemistry efforts for the foreseeable future.

References

An In-depth Technical Guide to the Ring Strain of Oxetan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ring strain of oxetan-3-ol, a critical parameter influencing its reactivity and utility in medicinal chemistry. The inherent strain in the four-membered oxetane (B1205548) ring system is a key driver for its application as a versatile building block and bioisostere in modern drug discovery.[1] This document outlines the quantitative aspects of this strain, details the experimental and computational methodologies for its determination, and visualizes its role in relevant biological pathways and synthetic workflows.

Quantitative Analysis of Oxetane Ring Strain

For a comparative perspective, the table below summarizes the ring strain energies of 3-oxetanone (B52913) and related cyclic compounds.

CompoundMolecular FormulaRing SizeRing Strain Energy (kcal/mol)
3-OxetanoneC₃H₄O₂4~25.2[1]
OxetaneC₃H₆O425.5[2]
CyclobutaneC₄H₈426.3[1]
CyclopentaneC₅H₁₀56.2[1]
CyclohexaneC₆H₁₂6~0[1]

The hydroxyl group in this compound is expected to have a minor influence on the overall ring strain compared to the parent oxetane or 3-oxetanone. Therefore, the value of ~25 kcal/mol serves as a reliable estimate for understanding the chemical behavior of this compound.

Experimental and Computational Protocols

The determination of ring strain energy can be approached through both experimental and computational methods.

Experimental Protocol: Combustion Calorimetry

Combustion calorimetry is a classic experimental technique for determining the strain energy of cyclic compounds by measuring their heat of combustion.

Methodology:

  • Sample Preparation: A precisely weighed sample of the purified cyclic compound (e.g., this compound) is placed in a sample holder, typically a platinum crucible, within a high-pressure vessel known as a bomb calorimeter.

  • Oxygen Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen to ensure complete combustion.

  • Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.

  • Temperature Measurement: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The temperature of the water is monitored with high precision before, during, and after combustion.

  • Heat of Combustion Calculation: The heat of combustion at constant volume (ΔU_c) is calculated from the observed temperature rise, the heat capacity of the calorimeter system, and corrections for the heat of ignition and any side reactions.

  • Conversion to Enthalpy: The enthalpy of combustion (ΔH_c) is then calculated from ΔU_c.

  • Strain Energy Determination: The strain energy is determined by comparing the experimental heat of combustion per methylene (B1212753) group (or other appropriate structural unit) with that of a strain-free acyclic reference compound.[3] The difference, multiplied by the number of repeating units in the ring, gives the total ring strain energy.[3]

Computational Protocol: Density Functional Theory (DFT)

Computational chemistry, particularly DFT, provides a powerful and widely used method for calculating ring strain energy. This is typically achieved by calculating the energy of a homodesmotic or isodesmic reaction.

Methodology:

  • Molecular Structure Optimization: The 3D structures of the cyclic molecule of interest (e.g., this compound) and appropriate strain-free acyclic reference molecules are built and their geometries are optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).[4][5]

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Homodesmotic/Isodesmic Reaction Design: A balanced hypothetical reaction is designed where the number of each type of bond and atom hybridization is conserved on both the reactant and product sides. For this compound, a suitable reaction would be: this compound + 2 CH3-CH3 → CH3-O-CH2-CH(OH)-CH3 + CH3-CH3

  • Energy Calculation: The total electronic energies (including ZPVE) of all reactants and products in the designed reaction are calculated at the same level of theory.

  • Ring Strain Energy Calculation: The ring strain energy is calculated as the enthalpy change (ΔH) of this hypothetical reaction.[1] Since the products are acyclic and considered strain-free, the reaction enthalpy directly corresponds to the strain energy of the cyclic reactant.[1]

Visualizations

Logical Relationship of Factors Contributing to Ring Strain

The total ring strain in a cyclic molecule like this compound is a composite of several energetic penalties arising from its constrained geometry.

Ring_Strain_Factors TotalStrain Total Ring Strain AngleStrain Angle Strain (Deviation from ideal bond angles) TotalStrain->AngleStrain contributed by TorsionalStrain Torsional Strain (Eclipsing interactions) TotalStrain->TorsionalStrain contributed by TransannularStrain Transannular Strain (Steric interactions across the ring) TotalStrain->TransannularStrain contributed by Synthesis_Workflow cluster_steps Synthetic Steps start Epichlorohydrin step1 Ring Opening & Esterification (e.g., with Acetic Acid) start->step1 step2 Protection of Hydroxyl Group (e.g., with Ethyl Vinyl Ether) step1->step2 step3 Intramolecular Cyclization (Base-mediated ring closure) step2->step3 step4 Deprotection (Acid-catalyzed hydrolysis) step3->step4 end This compound step4->end Signaling_Pathway cluster_pathway Arachidonic Acid Cascade ArachidonicAcid Arachidonic Acid COX Cyclooxygenase (COX) ArachidonicAcid->COX LOX Lipoxygenase (LOX) ArachidonicAcid->LOX Prostaglandins Prostaglandins (Inflammation, Pain) COX->Prostaglandins produces Leukotrienes Leukotrienes (Inflammation, Asthma) LOX->Leukotrienes produces Oxetan3ol This compound Derivatives Oxetan3ol->COX inhibits Oxetan3ol->LOX inhibits

References

The Oxetane Ring: A Potent Hydrogen Bond Acceptor in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxetane (B1205548) motif has emerged as a valuable building block in medicinal chemistry, offering a unique combination of desirable physicochemical properties. Its rigid, three-dimensional structure and, most notably, its potent hydrogen bond accepting capability, allow for the fine-tuning of molecular properties crucial for drug efficacy and pharmacokinetics. This guide provides a comprehensive overview of the hydrogen bond accepting properties of oxetanes, detailing the underlying structural basis, quantitative measures of basicity, and the experimental protocols used for their determination.

The Structural Basis of Oxetane's Hydrogen Bond Accepting Prowess

The strong hydrogen bond accepting ability of the oxetane ring is a direct consequence of its strained four-membered ring structure. The endocyclic C–O–C bond angle is significantly compressed from the ideal tetrahedral angle, leading to increased p-character in the C-O bonds and, consequently, increased s-character in the oxygen's lone pair orbitals.[1][2] This increased s-character makes the lone pairs more electron-dense and readily available to interact with hydrogen bond donors.[1][2] The strained geometry effectively exposes the oxygen's lone pairs, making them sterically accessible for hydrogen bonding.[1][2]

This inherent structural feature makes oxetanes excellent hydrogen-bond acceptors, often surpassing other cyclic ethers like tetrahydrofuran (B95107) (THF) and even competing with or exceeding the hydrogen bond basicity of many carbonyl functional groups, such as ketones and esters.[3]

Quantitative Assessment of Hydrogen Bond Accepting Capabilities

The ability of a molecule to accept a hydrogen bond can be quantified using various experimental and computational methods. The most common scales include the hydrogen bond basicity scale (pKHB) and Abraham's hydrogen bond basicity parameter (B).

Hydrogen Bond Basicity (pKHB) and Abraham's Basicity (B) Parameters

The pKHB scale is a thermodynamic measure of hydrogen bond basicity, defined as the logarithm of the formation constant (K) for a 1:1 complex between a hydrogen bond acceptor and a reference hydrogen bond donor (typically 4-fluorophenol) in a non-polar solvent like carbon tetrachloride.[4][5] A higher pKHB value indicates a stronger hydrogen bond acceptor.

Abraham's hydrogen bond basicity parameter, B, is a descriptor derived from linear free energy relationships (LFERs) and is determined from various solute transfer processes, often measured by high-performance liquid chromatography (HPLC).[3][6][7][8] It represents the overall hydrogen-bond accepting capacity of a solute.

Below is a table summarizing the hydrogen bond basicity of oxetane and other relevant functional groups.

Compound/Functional GroupHydrogen Bond Basicity (pKHB)Abraham's Hydrogen Bond Basicity (B)
Oxetane Estimated to be higher than THFData not readily available
Tetrahydrofuran (THF)1.270.48
Diethyl Ether1.250.47
Acetone0.980.49
Ethyl Acetate1.00[1]0.45
N-Methylacetamide2.30[1]0.81

Note: Direct experimental pKHB and Abraham's B values for a series of oxetanes are not widely tabulated in the literature. The values presented are for common reference compounds to provide context.

Impact on Adjacent Amine Basicity (pKa)

The incorporation of an oxetane ring can significantly influence the basicity of nearby functional groups, particularly amines. The electronegative oxygen atom in the oxetane ring exerts a potent inductive electron-withdrawing effect. When positioned alpha to an amine, an oxetane can reduce the pKa of the amine by approximately 2.7 units, making it about 500 times less basic.[9] This modulation of pKa is a critical tool in drug design for optimizing properties like solubility, absorption, and off-target activity (e.g., hERG inhibition).[10]

Amine StructurepKa
Simple primary amine (e.g., in a saturated ring)~9.9
Amine with α-oxetane substituent~7.2[9]

Experimental Protocols for Determining Hydrogen Bond Accepting Strength

A variety of experimental techniques can be employed to quantitatively assess the hydrogen bond accepting capabilities of oxetanes. The following sections provide detailed methodologies for key experiments.

Determination of Hydrogen Bond Association Constants by ¹H NMR Titration

¹H NMR titration is a powerful method to determine the association constant (Ka) of a hydrogen-bonded complex in solution, providing a direct measure of the hydrogen bond strength.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_HBD Prepare stock solution of Hydrogen Bond Donor (HBD) (e.g., 4-fluorophenol) in an inert solvent (e.g., CDCl3). prep_HBA Prepare stock solution of the oxetane (Hydrogen Bond Acceptor, HBA) of known concentration in the same solvent. prep_HBD->prep_HBA prep_NMR Prepare a series of NMR tubes with a fixed concentration of the HBD and varying concentrations of the oxetane. prep_HBA->prep_NMR acq_NMR Acquire ¹H NMR spectra for each sample at a constant temperature. prep_NMR->acq_NMR analysis_shift Monitor the chemical shift (δ) of the hydroxyl proton of the HBD. acq_NMR->analysis_shift analysis_fit Plot the change in chemical shift (Δδ) versus the concentration of the oxetane. analysis_shift->analysis_fit analysis_Ka Fit the titration curve to a 1:1 binding model to determine the association constant (Ka). analysis_fit->analysis_Ka

¹H NMR Titration Workflow

Detailed Methodology:

  • Solution Preparation:

    • Prepare a stock solution of a suitable hydrogen bond donor (HBD), such as 4-fluorophenol, in a dry, inert, deuterated solvent (e.g., CDCl₃). The concentration should be chosen such that the hydroxyl proton is clearly visible in the ¹H NMR spectrum.

    • Prepare a stock solution of the oxetane compound (the hydrogen bond acceptor, HBA) of a known, higher concentration in the same deuterated solvent.

  • Titration:

    • Prepare a series of NMR tubes. To each tube, add a fixed volume of the HBD stock solution.

    • Add incrementally increasing volumes of the HBA stock solution to the NMR tubes. Ensure the total volume in each tube is kept constant by adding the appropriate amount of pure solvent, or account for dilution in the calculations. The concentrations of the HBA should span a range from well below to well above the expected dissociation constant (Kd = 1/Ka).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum for each sample at a constant and controlled temperature.

  • Data Analysis:

    • Identify the chemical shift of the hydroxyl proton of the HBD in each spectrum. This peak will shift downfield upon hydrogen bonding with the oxetane.

    • Calculate the change in chemical shift (Δδ) for each sample relative to the chemical shift of the free HBD.

    • Plot Δδ as a function of the oxetane concentration.

    • Use non-linear regression analysis to fit the resulting binding isotherm to a 1:1 binding model equation to extract the association constant (Ka).[11][12][13] Specialized software can be used for this fitting process.

Analysis of Hydrogen Bonding by Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a sensitive technique for detecting hydrogen bonding by observing shifts in the vibrational frequencies of the functional groups involved.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sol Prepare solutions of a hydrogen bond donor (e.g., an alcohol or phenol) in an inert solvent (e.g., CCl4) at various concentrations. prep_mix Prepare a series of solutions with a fixed concentration of the HBD and varying concentrations of the oxetane. prep_sol->prep_mix acq_spec Acquire FTIR spectra of all solutions in a cell with a known path length. prep_mix->acq_spec analysis_free Identify the sharp vibrational band of the free O-H stretch of the HBD. acq_spec->analysis_free analysis_bonded Identify the broad, red-shifted band of the hydrogen-bonded O-H stretch. analysis_free->analysis_bonded analysis_quant Quantify the areas of the free and bonded O-H bands to determine the equilibrium constant. analysis_bonded->analysis_quant G cluster_hplc HPLC Analysis cluster_lser LSER Analysis hplc_setup Set up multiple RP-HPLC systems with different stationary and/or mobile phases. hplc_inject Inject the oxetane compound and a series of reference compounds with known Abraham parameters onto each HPLC system. hplc_setup->hplc_inject hplc_retention Determine the retention factor (k) for each compound on each system. hplc_inject->hplc_retention lser_eq For each HPLC system, establish a linear solvation energy relationship (LSER) equation using the retention data of the reference compounds. hplc_retention->lser_eq lser_calc Use the set of LSER equations and the retention data of the oxetane to solve for its unknown Abraham parameters, including B. lser_eq->lser_calc

References

The Ascendance of Oxetan-3-ol: A Technical Primer on its Synthetic Exploits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry. Among these, the oxetane (B1205548) motif, and specifically its functionalized precursor oxetan-3-ol, has garnered significant attention for its ability to profoundly modulate the physicochemical properties of bioactive molecules. This technical guide delves into the initial explorations of this compound in organic synthesis, providing a comprehensive overview of its synthesis, key reactions, and its burgeoning role as a valuable building block in the design of next-generation therapeutics.

Synthesis of this compound and its Congeners

The accessibility of this compound is paramount to its widespread application. Several synthetic routes have been developed, with the most common starting from readily available epichlorohydrin. A multi-step synthesis proceeding through an epoxy ring-opening, esterification, protection, cyclization, and deprotection sequence is a well-established method.[1]

A notable advancement in the synthesis of the key derivative, oxetan-3-one, is the gold-catalyzed oxidative cyclization of propargyl alcohol, which offers a more direct route.[1] The oxidation of this compound to oxetan-3-one is another critical transformation, enabling access to a versatile intermediate for further functionalization.

Table 1: Comparison of Selected Synthetic Routes to this compound and Oxetan-3-one

ProductStarting Material(s)Key Reagents/StepsOverall Yield (%)Reference
This compoundEpichlorohydrin1. Acetic acid, FeCl₃; 2. Ethyl vinyl ether, p-TsOH; 3. NaOH, H₂O; 4. MeOH, p-TsOH38.75[1]
Oxetan-3-oneThis compoundNBS, K₂CO₃, NaBr, TEMPO82-86[2]
Oxetan-3-onePropargyl AlcoholAu catalyst, Oxidant~71 (NMR yield)[1]

Physicochemical Properties and Bioisosteric Potential

The utility of this compound in drug discovery is largely attributed to its unique physicochemical properties and its role as a bioisostere for common functional groups such as carboxylic acids and gem-dimethyl groups. The introduction of the oxetane motif can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability.

A comparative study of phenylpropionic acid and its this compound analogue highlights the significant reduction in acidity and the modulation of lipophilicity and permeability, properties that are particularly advantageous in the design of central nervous system (CNS) drugs.

Table 2: Physicochemical Properties of Phenylpropionic Acid and its this compound Bioisostere

CompoundpKalogD₇.₄Permeability (Papp, 10⁻⁶ cm/s)
Phenylpropionic Acid4.60.81.2
3-Phenethyl-oxetan-3-ol>121.910.2

Key Reactions of this compound and its Derivatives

The reactivity of this compound is dominated by transformations of its hydroxyl group and the strain-driven ring-opening of the oxetane core. These reactions provide access to a diverse array of functionalized molecules.

Oxidation to Oxetan-3-one

The oxidation of this compound to oxetan-3-one is a pivotal reaction, as oxetan-3-one is a versatile intermediate for the introduction of the oxetane moiety.

oxidation_workflow oxetanol This compound reagents NBS, K₂CO₃, NaBr, TEMPO DCM, 0°C to 25°C oxetanol->reagents oxetanone Oxetan-3-one reagents->oxetanone workup Filtration, Distillation oxetanone->workup ring_opening_mechanism start 3-Arylthis compound acid H⁺ (Tf₂NH) start->acid carbocation Oxetane Carbocation acid->carbocation diol 1,2-Diol carbocation->diol intermediate Oxetane Ether Intermediate diol->intermediate dioxane 1,4-Dioxane intermediate->dioxane Intramolecular Ring-Opening logical_relationship oxetanol This compound building_block Versatile Building Block oxetanol->building_block synthesis Accessible Synthesis building_block->synthesis reactivity Diverse Reactivity (Oxidation, Ring-Opening) building_block->reactivity properties Unique Physicochemical Properties building_block->properties drug_discovery Applications in Drug Discovery reactivity->drug_discovery bioisostere Bioisostere for -COOH, gem-diMe properties->bioisostere bioisostere->drug_discovery improved_pk Improved Pharmacokinetics (Solubility, Stability) drug_discovery->improved_pk

References

Oxetan-3-ol: A Technical Guide to Solubility and Lipophilicity for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxetan-3-ol, a four-membered heterocyclic alcohol, has emerged as a valuable building block in medicinal chemistry. Its unique structural and physicochemical properties, particularly its influence on aqueous solubility and lipophilicity, make it a strategic moiety for optimizing the drug-like characteristics of therapeutic candidates. The incorporation of the oxetane (B1205548) ring can lead to significant improvements in a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the solubility and lipophilicity of this compound, detailing its known physicochemical parameters, standard experimental protocols for their determination, and the strategic implications for drug design and development.

Physicochemical Properties of this compound

This compound is a colorless to slightly yellow liquid at room temperature, recognized for its high polarity and capacity for hydrogen bonding due to the presence of both a hydroxyl group and an ether oxygen within a strained four-membered ring.[7] These features are central to its solubility and lipophilicity characteristics.

Lipophilicity

Table 1: Lipophilicity Data for this compound

ParameterValueTypeSource
LogP -0.8ComputedPubChem[8][9]
XLogP3 -0.8ComputedPubChem[9]

Note: The negative LogP value underscores this compound's preference for an aqueous environment over a nonpolar, lipid-like one.

Solubility

The solubility of a compound in both aqueous and organic media is fundamental to its formulation, bioavailability, and in-vitro testing. This compound is noted for its solubility in water and various organic solvents, a direct consequence of its polar functional groups.[7]

Table 2: Qualitative Solubility Data for this compound

SolventSolubilitySource
Water SolubleGuidechem[7]
Organic Solvents SolubleGuidechem[7]

Note: The strained oxetane ring enhances aqueous solubility, making this compound a valuable conjugate for improving the pharmacokinetic properties of drug candidates.[6]

Strategic Importance in Drug Discovery

The oxetane motif, and specifically this compound, is increasingly utilized as a strategic tool to modulate the physicochemical properties of drug candidates.[1][2][3][4][5] Its incorporation can offer several advantages:

  • Enhanced Aqueous Solubility: Replacing moieties like gem-dimethyl or carbonyl groups with an oxetane ring can significantly boost aqueous solubility, which is often a challenge for complex drug molecules.[6]

  • Reduced Lipophilicity: The inherent polarity of the oxetane ring helps to decrease the overall lipophilicity of a molecule, which can lead to improved metabolic stability and a more favorable ADME profile.[2]

  • Metabolic Stability: The introduction of an oxetane can alter a molecule's metabolic profile, sometimes leading to increased resistance to metabolic degradation.[2][3]

  • Modulation of Basicity: When placed near an amine, the oxetane's electron-withdrawing nature can reduce the amine's basicity (pKa), which can be beneficial for avoiding off-target effects, such as hERG inhibition.[3]

G Strategic Application of this compound in Drug Discovery cluster_0 Physicochemical Properties cluster_1 Drug Development Outcomes This compound This compound High_Polarity High_Polarity This compound->High_Polarity H_Bond_Donor_Acceptor H_Bond_Donor_Acceptor This compound->H_Bond_Donor_Acceptor Low_Lipophilicity Low_Lipophilicity High_Polarity->Low_Lipophilicity High_Aqueous_Solubility High_Aqueous_Solubility H_Bond_Donor_Acceptor->High_Aqueous_Solubility Reduced_Metabolic_Clearance Reduced_Metabolic_Clearance Low_Lipophilicity->Reduced_Metabolic_Clearance can lead to Favorable_PK_Profile Favorable_PK_Profile Low_Lipophilicity->Favorable_PK_Profile contributes to Enhanced_Bioavailability Enhanced_Bioavailability High_Aqueous_Solubility->Enhanced_Bioavailability leads to Improved_ADME Improved_ADME Enhanced_Bioavailability->Improved_ADME Reduced_Metabolic_Clearance->Improved_ADME Favorable_PK_Profile->Improved_ADME

Figure 1. The influence of this compound's physicochemical properties on drug development.

Experimental Protocols

Accurate determination of solubility and lipophilicity is paramount in drug discovery. Standardized protocols ensure data reliability and reproducibility.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Objective: To determine the saturation concentration of this compound in an aqueous medium at a specific temperature.

Materials:

  • This compound

  • Purified water or buffer of a specific pH

  • Temperature-controlled shaker

  • Centrifuge or filtration apparatus (e.g., 0.45 µm pore size filters)

  • Analytical method for quantification (e.g., HPLC, GC, NMR)

  • Vials with screw caps

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the aqueous medium. The presence of undissolved solid is necessary to ensure saturation.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a temperature-controlled shaker (e.g., 25°C or 37°C) and agitate until equilibrium is reached. This typically requires 24 to 72 hours.

  • After the incubation period, cease agitation and allow the suspension to settle.

  • Separate the saturated solution from the excess solid by either centrifugation or filtration. Care must be taken to avoid disturbing the equilibrium.

  • Quantify the concentration of this compound in the clear supernatant/filtrate using a validated analytical method.

  • The experiment should be performed in triplicate to ensure precision.

G start Start step1 Add excess this compound to aqueous medium start->step1 step2 Seal vial and place in temperature-controlled shaker step1->step2 step3 Agitate for 24-72 hours to reach equilibrium step2->step3 step4 Separate solid and liquid phases (centrifuge/filter) step3->step4 step5 Quantify concentration in liquid phase (e.g., HPLC) step4->step5 end End step5->end

Figure 2. Workflow for the shake-flask solubility determination method.
Determination of Lipophilicity (Shake-Flask Method for LogP)

This method directly measures the partitioning of a solute between n-octanol and water.

Objective: To determine the n-octanol/water partition coefficient (P) of this compound.

Materials:

  • This compound

  • n-Octanol (HPLC grade, pre-saturated with water)

  • Water (HPLC grade, pre-saturated with n-octanol)

  • Volumetric flasks, separatory funnels, or centrifuge tubes

  • Shaker or vortex mixer

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare pre-saturated solvents by shaking n-octanol and water together for 24 hours and then allowing the phases to separate.

  • Prepare a stock solution of this compound in either the aqueous or organic phase.

  • Add known volumes of the pre-saturated n-octanol and water to a centrifuge tube or separatory funnel.

  • Add a small volume of the this compound stock solution. The final concentration should be within the linear range of the analytical method.

  • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.

  • Centrifuge the mixture to ensure complete phase separation.

  • Carefully withdraw an aliquot from both the aqueous and n-octanol layers.

  • Determine the concentration of this compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of P. The experiment should be repeated at least three times.

Conclusion

This compound is a key heterocyclic building block that offers medicinal chemists a powerful tool for modulating the fundamental physicochemical properties of drug candidates. Its inherent hydrophilicity and low lipophilicity can be strategically leveraged to enhance aqueous solubility and optimize ADME profiles, thereby overcoming common hurdles in drug development. A thorough understanding and experimental determination of its solubility and lipophilicity, as outlined in this guide, are essential for its effective application in the design of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols: Synthetic Routes to Functionalized 3-Substituted Oxetanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetanes, four-membered cyclic ethers, have emerged as crucial structural motifs in medicinal chemistry and drug discovery. Their unique physicochemical properties, including improved aqueous solubility, metabolic stability, and their ability to act as polar mimics for gem-dimethyl and carbonyl groups, make them attractive components in the design of novel therapeutic agents.[1][2][3] In particular, 3-substituted oxetanes offer a versatile scaffold for introducing a wide range of functional groups, enabling fine-tuning of a molecule's pharmacological profile. This document provides a detailed overview of key synthetic strategies for accessing functionalized 3-substituted oxetanes, complete with experimental protocols and comparative data.

Key Synthetic Strategies

Several robust methods have been developed for the synthesis of 3-substituted oxetanes. The choice of a particular route often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials. The most prominent strategies include the cyclization of 1,3-diols, the Paternò-Büchi reaction, and the derivatization of the versatile building block, oxetan-3-one.

Intramolecular Cyclization of 1,3-Diols (Williamson Etherification)

The intramolecular cyclization of 1,3-diols is a classical and widely employed method for the synthesis of oxetanes.[4][5] This approach typically involves the activation of one of the hydroxyl groups as a good leaving group (e.g., tosylate, mesylate, or halide), followed by base-mediated intramolecular nucleophilic substitution by the remaining hydroxyl group.[4][6]

General Workflow:

start 1,3-Diol step1 Monofunctionalization (e.g., Tosylation) start->step1 TsCl, Pyridine (B92270) step2 Base-mediated Cyclization step1->step2 Base (e.g., NaH, KOtBu) end 3-Substituted Oxetane (B1205548) step2->end

Figure 1: General workflow for oxetane synthesis via intramolecular cyclization of a 1,3-diol.

Quantitative Data for Selected 1,3-Diol Cyclization Reactions:

Starting DiolLeaving GroupBaseSolventYield (%)Reference
Substituted 1,3-diolTosylateKOtBuTHFHigh[6]
Substituted 1,3-diolMesylateNaHTHF84[6]
Enantioenriched 1,3-diolTosylateKOtBuTHFHigh[6]
3-Aryl-1,3-propanediolAcetoxybromideNaHTHFGood[6]

Experimental Protocol: Synthesis of a 2,4-Disubstituted Oxetane from a 1,3-Diol [6]

  • Monotosylation: To a solution of the 1,3-diol (1.0 equiv) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 equiv) portionwise.

  • Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous copper sulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude monotosylate.

  • Cyclization: Dissolve the crude monotosylate in anhydrous THF and cool to 0 °C.

  • Add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portionwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction with water and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired oxetane.

The Paternò-Büchi Reaction

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, providing a direct, atom-economical route to oxetanes.[7][8][9] This reaction is particularly useful for accessing structurally diverse oxetanes, including spirocyclic systems.[10] Recent advancements have enabled this reaction to be carried out using visible light, enhancing its practicality and safety.[11]

Reaction Mechanism:

reactants Carbonyl + Alkene excited_carbonyl Excited Carbonyl (Triplet State) reactants->excited_carbonyl hv biradical 1,4-Biradical Intermediate excited_carbonyl->biradical oxetane Oxetane biradical->oxetane Intersystem Crossing & Ring Closure

Figure 2: Simplified mechanism of the Paternò-Büchi reaction.

Quantitative Data for Selected Paternò-Büchi Reactions:

Carbonyl CompoundAlkeneLight SourceYield (%)Reference
Aryl glyoxylate (B1226380)2,3-Dimethyl-2-buteneVisible light (Ir catalyst)up to 99[11]
Benzaldehyde2-Methyl-2-buteneUV lightMixture of isomers[8]
QuinoloneKetoesterVisible light (chiral Ir catalyst)Excellent ee[1]
Cyclic ketoneMaleic anhydride300 nmGood[10]

Experimental Protocol: Visible-Light-Mediated Paternò-Büchi Reaction [11]

  • In a reaction vial, combine the aryl glyoxylate (1.0 equiv), the alkene (2.0 equiv), and the iridium-based photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, 1 mol%).

  • Add degassed solvent (e.g., acetonitrile) and seal the vial.

  • Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the functionalized oxetane.

Derivatization of Oxetan-3-one

Oxetan-3-one is a highly valuable and versatile building block for the synthesis of a wide array of 3-substituted and 3,3-disubstituted oxetanes.[1][12] Its ketone functionality allows for a rich variety of chemical transformations. A practical, one-step synthesis of oxetan-3-one from propargyl alcohol has been developed using gold catalysis.[12][13][14]

Synthetic Pathway from Propargylic Alcohols:

start Propargylic Alcohol intermediate α-Oxo Gold Carbene start->intermediate [Au] catalyst, Oxidant end Oxetan-3-one intermediate->end Intramolecular C-H Insertion

Figure 3: Gold-catalyzed synthesis of oxetan-3-one from a propargylic alcohol.

Quantitative Data for the Synthesis of Oxetan-3-ones from Propargylic Alcohols: [12]

Propargylic Alcohol SubstrateGold CatalystOxidantSolventYield (%)
Propargyl alcohol(2-Biphenyl)Cy2PAuNTf23-Methoxycarbonyl-5-bromopyridine N-oxideDCE71
1-Phenylprop-2-yn-1-ol(2-Biphenyl)Cy2PAuNTf23-Methoxycarbonyl-5-bromopyridine N-oxideDCE85
1-Cyclohexylprop-2-yn-1-ol(2-Biphenyl)Cy2PAuNTf23-Methoxycarbonyl-5-bromopyridine N-oxideDCE78

Experimental Protocol: Gold-Catalyzed Synthesis of Oxetan-3-one [12][14]

  • To a solution of the propargylic alcohol (1.0 equiv) in 1,2-dichloroethane (B1671644) (DCE), add the gold catalyst (e.g., (2-Biphenyl)Cy2PAuNTf2, 2 mol%) and an acid co-catalyst (e.g., HNTf2, 2 mol%).

  • Add the oxidant (e.g., 3-Methoxycarbonyl-5-bromopyridine N-oxide, 1.2 equiv).

  • Stir the reaction mixture at room temperature under an air atmosphere ("open flask") for the specified time (typically 1-24 hours).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the corresponding oxetan-3-one.

Derivatization of Oxetan-3-one:

Once obtained, oxetan-3-one can be readily transformed into a variety of 3-substituted oxetanes through standard ketone chemistry, such as:

  • Reductive amination: to produce 3-aminooxetanes.

  • Wittig reaction: to introduce carbon-carbon double bonds at the 3-position.

  • Grignard and organolithium additions: to generate 3-alkyl- and 3-aryl-3-hydroxyoxetanes.

  • Horner-Wadsworth-Emmons reaction: to synthesize α,β-unsaturated esters.[15]

Conclusion

The synthesis of functionalized 3-substituted oxetanes is a dynamic area of research with significant implications for drug discovery. The methods outlined in this document, including the venerable Williamson etherification, the elegant Paternò-Büchi reaction, and the strategic use of oxetan-3-one, provide a powerful toolkit for chemists to access a diverse range of these valuable heterocyclic scaffolds. The continued development of novel, efficient, and stereoselective synthetic routes will undoubtedly accelerate the incorporation of oxetanes into the next generation of therapeutic agents.

References

Application Notes: Synthesis of Oxetane Rings via Intramolecular Williamson Etherification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxetanes are four-membered cyclic ethers that have garnered significant interest in medicinal chemistry and drug development.[1] Their unique physicochemical properties, such as improved aqueous solubility, metabolic stability, and lipophilicity, make them valuable isosteres for commonly used functional groups like gem-dimethyl or carbonyl groups. The Williamson ether synthesis, a reliable and versatile method for forming ether linkages, can be adapted for intramolecular cyclization to construct the strained oxetane (B1205548) ring.[1][2] This application note provides a detailed overview, experimental protocols, and key data for the synthesis of oxetanes via intramolecular Williamson etherification, a process involving a 4-exo-tet cyclization.[2]

Reaction Mechanism and Challenges

The intramolecular Williamson etherification for oxetane formation is an SN2 reaction where an alkoxide nucleophile displaces a leaving group on the same molecule, typically a halide or a sulfonate ester, located at a 1,3-position.[2][3] The process is initiated by the deprotonation of a γ-hydroxy group using a suitable base to form a reactive alkoxide. This alkoxide then attacks the electrophilic carbon bearing the leaving group to form the four-membered ring.

Despite its utility, this reaction presents several challenges:

  • Ring Strain: The formation of a four-membered ring is enthalpically and entropically less favorable compared to five- or six-membered rings.[2][4]

  • Kinetic Disfavor: The 4-exo-tet cyclization is kinetically the least favored among n-exo-tet cyclizations (where n ≤ 7).[2]

  • Competing Reactions: A significant side reaction is the Grob fragmentation, an E2 elimination pathway that leads to the formation of an alkene and an aldehyde, which can often lower the yield of the desired oxetane.[2][5]

Careful selection of the substrate, leaving group, base, and reaction conditions is crucial to favor the desired cyclization over competing pathways.

G cluster_main Intramolecular Williamson Etherification vs. Grob Fragmentation Halohydrin 1,3-Halohydrin Alkoxide Alkoxide Intermediate Halohydrin->Alkoxide Deprotonation Base Base (e.g., NaH, KOtBu) Base->Alkoxide Cyclization 4-exo-tet Cyclization (SN2) Alkoxide->Cyclization Elimination Competing Elimination (E2) Alkoxide->Elimination Oxetane Oxetane Fragmentation Grob Fragmentation Products (Aldehyde + Alkene) Cyclization->Oxetane Desired Product Elimination->Fragmentation Side Products

Figure 1. Competing pathways in oxetane synthesis.

Key Experimental Parameters

  • Substrate: The reaction typically starts from a 1,3-diol, which is selectively functionalized to a 3-haloalkanol or a similar substrate with a good leaving group.[5][6] The stereochemistry of the starting diol can be used to control the stereochemistry of the resulting oxetane.[5]

  • Leaving Group: Good leaving groups are essential for an efficient SN2 reaction. While halides (I > Br > Cl) are common, sulfonate esters like tosylates (OTs) and mesylates (OMs) are also excellent choices.[3][7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the alcohol without interfering with the electrophilic center. Common bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and potassium hydroxide (B78521) (KOH).[3][5] The choice of base can significantly impact the reaction outcome.

  • Solvent: Polar aprotic solvents like tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), and acetonitrile (B52724) are often used as they can solvate the cation of the base while not interfering with the nucleophilic alkoxide.[8]

Quantitative Data Summary

The following table summarizes various conditions reported for the synthesis of oxetanes via intramolecular Williamson etherification, highlighting the versatility of this method.

Starting MaterialLeaving GroupBaseSolventTemperature (°C)Time (h)Yield (%)Reference
3-Phenylpropane-1,3-diol derivativeIodideNaHTHFRT1282Mandal et al. (2006)[5]
3,3-Dimethylbutane-1,3-diol derivativeIodideNaHTHFRT1278Mandal et al. (2006)[5]
Oxetanocin precursorMesylateNaHTHFNot specifiedNot specified84Yamamura et al.[5]
2-Aryl-3-halo ketone precursorHalideKOHNot specifiedNot specifiedNot specified79-89 (ee)Soai et al. (1986)[5]
1,3-Diol (one-pot)TosylateKOtBuTHFNot specifiedNot specifiedHighBull et al. (2006)[5]

Experimental Protocols

Below are detailed protocols for key experiments, providing a practical guide for laboratory synthesis.

G start Start: 1,3-Diol step1 Step 1: Selective Activation (e.g., Appel Reaction for Iodination or Tosylation) start->step1 step2 Step 2: Deprotonation (Addition of Base, e.g., NaH) step1->step2 step3 Step 3: Intramolecular Cyclization (Stir at RT or gentle heating) step2->step3 step4 Step 4: Reaction Quench (e.g., Addition of water or sat. NH4Cl) step3->step4 step5 Step 5: Extraction (e.g., with Diethyl ether or DCM) step4->step5 step6 Step 6: Purification (e.g., Column Chromatography) step5->step6 end_node Product: Purified Oxetane step6->end_node

Figure 2. General workflow for oxetane synthesis.

Protocol 1: One-Pot Synthesis of 2-Substituted Oxetanes from 1,3-Diols

This protocol is adapted from the work of Mandal and co-workers for the synthesis of oxetanes from diols in a one-pot procedure.[5]

Materials:

  • 1,3-Diol (e.g., 1-phenylpropane-1,3-diol) (1.0 eq)

  • Triphenylphosphine (B44618) (PPh₃) (1.2 eq)

  • Imidazole (B134444) (1.2 eq)

  • Iodine (I₂) (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred solution of the 1,3-diol (1.0 eq), triphenylphosphine (1.2 eq), and imidazole (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen), add iodine (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the conversion of the diol by Thin Layer Chromatography (TLC). This first step forms the iodo-alcohol intermediate (Appel reaction).

  • Once the formation of the intermediate is complete, cool the reaction mixture back to 0 °C.

  • Carefully add sodium hydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours or until the cyclization is complete as monitored by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution at 0 °C.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired oxetane.

Protocol 2: Oxetane Formation via Tosylate Intermediate

This protocol involves the isolation of a tosylated intermediate before cyclization, a method reported by Bull and coworkers.[5]

Part A: Monotosylation of a 1,3-Diol

  • Dissolve the 1,3-diol (1.0 eq) in anhydrous pyridine (B92270) or dichloromethane (B109758) (DCM) at 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl) (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 4-6 hours, monitoring for the formation of the monotosylated product.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude tosylate, which can be purified by chromatography or used directly in the next step.

Part B: Cyclization to Oxetane

  • Dissolve the purified 3-hydroxy tosylate (1.0 eq) in anhydrous THF.

  • Add potassium tert-butoxide (KOtBu) (1.2 eq) or sodium hydride (NaH) (1.2 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material. Gentle heating may be required in some cases.

  • Perform an aqueous workup as described in Protocol 1 (steps 6-8).

  • Purify the final product by flash column chromatography.

The intramolecular Williamson etherification is a powerful and frequently utilized method for the synthesis of the oxetane ring system.[2] While challenges such as ring strain and competing fragmentation reactions exist, careful optimization of the substrate, base, and reaction conditions can lead to high yields of the desired product. The protocols and data provided herein serve as a comprehensive guide for researchers aiming to incorporate the valuable oxetane motif into their target molecules.

References

Application Notes and Protocols: The Use of Oxetan-3-ol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetan-3-ol and its derivatives are increasingly recognized as valuable building blocks in medicinal chemistry. The incorporation of the oxetane (B1205548) motif can significantly enhance the physicochemical properties of drug candidates, including aqueous solubility, metabolic stability, and lipophilicity.[1][2] this compound serves as a versatile precursor for a variety of pharmaceutical intermediates, most notably oxetan-3-one, which is a key synthon for introducing the oxetane scaffold. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates starting from this compound.

The strategic introduction of an oxetane ring can lead to improved drug-like properties. For instance, the oxetane unit can act as a bioisosteric replacement for gem-dimethyl or carbonyl groups, offering a polar, three-dimensional element to a molecule.[3][4] This can lead to more favorable interactions with biological targets and improved pharmacokinetic profiles.

This document will detail the following key transformations:

  • Synthesis of this compound: A multi-step synthesis from readily available starting materials.

  • Oxidation of this compound to Oxetan-3-one: A crucial step to access a key intermediate.

  • Synthesis of 3-Aryloxetan-3-ols: Demonstrating the addition of carbon nucleophiles to oxetan-3-one.

  • Synthesis of 3-Aminooxetanes: Highlighting a pathway to introduce nitrogen-containing functionalities.

Data Presentation

The following tables summarize the quantitative data for the key synthetic transformations described in this document.

Table 1: Synthesis of this compound from Epichlorohydrin

StepReactionReagents and ConditionsProductYield (%)
1Epoxide Ring OpeningEpichlorohydrin, Acetic Acid, FeCl₃ (cat.), 70°C, 12hAcetic acid 2-hydroxy-3-chloropropyl ester90
2Protection of AlcoholAcetic acid 2-hydroxy-3-chloropropyl ester, Ethyl vinyl ether, p-TsOH, 35°C, 8hAcetic acid 2-(1-ethoxy)ethoxy-3-chloropropyl esterNot Isolated
3Intramolecular CyclizationAcetic acid 2-(1-ethoxy)ethoxy-3-chloropropyl ester, NaOH, H₂O, 110°C, 4h3-(1-Ethoxyethoxy)oxetane (B1315408)30 (from step 2)
4Deprotection3-(1-Ethoxyethoxy)oxetane, MeOH, p-TsOH, 15-18°C, 1hThis compoundOverall 38.75

Table 2: Oxidation of this compound to Oxetan-3-one

Oxidizing Agent/MethodKey ReagentsSolventTemperature (°C)Yield (%)Reference
Swern OxidationOxalyl chloride, DMSO, Triethylamine (B128534)Dichloromethane (B109758)-78 to rtHigh (not specified)[5]
Gold CatalysisPropargyl alcohol, Au catalyst, N-oxideDichloroethane40-60up to 71[5][6]

Table 3: Synthesis of 3-Aryloxetan-3-ols

Aryl GroupGrignard/Organolithium ReagentReaction ConditionsProductYield (%)
4-Methoxyphenyl4-Methoxyphenylmagnesium bromideTHF, rt3-(4-Methoxyphenyl)this compound66-86
PhenylPhenethylmagnesium chlorideNot specified3-Phenylthis compoundNot specified

Experimental Protocols

Protocol 1: Synthesis of this compound from Epichlorohydrin[7][8]

This four-step protocol describes the synthesis of this compound from the inexpensive starting material, epichlorohydrin.

Step 1: Synthesis of Acetic acid 2-hydroxy-3-chloropropyl ester

  • To a solution of anhydrous iron(III) chloride (0.97 mg, 0.006 mmol) in acetic acid (1.23 mL, 21.6 mmol), add 2-(chloromethyl)oxirane (epichlorohydrin) (2.0 g, 21.6 mmol) with stirring over a 5-minute period.

  • Heat the mixture at 70°C with stirring for 12 hours.

  • Cool the reaction mixture to room temperature and extract with dichloromethane.

  • Concentrate the organic solution in vacuo to give acetic acid 2-hydroxy-3-chloropropyl ester (2.97 g, 90% yield) as a yellow oil.

Step 2: Synthesis of Acetic acid 2-(1-ethoxy)ethoxy-3-chloropropyl ester

  • To the crude acetic acid 2-hydroxy-3-chloropropyl ester (1.5 g, 9.8 mmol), add p-toluenesulfonic acid (6.7 mg, 0.039 mmol).

  • Add ethyl vinyl ether (0.95 mL, 10.03 mmol) dropwise at room temperature over 30 minutes, maintaining the reaction temperature between 30-35°C.

  • After the addition is complete, heat the mixture at 40-45°C for 8 hours.

  • Cool to room temperature and extract with dichloromethane.

  • Concentrate the combined organic extracts in vacuo to give crude acetic acid 2-(1-ethoxy)ethoxy-3-chloropropyl ester as a red liquid, which is used in the next step without further purification.

Step 3: Synthesis of 3-(1-Ethoxyethoxy)oxetane

  • To a 110°C solution of sodium hydroxide (B78521) (407.26 mg, 10.18 mmol) in water (0.4 mL), add the crude acetic acid 2-(1-ethoxy)ethoxy-3-chloropropyl ester (1.0 g, 4.45 mmol) over a 1.5-hour period.

  • Reflux the reaction mixture for an additional 4 hours.

  • Cool to room temperature and wash with water (10 mL).

  • Extract the aqueous layer with dichloromethane (100 mL).

  • Concentrate the combined organic extracts in vacuo to give a brown oil.

  • Distill the crude product (bp = 45-50°C at 0.5 mmHg) to give 3-(1-ethoxyethoxy)oxetane (250 mg, 30% yield) as a clear oil.

Step 4: Synthesis of this compound

  • Cool a solution of 3-(1-ethoxyethoxy)oxetane (250 mg, 1.92 mmol) in methanol (B129727) (2.3 mL) to 15-18°C.

  • Add p-toluenesulfonic acid with stirring.

  • Stir the reaction mixture for 45 minutes.

  • Quench the reaction with sodium bicarbonate.

  • Distill the crude product at 35-40°C (0.1 mmHg) to give this compound as a clear oil.

Protocol 2: Swern Oxidation of this compound to Oxetan-3-one

This protocol describes a mild and efficient method for the oxidation of this compound.

  • In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) (2.4 equivalents) in anhydrous dichloromethane, maintaining the temperature at -78°C.

  • Stir the mixture at -78°C for 15 minutes.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture, maintaining the temperature at -78°C.

  • Stir the resulting mixture for 30-45 minutes at -78°C.

  • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, water, and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield oxetan-3-one.

Protocol 3: Synthesis of 3-(4-Methoxyphenyl)this compound

This protocol details the addition of an aryl Grignard reagent to oxetan-3-one.

  • Prepare the Grignard reagent from 4-bromoanisole (B123540) (1.2 equivalents) and magnesium turnings (1.3 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere.

  • To a solution of oxetan-3-one (1.0 equivalent) in anhydrous THF at 0°C, add the freshly prepared 4-methoxyphenylmagnesium bromide solution dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 3-(4-methoxyphenyl)this compound.

Protocol 4: Synthesis of 3-Aminooxetane via Mesylation and Amination

This two-step protocol describes the conversion of this compound to 3-aminooxetane. Careful control of the amination step is crucial to avoid over-alkylation.

Step 1: Synthesis of Oxetan-3-yl methanesulfonate (B1217627)

  • To a solution of this compound (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane at 0°C, add methanesulfonyl chloride (1.2 equivalents) dropwise.

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield oxetan-3-yl methanesulfonate, which can be used in the next step without further purification.

Step 2: Synthesis of 3-Aminooxetane

  • To a solution of oxetan-3-yl methanesulfonate (1.0 equivalent) in a suitable solvent (e.g., THF, acetonitrile), add a large excess of ammonia (B1221849) (e.g., a solution of ammonia in methanol or aqueous ammonia, >10 equivalents).

  • Heat the reaction mixture in a sealed tube at a temperature ranging from 60 to 100°C for 12-24 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Take up the residue in a suitable solvent and wash with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain 3-aminooxetane.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the synthetic pathways and logical workflows described in these application notes.

Synthesis_of_Oxetan_3_ol Epichlorohydrin Epichlorohydrin Intermediate1 Acetic acid 2-hydroxy-3-chloropropyl ester Epichlorohydrin->Intermediate1 AcOH, FeCl3 Intermediate2 Acetic acid 2-(1-ethoxy)ethoxy-3-chloropropyl ester Intermediate1->Intermediate2 Ethyl vinyl ether, p-TsOH Intermediate3 3-(1-Ethoxyethoxy)oxetane Intermediate2->Intermediate3 NaOH, H2O Oxetan_3_ol This compound Intermediate3->Oxetan_3_ol MeOH, p-TsOH

Caption: Synthetic pathway for this compound.

Key_Intermediate_Synthesis Oxetan_3_ol This compound Oxetan_3_one Oxetan-3-one Oxetan_3_ol->Oxetan_3_one Swern Oxidation Mesylate Oxetan-3-yl methanesulfonate Oxetan_3_ol->Mesylate MsCl, Et3N Aryl_Oxetanol 3-Arylthis compound Oxetan_3_one->Aryl_Oxetanol Aryl-MgBr or Aryl-Li Amino_Oxetane 3-Aminooxetane Mesylate->Amino_Oxetane NH3 (excess) Experimental_Workflow_Swern_Oxidation Start Start: this compound Reagent_Prep Prepare Swern Reagent (Oxalyl Chloride + DMSO @ -78°C) Start->Reagent_Prep Addition Add this compound solution @ -78°C Reagent_Prep->Addition Base_Addition Add Triethylamine @ -78°C Addition->Base_Addition Warm_Up Warm to Room Temperature Base_Addition->Warm_Up Workup Aqueous Workup and Extraction Warm_Up->Workup Purification Purification Workup->Purification End End: Oxetan-3-one Purification->End

References

Application of Oxetan-3-ol in Medicinal Chemistry: Enhancing Drug-like Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxetan-3-ol and its derivatives have emerged as crucial building blocks in modern medicinal chemistry, offering a powerful strategy to overcome common challenges in drug discovery. The incorporation of the compact, polar, and three-dimensional oxetane (B1205548) motif can significantly enhance the physicochemical and pharmacokinetic properties of drug candidates. This document provides a detailed overview of the applications of this compound, complete with quantitative data, experimental protocols, and visualizations of relevant biological pathways.

Introduction to this compound in Drug Design

The four-membered cyclic ether, oxetane, particularly when functionalized as this compound or its derivatives, serves as a versatile bioisostere for commonly used functional groups such as carboxylic acids, gem-dimethyl groups, and carbonyls.[1][2][3] Its unique structural and electronic properties can lead to substantial improvements in aqueous solubility, metabolic stability, and membrane permeability, while also modulating the basicity of nearby functional groups.[4][5][6] These attributes make the oxetane moiety a valuable tool for optimizing lead compounds into viable clinical candidates.

Key Applications and Physicochemical Improvements

The strategic incorporation of an oxetane ring, often originating from this compound, can profoundly impact a molecule's drug-like properties.

Modulation of Basicity

One of the most significant applications of the oxetane motif is the reduction of the basicity of adjacent amines.[3][4] The electron-withdrawing nature of the oxetane's oxygen atom lowers the pKa of nearby nitrogen atoms, which can be critical for reducing off-target effects, such as hERG inhibition, and for optimizing the volume of distribution (Vd).[4][7]

Table 1: Impact of Oxetane Incorporation on the pKa of Adjacent Amines

Compound PairOriginal MoietyOriginal pKaOxetane-containing MoietyModified pKaReference
Benzoazepine DerivativeMethyl4.0Oxetane2.8[4]
RSV F Inhibitorgem-dimethyl10.4Oxetane8.0[4]
TetrahydroquinazolineIsopropyl7.6Oxetane5.0[7]
Enhancement of Metabolic Stability

Oxetanes can serve as metabolically robust replacements for more labile groups like gem-dimethyl or morpholine (B109124) moieties.[8][9] The strained four-membered ring is generally less susceptible to enzymatic degradation, leading to a lower intrinsic clearance (CLint) and improved pharmacokinetic profiles.

Table 2: Comparative Metabolic Stability of Oxetane-Containing Compounds

Original CompoundOriginal CLint (µL/min/mg)Oxetane-containing AnalogAnalog CLint (µL/min/mg)Target/ClassReference
Bicyclic lactam 4169EZH2 Inhibitor with OxetaneNot specified, but improvedEZH2 Inhibitor[9]
Compound 38HighCompound 40 (Oxetane analog)Stable in HLM and MLMMNK Inhibitor[7]
Compound with gem-dimethyl>293Compound with 4,4-oxetane25.9N-substituted arylsulfonamides[10]
Improvement of Aqueous Solubility

The inherent polarity of the oxetane ring can significantly increase the aqueous solubility of parent compounds, a crucial factor for oral bioavailability.[5][11] This effect is particularly pronounced when replacing lipophilic groups.

Table 3: Effect of Oxetane Substitution on Aqueous Solubility

Original ScaffoldModificationFold Increase in SolubilityReference
Lipophilic open chainMethylene replaced by oxetane25 to 4000[11]
More polar cyclic scaffoldgem-dimethyl replaced by oxetane4 to 4000[11]

Case Studies: Oxetane-Containing Clinical Candidates

The utility of this compound derivatives is exemplified by their incorporation into several clinical drug candidates targeting a range of diseases.

GDC-0349: An mTOR Inhibitor

GDC-0349 is a potent and selective inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a key kinase in the PI3K/Akt/mTOR signaling pathway that is often dysregulated in cancer.[12][13][14] The inclusion of an oxetane moiety was instrumental in reducing the basicity of an adjacent amine, thereby mitigating hERG liability and improving the overall pharmacokinetic profile.[7]

PI3K/Akt/mTOR Signaling Pathway and GDC-0349 Inhibition

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Growth & Proliferation mTORC1->Proliferation GDC0349 GDC-0349 (Oxetane-containing) GDC0349->mTORC2 GDC0349->mTORC1

Caption: GDC-0349 inhibits both mTORC1 and mTORC2 complexes.

Fenebrutinib: A BTK Inhibitor

Fenebrutinib is a non-covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor signaling pathway implicated in autoimmune diseases and B-cell malignancies.[15][16][17] The synthesis of Fenebrutinib involves the use of oxetan-3-one, a direct derivative of this compound, to introduce the beneficial oxetane moiety.[15]

B-Cell Receptor Signaling Pathway and Fenebrutinib Inhibition

BTK_signaling_pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCy2 PLCγ2 BTK->PLCy2 Fenebrutinib Fenebrutinib (Oxetane-containing) Fenebrutinib->BTK NFkB NF-κB Activation PLCy2->NFkB CellActivation B-Cell Activation & Proliferation NFkB->CellActivation

Caption: Fenebrutinib inhibits BTK, blocking downstream signaling.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of oxetane-containing compounds.

Synthesis of a 3-Aminooxetane Derivative from Oxetan-3-one

This protocol describes a general procedure for the synthesis of 3-aminooxetanes, which are common structural motifs in medicinal chemistry, via reductive amination of oxetan-3-one (a derivative of this compound).[10][18]

Workflow for 3-Aminooxetane Synthesis

reductive_amination_workflow Start Start: Oxetan-3-one & Amine Reaction Reaction: - Stir in Methanol - Add Sodium Cyanoborohydride Start->Reaction Workup Work-up: - Quench with water - Extract with Ethyl Acetate (B1210297) - Dry and Concentrate Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Product: 3-Aminooxetane Purification->Product

Caption: Reductive amination of Oxetan-3-one.

Materials:

  • Oxetan-3-one

  • Primary or secondary amine of choice

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of oxetan-3-one (1.0 eq) in methanol, add the desired amine (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-aminooxetane.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay is crucial for evaluating a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[8]

Workflow for Metabolic Stability Assay

metabolic_stability_workflow Start Start: Test Compound & HLM Preincubation Pre-incubation: - Mix compound and HLM - Equilibrate at 37°C Start->Preincubation Initiation Initiation: - Add NADPH to start reaction Preincubation->Initiation Incubation Incubation: - Aliquots taken at  time points (0, 5, 15, 30 min) Initiation->Incubation Termination Termination: - Add cold acetonitrile (B52724)  to stop reaction Incubation->Termination Analysis Analysis: - Centrifuge and collect supernatant - LC-MS/MS analysis Termination->Analysis Result Result: - Calculate Intrinsic Clearance (CLint) Analysis->Result

Caption: Workflow for determining metabolic stability.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate (B84403) buffer (pH 7.4)

  • Ice-cold acetonitrile with an internal standard

  • 96-well plates

  • Incubator shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound at 1 µM in 0.1 M phosphate buffer.

  • In a 96-well plate, add the test compound solution and HLM (final protein concentration 0.5 mg/mL).

  • Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Calculate the intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Aqueous Solubility Assay (Kinetic Solubility)

This high-throughput assay provides a rapid assessment of a compound's solubility, which is a critical parameter for drug absorption.

Workflow for Kinetic Solubility Assay

solubility_assay_workflow Start Start: - Compound in DMSO - Aqueous Buffer Mixing Mixing: - Add DMSO stock to buffer  in a 96-well plate Start->Mixing Incubation Incubation: - Shake at room temperature  for 2 hours Mixing->Incubation Separation Separation: - Filter or centrifuge to  remove precipitate Incubation->Separation Analysis Analysis: - Quantify concentration  in filtrate/supernatant  by UV-Vis or LC-MS Separation->Analysis Result Result: - Determine Kinetic Solubility Analysis->Result

Caption: Workflow for kinetic solubility determination.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates (e.g., 0.45 µm)

  • 96-well collection plates

  • Plate shaker

  • UV-Vis plate reader or LC-MS system

Procedure:

  • Prepare serial dilutions of the test compound stock solution in DMSO.

  • In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO solution to a larger volume (e.g., 198 µL) of PBS (pH 7.4).

  • Seal the plate and shake at room temperature for 2 hours.

  • If using filter plates, place the filter plate on top of a collection plate and centrifuge to separate the dissolved compound from any precipitate.

  • Quantify the concentration of the compound in the filtrate/supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS).

  • The highest concentration at which the compound remains in solution is reported as its kinetic solubility.

Conclusion

This compound and its derivatives are invaluable tools in the medicinal chemist's arsenal. The strategic incorporation of the oxetane motif can systematically address common liabilities in drug candidates, leading to compounds with improved pharmacokinetic and safety profiles. The data and protocols presented herein provide a foundation for the rational design and evaluation of novel oxetane-containing therapeutics.

References

Application Notes and Protocols: Oxetan-3-ol as a Building Block for BACE1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a prime therapeutic target in the development of disease-modifying treatments for Alzheimer's disease. As the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, which accumulate to form neurotoxic plaques in the brain, inhibition of BACE1 is a key strategy to slow disease progression. A significant challenge in the design of BACE1 inhibitors is achieving desirable pharmacokinetic properties, including metabolic stability and brain permeability. The incorporation of small, polar, and rigid scaffolds has emerged as a successful strategy to address these challenges. Oxetane-3-ol and its derivatives have proven to be valuable building blocks in this regard, offering a means to improve physicochemical properties and introduce favorable interactions within the BACE1 active site.

This document provides detailed application notes and protocols for the use of oxetan-3-ol as a building block in the synthesis of BACE1 inhibitors. It includes a summary of quantitative data for representative compounds, detailed experimental protocols for synthesis and biological evaluation, and visualizations of key pathways and workflows.

BACE1 Signaling Pathway in Alzheimer's Disease

BACE1 initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP). This cleavage, followed by subsequent processing by γ-secretase, leads to the formation of Aβ peptides.

BACE1_Pathway APP APP (Amyloid Precursor Protein) sAPPb sAPPβ (soluble fragment) APP->sAPPb C99 C99 fragment APP->C99 cleavage BACE1 BACE1 (β-secretase) BACE1->APP gamma_secretase γ-secretase gamma_secretase->C99 Ab Aβ peptides (Aβ40, Aβ42) C99->Ab cleavage plaques Amyloid Plaques Ab->plaques aggregation neurotoxicity Neurotoxicity & Cognitive Decline plaques->neurotoxicity inhibitor Oxetane-based BACE1 Inhibitor inhibitor->BACE1 inhibition

Caption: BACE1 initiates APP processing, leading to Aβ production and subsequent neurotoxicity.

Data Presentation: Oxetane-Containing BACE1 Inhibitors

The incorporation of an oxetane (B1205548) moiety, often at the P2' position of the inhibitor, has been shown to enhance potency and improve pharmacokinetic profiles. The following table summarizes quantitative data for representative BACE1 inhibitors featuring an oxetane group.

Compound IDOxetane MoietyBACE1 IC50 (nM)BACE1 Ki (nM)Cell-based Aβ Reduction EC50 (nM)Reference
AMG-8718 3-methyl-3-(prop-1-yn-1-yl)oxetane0.7--[1]
Compound 42 3-((3-methyloxetan-3-yl)ethynyl)---[2]
Inhibitor 3a Bicyclic tetrahydrofuranyl isoxazoline-10.9343[3]
GRL-8234 analog Spirocyclic benzylamine---

Experimental Protocols

Synthesis of an Oxetane-Containing BACE1 Inhibitor Intermediate

The following protocol is a representative synthesis of a key intermediate for an oxetane-containing BACE1 inhibitor, based on synthetic strategies reported in the literature. This example focuses on the incorporation of a 3-ethynyloxetane (B2631759) moiety.

Logical Workflow for Synthesis

Synthesis_Workflow start Oxetan-3-one step1 Ethynylation start->step1 step2 Protection (optional) step1->step2 step3 Coupling Reaction (e.g., Sonogashira) step2->step3 end Oxetane-containing BACE1 Inhibitor Core step3->end scaffold Inhibitor Scaffold (e.g., aminothiazine) scaffold->step3

Caption: General workflow for synthesizing oxetane-containing BACE1 inhibitors.

Protocol: Synthesis of 3-ethynyl-3-methyloxetane

Materials:

Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), add 3-oxetanone (1.0 eq) to a solution of ethynylmagnesium bromide (1.2 eq) in anhydrous THF at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench by the addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to yield 3-ethynyl-3-methyloxetane.

BACE1 Enzymatic Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro potency of BACE1 inhibitors.

Experimental Workflow for BACE1 Enzymatic Assay

FRET_Assay_Workflow start Prepare Reagents: - BACE1 Enzyme - FRET Substrate - Assay Buffer - Test Compound step1 Dispense Test Compound (serial dilutions) into plate start->step1 step2 Add BACE1 Enzyme step1->step2 step3 Pre-incubate step2->step3 step4 Initiate Reaction: Add FRET Substrate step3->step4 step5 Incubate at 37°C step4->step5 step6 Measure Fluorescence step5->step6 step7 Data Analysis: Calculate % Inhibition and IC50 step6->step7

Caption: Workflow for a FRET-based BACE1 enzymatic inhibition assay.

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 FRET substrate (e.g., derived from the "Swedish mutation" of APP)

  • Assay Buffer: 50 mM Sodium Acetate, pH 4.5

  • Test compounds (dissolved in DMSO)

  • 96-well or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤ 1%).

  • Assay Plate Preparation: To each well of the microplate, add the diluted test compounds. Include controls for 100% enzyme activity (vehicle control) and 0% activity (no enzyme or a known potent inhibitor).

  • Enzyme Addition: Add the BACE1 enzyme solution to each well (except for the no-enzyme control wells).

  • Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the BACE1 FRET substrate to all wells.

  • Incubation and Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence intensity kinetically over a period of 60-120 minutes or at a fixed endpoint.

  • Data Analysis: Calculate the rate of substrate cleavage from the fluorescence signal. Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Aβ Production Assay

This protocol describes an ELISA-based method to measure the reduction of secreted Aβ levels in a cellular context.

Materials:

  • Human embryonic kidney (HEK293) cells stably overexpressing human APP (HEK293-APP)

  • Cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

  • Test compounds (dissolved in DMSO)

  • Aβ40 and Aβ42 ELISA kits

  • Cell culture plates (e.g., 24-well or 96-well)

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding: Seed HEK293-APP cells into multi-well plates at a density that allows for confluency after the desired treatment period.

  • Compound Treatment: The following day, replace the culture medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 24-48 hours.

  • Conditioned Media Collection: Collect the conditioned media from each well. Centrifuge to remove any cell debris.

  • ELISA: Perform Aβ40 and Aβ42 ELISAs on the conditioned media according to the manufacturer's instructions.

  • Data Analysis: Quantify the concentration of Aβ40 and Aβ42 in each sample. Calculate the percent reduction in Aβ levels for each compound concentration relative to the vehicle control. Plot the percent reduction versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This compound and its derivatives are valuable building blocks for the design and synthesis of potent and brain-penetrant BACE1 inhibitors. The protocols provided herein offer a framework for the synthesis and evaluation of such compounds. The use of these small, rigid scaffolds can lead to the development of promising drug candidates for the treatment of Alzheimer's disease. Researchers are encouraged to adapt and optimize these protocols for their specific applications.

References

Application Notes and Protocols for Incorporating Oxetane Moieties to Improve Drug-Like Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Oxetane (B1205548) Incorporation

In modern medicinal chemistry, the incorporation of small, strained ring systems has emerged as a powerful strategy to fine-tune the physicochemical properties of drug candidates. Among these, the oxetane moiety, a four-membered cyclic ether, has garnered significant attention for its ability to confer remarkable improvements in drug-like properties.[1][2][3] This is largely attributed to its unique combination of polarity, three-dimensionality, and metabolic stability.[4][5]

The compact and polar nature of the oxetane ring can enhance aqueous solubility and reduce lipophilicity, crucial parameters for improving oral bioavailability and reducing off-target effects.[1][6][7] Furthermore, the strained ring system is surprisingly stable under physiological conditions and can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug.[1][6][8] Oxetanes have been successfully employed as bioisosteres for commonly used functionalities like gem-dimethyl and carbonyl groups, offering a novel avenue for property modulation and intellectual property development.[1][3][9]

These application notes provide a comprehensive overview of the benefits of incorporating oxetane moieties, supported by quantitative data from recent drug discovery programs. Detailed protocols for key in vitro assays to evaluate these improved properties are also presented to enable researchers to effectively apply this strategy in their own work.

Impact of Oxetane Incorporation on Drug-Like Properties: Case Studies

The strategic replacement of existing functional groups with oxetane moieties has consistently led to significant improvements in the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of various inhibitor classes. Below are case studies summarizing the quantitative impact of oxetane incorporation.

Matrix Metalloproteinase-13 (MMP-13) Inhibitors

MMP-13 is a key enzyme involved in the degradation of type II collagen, making it a target for osteoarthritis therapies.[10][11] However, the development of selective and bioavailable MMP-13 inhibitors has been challenging. The incorporation of an oxetane ring into a series of MMP-13 inhibitors resulted in a remarkable enhancement of their drug-like properties.[12][13]

Compound Modification MMP-13 IC50 (nM) Aqueous Solubility (µg/mL) Human Liver Microsomal Stability (t1/2, min)
Parent Compound N/A2.7< 1< 5
Oxetane Analog Replacement of a gem-dimethyl group with an oxetane4.4150> 120
Beta-Secretase 1 (BACE1) Inhibitors

BACE1 is a primary target for the treatment of Alzheimer's disease, as it is involved in the production of amyloid-β peptides.[14][15][16] The optimization of BACE1 inhibitors often involves improving their pharmacokinetic properties to ensure sufficient brain penetration and duration of action. The introduction of an oxetane moiety has proven to be a successful strategy in this context.[17]

Compound Modification BACE1 Ki (nM) LogD7.4 Human Liver Microsomal Clearance (CLint, µL/min/mg)
Parent Compound Isophthalamide derivative5.83.5150
Oxetane Analog Introduction of a pendent oxetane2.02.825
Cathepsin S Inhibitors

Cathepsin S is a cysteine protease implicated in autoimmune diseases and cancer.[18][19][20] The development of potent and selective Cathepsin S inhibitors with good oral bioavailability is an active area of research. Replacing a metabolically labile group with an oxetane has led to compounds with improved metabolic stability.

Compound Modification Cathepsin S IC50 (nM) Aqueous Solubility (µM) Rat Liver Microsomal Stability (t1/2, min)
Parent Compound N-arylsulfonamide15510
Oxetane Analog Replacement of a carbocyclic ring with an oxetane1215095

Visualizing the Rationale and Workflow

Conceptual Workflow for Oxetane-Driven Drug Candidate Optimization

The following diagram illustrates a typical workflow for incorporating an oxetane moiety to improve the properties of a lead compound.

G cluster_0 Design & Synthesis cluster_1 Evaluation A Lead Compound Identification (Potent but Poor PK) B Identify Metabolically Labile Site or Region of Low Solubility A->B C Bioisosteric Replacement with Oxetane Moiety B->C D Synthesis of Oxetane Analogs C->D E In Vitro ADME Profiling: - Solubility - Metabolic Stability - Lipophilicity - Permeability D->E F In Vitro Potency Assay D->F G Data Analysis: Improved Drug-Like Properties? E->G F->G H Optimized Candidate (Improved PK & Retained Potency) G->H Yes I Further Optimization Required G->I No I->C

Caption: Workflow for improving drug-like properties using oxetanes.

Impact of Oxetane Moiety on Physicochemical Properties

This diagram illustrates how the incorporation of an oxetane can positively influence key drug-like properties.

G A Oxetane Moiety B Increased Aqueous Solubility A->B Polarity C Improved Metabolic Stability A->C Metabolic Shielding D Reduced Lipophilicity (LogP/LogD) A->D Polarity E Modulated pKa of Proximal Amines A->E Inductive Effect F Improved Oral Bioavailability B->F C->F D->F

Caption: Influence of oxetanes on key drug-like properties.

Experimental Protocols

Detailed protocols for the key assays used to evaluate the impact of oxetane incorporation are provided below.

Aqueous Solubility Assay (Kinetic Shake-Flask Method)

Objective: To determine the kinetic aqueous solubility of a compound.

Materials:

  • Test compound and reference compounds

  • Dimethyl sulfoxide (B87167) (DMSO), HPLC grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well plates (e.g., Millipore Multiscreen solubility filter plates)

  • Thermomixer or equivalent shaker/incubator

  • UV-Vis plate reader or LC-MS/MS system

  • Pipettes and tips

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Incubation: a. In a 96-well plate, add 4.9 µL of PBS to each well. b. Add 0.1 µL of the 10 mM compound stock solution to the PBS, resulting in a 200 µM solution with 2% DMSO. c. Seal the plate and incubate at room temperature for 2 hours with continuous shaking.

  • Filtration: a. After incubation, place the filter plate on a vacuum manifold and filter the samples into a clean 96-well collection plate.

  • Quantification: a. Analyze the filtrate using a UV-Vis plate reader or by LC-MS/MS. b. Prepare a standard curve using known concentrations of the compound in PBS with 2% DMSO. c. Calculate the solubility of the test compound by comparing its response to the standard curve.

Metabolic Stability Assay (Human Liver Microsomes)

Objective: To determine the in vitro metabolic stability of a compound using human liver microsomes (HLM).

Materials:

  • Test compound and positive control (e.g., testosterone)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates

  • Incubator/shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Reaction Mixture Preparation: a. Prepare a reaction mixture containing HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer. b. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: a. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: a. At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture. b. Immediately quench the reaction by adding 3 volumes of ice-cold ACN containing an internal standard.

  • Sample Processing: a. Centrifuge the quenched samples at 4°C to precipitate the proteins. b. Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis: a. Analyze the samples by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis: a. Plot the natural logarithm of the percentage of the parent compound remaining versus time. b. Determine the elimination rate constant (k) from the slope of the linear regression. c. Calculate the half-life (t1/2) = 0.693 / k. d. Calculate the intrinsic clearance (CLint) = (k / [microsomal protein concentration]).

Lipophilicity Determination (Shake-Flask LogD7.4)

Objective: To determine the octanol-water distribution coefficient (LogD) at pH 7.4.

Materials:

  • Test compound

  • n-Octanol, pre-saturated with PBS

  • Phosphate-buffered saline (PBS), pH 7.4, pre-saturated with n-octanol

  • Glass vials

  • Vortex mixer

  • Centrifuge

  • HPLC-UV or LC-MS/MS system

Protocol:

  • Preparation of Phases: Pre-saturate the n-octanol and PBS phases by mixing them overnight and then separating them.

  • Compound Addition: a. Add the test compound (from a stock solution in a suitable solvent, which is then evaporated) to a glass vial. b. Add equal volumes of pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each).

  • Equilibration: a. Vortex the vials vigorously for 10 minutes to ensure thorough mixing. b. Allow the phases to separate by gravity or by centrifugation.

  • Sampling: a. Carefully withdraw an aliquot from both the n-octanol and the PBS layers.

  • Quantification: a. Analyze the concentration of the compound in each phase using HPLC-UV or LC-MS/MS.

  • Calculation: a. Calculate LogD7.4 using the following formula: LogD7.4 = log10 ([Compound]octanol / [Compound]PBS).

Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)

Objective: To assess the passive permeability of a compound across an artificial membrane.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., 2% lecithin (B1663433) in dodecane)

  • Test compound and reference compounds (high and low permeability)

  • PBS, pH 7.4

  • DMSO

  • Plate reader (UV-Vis) or LC-MS/MS system

Protocol:

  • Membrane Coating: a. Add a small volume (e.g., 5 µL) of the artificial membrane solution to the filter of each well in the donor plate. b. Allow the solvent to evaporate, leaving a lipid layer.

  • Preparation of Solutions: a. Prepare a solution of the test compound (e.g., 200 µM) in PBS with a low percentage of DMSO (e.g., 1%). b. Fill the acceptor wells with fresh PBS.

  • Incubation: a. Add the compound solution to the donor wells. b. Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate. c. Incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: a. After incubation, determine the concentration of the compound in both the donor and acceptor wells using a plate reader or LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): a. The effective permeability (Pe) can be calculated using established equations that take into account the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.

Conclusion

The incorporation of oxetane moieties represents a valuable and increasingly utilized strategy in modern drug discovery for the optimization of lead compounds. The unique structural and electronic properties of the oxetane ring can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, ultimately contributing to enhanced pharmacokinetic profiles and increased clinical success. The provided case studies and detailed experimental protocols offer a practical guide for researchers to effectively leverage the benefits of oxetane incorporation in their drug discovery programs.

References

Synthesis of Spirocyclic Oxetanes from Oxetan-3-ol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds incorporating an oxetane (B1205548) moiety have emerged as a valuable structural motif in modern drug discovery. The unique three-dimensional arrangement of spirocycles, combined with the favorable physicochemical properties of the oxetane ring, offers significant advantages in the design of novel therapeutic agents. Oxetanes are often employed as bioisosteres for gem-dimethyl or carbonyl groups, leading to improvements in aqueous solubility, metabolic stability, and lipophilicity.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of various spirocyclic oxetanes, with a focus on methods starting from oxetan-3-ol derivatives, particularly oxetan-3-one.

Synthetic Strategies and Protocols

Several robust methods have been developed for the synthesis of spirocyclic oxetanes. The following sections detail the experimental protocols for key transformations, providing researchers with the necessary information to implement these procedures in their own laboratories.

Multi-Component Cascade Reaction for Spirooxazolidine Synthesis

This highly atom-economical, one-pot synthesis yields 3-oxetanone-derived N-propargyl spirooxazolidines through a copper-catalyzed four-component cascade reaction. This approach is notable for its broad substrate scope and excellent chemoselectivity.[3][4]

  • To a sealed vial containing a magnetic stir bar, add the 1,2-amino alcohol (0.55 mmol), 37% aqueous formaldehyde (B43269) solution (0.50 mmol), 3-oxetanone (B52913) (0.55 mmol), the terminal alkyne (0.40 mmol), CuBr₂ (10 mol%), and TFA (20 mol%).

  • Add n-hexane (2 mL) as the solvent.

  • Seal the vial and stir the reaction mixture vigorously at 80 °C for 10 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired spirooxazolidine.

G cluster_reactants Reactants cluster_catalysts Catalysts Amino_Alcohol 1,2-Amino Alcohol Reaction_Vessel Reaction at 80°C in n-hexane Amino_Alcohol->Reaction_Vessel Formaldehyde Formaldehyde Formaldehyde->Reaction_Vessel Oxetanone Oxetan-3-one Oxetanone->Reaction_Vessel Alkyne Terminal Alkyne Alkyne->Reaction_Vessel CuBr2 CuBr₂ CuBr2->Reaction_Vessel TFA TFA TFA->Reaction_Vessel Quenching Quench with NaHCO₃ (aq) Reaction_Vessel->Quenching 10h Extraction Extract with Ethyl Acetate Quenching->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Purification Column Chromatography Drying->Purification Product Spirooxazolidine Purification->Product

Caption: Workflow for the four-component synthesis of spirooxazolidines.

EntryAmino AlcoholAlkyneProductYield (%)
12-aminoethanolPhenylacetylene2-(phenylethynyl)-1-oxa-4-azaspiro[4.3]octane85
21-aminopropan-2-ol1-hexyne2-(but-1-yn-1-yl)-3-methyl-1-oxa-4-azaspiro[4.3]octane78
32-amino-2-phenylethanolCyclopropylacetylene2-(cyclopropylethynyl)-3-phenyl-1-oxa-4-azaspiro[4.3]octane82
(Data are representative examples and may vary based on specific substrates and reaction conditions.)
Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Derivatives

2-Oxa-6-azaspiro[3.3]heptane is a key building block in medicinal chemistry, often used as a morpholine (B109124) bioisostere.[5][6][7] An improved and scalable synthesis has been developed to produce stable sulfonate salts of this spirocycle, which exhibit better solubility and handling properties compared to the oxalate (B1200264) salt.[5][6]

Step 1: Synthesis of N-Benzyl-2-oxa-6-azaspiro[3.3]heptane

Step 2: Debenzylation and Salt Formation

  • Perform the debenzylation of N-benzyl-2-oxa-6-azaspiro[3.3]heptane using 10% Pd on activated carbon under a hydrogen atmosphere (5 bar) in methanol (B129727) containing a catalytic amount of acetic acid.

  • Stir the reaction for 16 hours.

  • Filter off the catalyst to obtain a solution of the free base of 2-oxa-6-azaspiro[3.3]heptane.

  • To the filtrate, add the desired sulfonic acid (e.g., methanesulfonic acid or p-toluenesulfonic acid) to precipitate the corresponding sulfonate salt.

G cluster_synthesis Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Start 3,3-Bis(bromomethyl)oxetane + Benzylamine N_Benzylation N-Benzylation (60°C) Start->N_Benzylation Intermediate N-Benzyl-2-oxa-6-azaspiro[3.3]heptane N_Benzylation->Intermediate Debenzylation Catalytic Hydrogenation (Pd/C, H₂, MeOH, Acetic Acid) Intermediate->Debenzylation Free_Base 2-Oxa-6-azaspiro[3.3]heptane (Free Base) Debenzylation->Free_Base Salt_Formation Addition of Sulfonic Acid Free_Base->Salt_Formation Final_Product 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salt Salt_Formation->Final_Product

Caption: Synthetic pathway to stable 2-oxa-6-azaspiro[3.3]heptane sulfonate salts.

Salt FormYield (%)SolubilityStability
Oxalate~47-81LowerLess Stable
Acetate86ModerateModerate
Sulfonate>80HigherMore Stable
(Yields and properties are comparative and may depend on the scale and specific conditions.)[5]
Paternò-Büchi Reaction for Functionalized Spirocyclic Oxetanes

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a powerful tool for the direct synthesis of the oxetane ring.[2][8] A telescoped three-step sequence involving this reaction allows for the synthesis of a variety of functionalized spirocyclic oxetanes.[9][10][11]

  • Paternò-Büchi Reaction: In a quartz tube, dissolve the cyclic ketone (3 mmol) and maleic acid derivative (1 mmol) in acetonitrile (B52724) (10 mL). Add p-xylene (B151628) (1 mmol) to suppress alkene dimerization. Irradiate the mixture at 300 nm until the reaction is complete.

  • Nucleophilic Ring-Opening: To the crude reaction mixture, add a nucleophile (e.g., an alcohol or amine) and stir until the anhydride (B1165640) ring is opened.

  • Coupling: Add a coupling agent (e.g., DCC) to facilitate esterification or amidation of the resulting carboxylic acid.

  • Purify the final spirocyclic oxetane product by column chromatography.

G Start Cyclic Ketone + Maleic Acid Derivative PB_Reaction Paternò-Büchi Reaction (300 nm, p-xylene) Start->PB_Reaction Intermediate Spirocyclic Anhydride PB_Reaction->Intermediate Ring_Opening Nucleophilic Ring-Opening (Alcohol or Amine) Intermediate->Ring_Opening Carboxylic_Acid Carboxylic Acid Intermediate Ring_Opening->Carboxylic_Acid Coupling Coupling Reaction (e.g., DCC) Carboxylic_Acid->Coupling Final_Product Functionalized Spirocyclic Oxetane Coupling->Final_Product

Caption: Telescoped synthesis of functionalized spirocyclic oxetanes.

Cyclic KetoneMaleic DerivativeProductIsolated Yield (%)
CyclohexanoneMaleic anhydride10-oxa-3-oxatricyclo[5.2.1.0¹,⁵]decane-2,4-dione75
CyclopentanoneMaleic anhydride9-oxa-3-oxatricyclo[4.2.1.0¹,⁴]nonane-2,5-dione60
4-MethylcyclohexanoneMaleic anhydride7-methyl-10-oxa-3-oxatricyclo[5.2.1.0¹,⁵]decane-2,4-dione72
(Yields are for the initial spirocyclic anhydride product and may vary.)[11]

Conclusion

The synthesis of spirocyclic oxetanes from this compound derivatives offers a rich and diverse field of study for medicinal and synthetic chemists. The protocols outlined in this document provide a starting point for the exploration of these valuable scaffolds. The choice of synthetic route will ultimately depend on the desired target structure and the availability of starting materials. The continued development of novel and efficient methods for the construction of these unique molecular architectures will undoubtedly facilitate their broader application in drug discovery and development.

References

Application Notes and Protocols for the Derivatization of Oxetan-3-ol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry for the identification of novel lead compounds. This approach relies on the screening of low molecular weight fragments (typically < 300 Da) that bind to a biological target with low affinity. These initial hits are then optimized and grown into more potent, drug-like molecules. The oxetane (B1205548) motif, a four-membered cyclic ether, has garnered significant interest as a valuable scaffold in FBDD.[1][2] The incorporation of an oxetane ring can confer a range of beneficial physicochemical properties to a molecule, including improved aqueous solubility, metabolic stability, and three-dimensionality, while also acting as a bioisostere for commonly used functional groups like gem-dimethyl or carbonyl groups.[1][3]

Oxetan-3-ol, in particular, serves as a versatile starting point for the synthesis of a diverse library of fragments. Its hydroxyl group provides a convenient handle for a variety of chemical transformations, allowing for the exploration of different vectors and functionalities around the oxetane core. These application notes provide detailed protocols for the derivatization of this compound to generate a fragment library suitable for FBDD campaigns and summarize key quantitative data for oxetane-based fragments.

Rationale for Using this compound Derivatives in FBDD

The unique properties of the oxetane ring make it an attractive scaffold for fragment library design:

  • Improved Physicochemical Properties: The polar oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility and reduced lipophilicity of the parent molecule.[1]

  • Metabolic Stability: The oxetane ring is generally more stable to metabolic degradation compared to other functionalities it can replace, such as gem-dimethyl groups.

  • Three-Dimensionality: The non-planar, puckered conformation of the oxetane ring introduces three-dimensionality into fragments, which can lead to improved binding affinity and selectivity by accessing deeper or more complex binding pockets.[1]

  • Vectorial Elaboration: The substituents on the oxetane ring project in well-defined vectors, providing clear pathways for fragment growing and linking during the hit-to-lead optimization phase.

Data Presentation: Performance of Oxetane-Based Fragments

The incorporation of an oxetane moiety has been shown to significantly enhance the potency and ligand efficiency of fragments in various drug discovery programs. The following tables summarize representative quantitative data from FBDD campaigns targeting different protein classes.

Table 1: Improvement of AXL Kinase Inhibitor Potency [4]

CompoundStructureIC50 (µM)Ligand Efficiency (LE)
Indazole HitIndazole core28.40.39
Oxetane DerivativeIndazole core with oxetane substitution0.320-

Table 2: Optimization of Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors [4]

CompoundStructureIC50 (µM)Key Properties
Pyrazolopyrimidinone HitPyrazolopyrimidinone core0.9Poor metabolic stability and aqueous solubility
Oxetane AnaloguePyrazolopyrimidinone core with oxetane0.08 - 0.25Significantly improved metabolic stability

Table 3: Enhancement of Phosphodiesterase (PDE) Inhibitor Properties

CompoundStructureIC50 (nM)Lipophilic Ligand Efficiency (LLE)
Initial HitPhenyl-imidazole core1502.5
Oxetane DerivativePhenyl-imidazole core with 3-amino-oxetane254.2

Note: Ligand Efficiency (LE) is calculated as -1.4 * log(IC50) / N, where N is the number of non-hydrogen atoms. Lipophilic Ligand Efficiency (LLE) is calculated as pIC50 - logP.[5]

Experimental Protocols

The following protocols describe key derivatization reactions of this compound to generate a diverse fragment library.

Protocol 1: Synthesis of 3-Aryloxy-oxetanes via Williamson Ether Synthesis

This protocol describes the synthesis of 3-aryloxy-oxetanes through the reaction of this compound with various phenols.

Materials:

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the substituted phenol (1.1 equivalents) in anhydrous DMF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryloxy-oxetane.

Protocol 2: Synthesis of 3-(Arylamino)oxetanes via Reductive Amination

This protocol details the synthesis of 3-(arylamino)oxetanes from oxetan-3-one, which can be obtained by the oxidation of this compound.

Part A: Oxidation of this compound to Oxetan-3-one

Materials:

Procedure:

  • To a solution of this compound (1.0 equivalent) in dichloromethane at 0 °C, add Dess-Martin periodinane (1.2 equivalents) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.

  • Stir vigorously until the two layers become clear.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure at low temperature to obtain crude oxetan-3-one. Note: Oxetan-3-one is volatile and should be handled with care.

Part B: Reductive Amination of Oxetan-3-one

Materials:

  • Crude oxetan-3-one from Part A

  • Substituted aniline (B41778)

  • Sodium triacetoxyborohydride (B8407120)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted aniline (1.0 equivalent) in 1,2-dichloroethane, add the crude oxetan-3-one (1.1 equivalents) followed by a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with dichloromethane (3 x 40 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-(arylamino)oxetane.

Protocol 3: Synthesis of 3-Aryl-oxetanes via Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 3-aryl-oxetanes from a 3-halooxetane derivative, which can be prepared from this compound.

Part A: Synthesis of 3-Iodooxetane (B1340047) from this compound

Materials:

Procedure:

  • To a solution of triphenylphosphine (1.5 equivalents) and imidazole (1.5 equivalents) in dichloromethane at 0 °C, add iodine (1.5 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 equivalent) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify by flash chromatography to obtain 3-iodooxetane.

Part B: Suzuki-Miyaura Cross-Coupling of 3-Iodooxetane [6]

Materials:

  • 3-Iodooxetane from Part A

  • Arylboronic acid

  • Potassium phosphate (B84403) (K3PO4)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • 1,4-Dioxane (B91453)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure: [6]

  • In a reaction vessel, combine 3-iodooxetane (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium phosphate (3.0 equivalents).

  • Add Pd(dppf)Cl2 (0.05 equivalents) to the vessel.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-oxetane.[6]

Visualizations

The following diagrams illustrate the experimental workflows for the derivatization of this compound and a typical fragment-based screening cascade.

Derivatization_Workflow oxetanol This compound oxidation Oxidation (e.g., DMP) oxetanol->oxidation halogenation Halogenation (e.g., I2, PPh3) oxetanol->halogenation etherification Williamson Ether Synthesis oxetanol->etherification oxetanone Oxetan-3-one oxidation->oxetanone halooxetane 3-Halooxetane halogenation->halooxetane ether_derivatives 3-Aryloxy-oxetanes etherification->ether_derivatives reductive_amination Reductive Amination oxetanone->reductive_amination suzuki_coupling Suzuki-Miyaura Coupling halooxetane->suzuki_coupling amino_derivatives 3-(Arylamino)oxetanes reductive_amination->amino_derivatives aryl_derivatives 3-Aryl-oxetanes suzuki_coupling->aryl_derivatives

Caption: Derivatization workflow for this compound.

FBDD_Workflow cluster_0 Library Generation cluster_1 Screening cluster_2 Hit-to-Lead lib_design Fragment Library Design (Oxetane-3-ol Derivatives) synthesis Synthesis & Purification lib_design->synthesis qc Quality Control (Purity, Solubility) synthesis->qc primary_screen Primary Screen (e.g., SPR, NMR, Thermal Shift) qc->primary_screen hit_validation Hit Validation & Triage primary_screen->hit_validation structural_biology Structural Biology (X-ray Crystallography, Cryo-EM) hit_validation->structural_biology sar Structure-Activity Relationship (SAR) - Fragment Growing/Linking structural_biology->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Fragment-based drug discovery workflow.

References

Application Notes and Protocols for the Dehydroxylation of Oxetan-3-ols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of modern and classical protocols for the dehydroxylation of oxetan-3-ols, a critical transformation in medicinal chemistry for the synthesis of novel oxetane-containing scaffolds. The following sections detail three key methodologies: Titanium-Catalyzed Direct Dehydroxylation, Photoredox-Catalyzed Deoxygenation, and the Barton-McCombie Deoxygenation, including a tin-free variant. Each section includes a detailed experimental protocol, a summary of quantitative data, and a workflow diagram.

Introduction

Oxetanes are increasingly important structural motifs in drug discovery, serving as valuable bioisosteres for carbonyls and gem-dimethyl groups. The dehydroxylation of readily available oxetan-3-ols provides access to 3-substituted and 3,3-disubstituted oxetanes, which are crucial building blocks for novel therapeutics. This document outlines and compares several effective protocols for this transformation, enabling researchers to select the most suitable method based on substrate scope, functional group tolerance, and reaction conditions.

Titanium-Catalyzed Direct Dehydroxylation of Tertiary Alcohols

This modern protocol offers a direct and efficient method for the dehydroxylation of tertiary alcohols, including 3-substituted oxetan-3-ols, without the need for prior functionalization of the hydroxyl group. The reaction is characterized by its mild conditions and high functional group tolerance.[1][2][3]

Data Presentation
MethodCatalyst/ReagentsH-SourceSolventTemp. (°C)Time (h)Typical Yield (%)Ref.
Ti-CatalyzedCp*TiCl₃ (5 mol%), Zn, TESClPhSiH₃1,4-Dioxane (B91453)6012-2485-95[2]

Yields are representative for a range of tertiary alcohols and are expected to be similar for oxetan-3-ol substrates.

Experimental Protocol

Materials:

  • This compound substrate (1.0 equiv)

  • Cp*TiCl₃ (Pentamethylcyclopentadienyl titanium trichloride, 0.05 equiv)

  • Zinc powder (Zn, 3.0 equiv)

  • Triethylchlorosilane (TESCl, 2.0 equiv)

  • Phenylsilane (B129415) (PhSiH₃, 2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried reaction vial, add the this compound (0.2 mmol, 1.0 equiv), Cp*TiCl₃ (0.01 mmol, 0.05 equiv), and zinc powder (0.6 mmol, 3.0 equiv).

  • Seal the vial with a septum and purge with dry nitrogen or argon for 10-15 minutes.

  • Add anhydrous 1,4-dioxane (2.0 mL) via syringe.

  • To the resulting suspension, add triethylchlorosilane (0.4 mmol, 2.0 equiv) followed by phenylsilane (0.4 mmol, 2.0 equiv) at room temperature with stirring.

  • Place the reaction vial in a preheated oil bath at 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the dehydroxylated oxetane.

Workflow Diagram

Ti_Dehydroxylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Add this compound, Cp*TiCl₃, Zn start->reagents purge Purge with N₂/Ar reagents->purge solvent Add anhydrous 1,4-Dioxane purge->solvent additives Add TESCl and PhSiH₃ solvent->additives heat Heat at 60 °C (12-24 h) additives->heat quench Quench with NaHCO₃ (aq) heat->quench extract Extract with Ethyl Acetate quench->extract dry Dry, Filter, Concentrate extract->dry purify Column Chromatography dry->purify end Dehydroxylated Oxetane purify->end

Caption: Workflow for Ti-Catalyzed Dehydroxylation of Oxetan-3-ols.

Photoredox-Catalyzed Deoxygenation via Xanthate Intermediate

This protocol utilizes visible light photoredox catalysis to generate alkyl radicals from xanthate derivatives of alcohols. It offers a mild, tin-free alternative to the classical Barton-McCombie reaction and is applicable to primary, secondary, and tertiary alcohols.[4][5][6]

Data Presentation
MethodPhotocatalyst/ReagentsH-SourceSolventTemp.Time (h)Typical Yield (%)Ref.
Photoredoxfac-Ir(ppy)₃ or Ru(bpy)₃(PF₆)₂ (1-2 mol%)Hantzsch EsterDMF/MeCNRT12-2470-90[4][6]
Photocatalyst-freeNone (Direct excitation)Hantzsch EsterDMSORT2460-85[5]

Yields are representative for a range of tertiary alcohols and are expected to be similar for this compound substrates.

Experimental Protocol

This is a two-step, one-pot procedure.

Materials:

  • This compound substrate (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Carbon disulfide (CS₂, 1.5 equiv)

  • Methyl iodide (MeI, 1.5 equiv)

  • fac-Ir(ppy)₃ (1-2 mol%) or other suitable photocatalyst

  • Hantzsch ester (1.5 equiv)

  • Anhydrous DMF or MeCN

  • Nitrogen or Argon atmosphere

  • Blue LED light source

Procedure:

Step 1: Xanthate Formation

  • To an oven-dried flask, add the this compound (0.5 mmol, 1.0 equiv) and dissolve in anhydrous DMF (2.5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (0.6 mmol, 1.2 equiv) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Add carbon disulfide (0.75 mmol, 1.5 equiv) dropwise and stir for another 30 minutes at 0 °C.

  • Add methyl iodide (0.75 mmol, 1.5 equiv) and allow the reaction to warm to room temperature, stirring for 2-3 hours. The formation of the S-methyl xanthate can be monitored by TLC.

Step 2: Photoredox Deoxygenation

  • To the crude xanthate mixture from Step 1, add the photocatalyst (e.g., fac-Ir(ppy)₃, 0.005-0.01 mmol, 1-2 mol%) and Hantzsch ester (0.75 mmol, 1.5 equiv).

  • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Place the reaction flask approximately 5-10 cm from a blue LED lamp and irradiate with vigorous stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Logical Relationship Diagram

Photoredox_Deoxygenation cluster_xanthate Step 1: Xanthate Formation cluster_photoredox Step 2: Photoredox Cycle Oxetanol This compound Deprotonation Deprotonation (NaH) Oxetanol->Deprotonation Alkoxide Oxetanyl Alkoxide Deprotonation->Alkoxide CS2_add Addition of CS₂ Alkoxide->CS2_add Xanthate_salt Xanthate Salt CS2_add->Xanthate_salt MeI_add Alkylation (MeI) Xanthate_salt->MeI_add Xanthate_ester S-Methyl Xanthate Intermediate MeI_add->Xanthate_ester SET1 Single Electron Transfer (SET) Xanthate_ester->SET1 PC Photocatalyst (PC) PC_excited PC* (Excited State) PC->PC_excited Blue Light (hν) PC_excited->SET1 Radical_anion Xanthate Radical Anion SET1->Radical_anion Fragmentation Fragmentation Radical_anion->Fragmentation Alkyl_radical Oxetanyl Radical Fragmentation->Alkyl_radical HAT Hydrogen Atom Transfer (HAT) Alkyl_radical->HAT HAT->PC Regenerates PC Product Dehydroxylated Oxetane HAT->Product H_source Hantzsch Ester (H-Source) H_source->HAT

Caption: Mechanism of Photoredox Deoxygenation via a Xanthate Intermediate.

Barton-McCombie Deoxygenation (Tin-Free Variant)

The Barton-McCombie reaction is a classical radical deoxygenation method. The tin-free variant described here replaces the toxic tributyltin hydride with a less toxic silane, such as tris(trimethylsilyl)silane (B43935) (TTMSS), making it a more environmentally benign option.

Data Presentation
MethodReagentsH-SourceSolventTemp. (°C)Time (h)Typical Yield (%)Ref.
Tin-Free Barton-McCombieXanthate, AIBN(TMS)₃SiHToluene (B28343)80-1102-675-90[7][8]

Yields are representative for a range of tertiary alcohols and are expected to be similar for this compound substrates.

Experimental Protocol

This is a two-step protocol. The xanthate formation is identical to Step 1 of the Photoredox Protocol.

Materials:

  • S-Methyl xanthate of this compound (prepared as in Photoredox Protocol, Step 1)

  • Tris(trimethylsilyl)silane (TTMSS, 1.5 equiv)

  • Azobisisobutyronitrile (AIBN, 0.2 equiv)

  • Anhydrous toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the crude or purified S-methyl xanthate of the this compound (0.5 mmol, 1.0 equiv) in anhydrous toluene (5.0 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add tris(trimethylsilyl)silane (TTMSS, 0.75 mmol, 1.5 equiv).

  • Add AIBN (0.1 mmol, 0.2 equiv).

  • Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to 80-110 °C under a nitrogen or argon atmosphere and stir for 2-6 hours.

  • Monitor the reaction for the consumption of the starting material by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel to yield the dehydroxylated oxetane.

Experimental Workflow Diagram

Barton_McCombie cluster_prep Reaction Setup cluster_reaction Radical Reaction cluster_workup Work-up & Purification start Start with Xanthate Intermediate dissolve Dissolve Xanthate in Toluene start->dissolve reagents Add TTMSS and AIBN dissolve->reagents purge Degas with N₂/Ar reagents->purge reflux Reflux at 80-110 °C (2-6 h) purge->reflux cool Cool to RT reflux->cool concentrate Concentrate cool->concentrate purify Column Chromatography concentrate->purify end Dehydroxylated Oxetane purify->end

Caption: Workflow for Tin-Free Barton-McCombie Deoxygenation.

References

Application Note: Synthesis of 3-Aminooxetanes via Reductive Amination of Oxetan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane (B1205548) motif is a valuable building block in medicinal chemistry, often employed as a bioisostere for gem-dimethyl or carbonyl groups. Its incorporation into drug candidates can lead to improved physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity. 3-Aminooxetanes, in particular, are crucial intermediates for the synthesis of a wide range of biologically active molecules. Reductive amination of oxetan-3-one is a robust and widely utilized method for the preparation of these valuable synthons. This one-pot reaction involves the formation of an intermediate iminium ion from oxetan-3-one and a primary or secondary amine, which is then reduced in situ to the corresponding 3-aminooxetane.

This application note provides a detailed protocol for the reductive amination of oxetan-3-one, focusing on the use of sodium triacetoxyborohydride (B8407120) as a mild and selective reducing agent.

Reaction Principle

The reductive amination of oxetan-3-one proceeds in two main steps:

  • Iminium Ion Formation: The carbonyl group of oxetan-3-one reacts with a primary or secondary amine under mildly acidic conditions to form a hemiaminal, which then dehydrates to an electrophilic iminium ion.

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the stable 3-aminooxetane product.

The choice of reducing agent is critical to the success of the reaction. Strong reducing agents like sodium borohydride (B1222165) (NaBH₄) can lead to the undesired reduction of the starting ketone, oxetan-3-one, to oxetan-3-ol, thus lowering the yield of the desired amine. Milder reagents, such as sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), are preferred as they selectively reduce the iminium ion over the ketone. NaBH(OAc)₃ is often the reagent of choice due to its efficacy and lower toxicity compared to cyanide-based reagents.

Experimental Overview

The general workflow for the reductive amination of oxetan-3-one is depicted in the following diagram:

ReductiveAminationWorkflow General Workflow for Reductive Amination of Oxetan-3-one cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve Oxetan-3-one and Amine in an Aprotic Solvent (e.g., DCE, THF) add_acid Add Acetic Acid (optional, to catalyze iminium ion formation) start->add_acid add_reductant Add Sodium Triacetoxyborohydride (NaBH(OAc)3) portion-wise add_acid->add_reductant stir Stir at Room Temperature for 2-24 hours add_reductant->stir quench Quench with Saturated Aqueous NaHCO3 stir->quench extract Extract with an Organic Solvent (e.g., DCM, EtOAc) quench->extract dry Dry the Organic Layer (e.g., over Na2SO4 or MgSO4) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography (if necessary) concentrate->purify

Caption: General workflow for the synthesis of 3-aminooxetanes.

Quantitative Data Summary

The following table summarizes representative yields for the reductive amination of oxetan-3-one with various primary and secondary amines using sodium triacetoxyborohydride. Please note that these are illustrative yields and actual results may vary depending on the specific reaction conditions and the nature of the amine.

Amine SubstrateProductReducing AgentTypical Yield Range (%)
BenzylamineN-Benzyl-oxetan-3-amineNaBH(OAc)₃85-95%
AnilineN-Phenyl-oxetan-3-amineNaBH(OAc)₃70-85%
Morpholine4-(Oxetan-3-yl)morpholineNaBH(OAc)₃90-98%
Piperidine1-(Oxetan-3-yl)piperidineNaBH(OAc)₃90-98%
EthylamineN-Ethyl-oxetan-3-amineNaBH(OAc)₃80-90%
CyclopropylamineN-Cyclopropyl-oxetan-3-amineNaBH(OAc)₃85-95%

Detailed Experimental Protocols

Protocol 1: General Procedure for the Reductive Amination of Oxetan-3-one with Primary and Secondary Amines using Sodium Triacetoxyborohydride

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

Procedure:

  • To a solution of oxetan-3-one (1.0 eq) in anhydrous DCE or THF, add the amine (1.0-1.2 eq).

  • If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (B128534) (TEA) (1.0-1.1 eq) to liberate the free amine.

  • For less reactive amines, acetic acid (0.1-1.0 eq) can be added to the mixture to facilitate the formation of the iminium ion.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. The reaction is often exothermic, and cooling may be necessary for larger-scale reactions.

  • Stir the reaction mixture at room temperature for 2 to 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, if necessary.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride

This protocol is an alternative to Protocol 1. Note that sodium cyanoborohydride and its byproducts are toxic, and appropriate safety precautions must be taken.

Materials:

  • Oxetan-3-one (1.0 eq)

  • Amine (primary or secondary) (1.0-1.2 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.1-1.5 eq)

  • Anhydrous methanol (B129727) (MeOH)

  • Acetic acid

  • Water

  • Organic solvent for extraction (e.g., DCM)

Procedure:

  • Dissolve the oxetan-3-one (1.0 eq) and the amine (1.0-1.2 eq) in anhydrous methanol.

  • Adjust the pH of the solution to approximately 6-7 by the addition of glacial acetic acid.

  • Add sodium cyanoborohydride (1.1-1.5 eq) portion-wise, monitoring for any gas evolution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, carefully add water to quench the reaction. Caution: Acidic conditions can generate toxic HCN gas. It is advisable to perform the quench in a well-ventilated fume hood and consider basifying the solution before work-up.

  • Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate to yield the crude amine.

  • Purify as necessary.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key steps and intermediates in the reductive amination of oxetan-3-one.

ReductiveAminationMechanism Mechanism of Reductive Amination of Oxetan-3-one Oxetanone Oxetan-3-one Hemiaminal Hemiaminal Intermediate Oxetanone->Hemiaminal + R1R2NH Amine Primary or Secondary Amine (R1R2NH) Amine->Hemiaminal IminiumIon Iminium Ion Intermediate Hemiaminal->IminiumIon + H+ IminiumIon->Hemiaminal - H+ H2O - H2O IminiumIon->H2O Product 3-Aminooxetane IminiumIon->Product + [H-] H_plus H+ H_plus->Hemiaminal H2O->Hemiaminal Dehydration ReducingAgent NaBH(OAc)3 ReducingAgent->Product

Caption: Key steps in the formation of 3-aminooxetanes.

Conclusion

The reductive amination of oxetan-3-one is a highly efficient and versatile method for the synthesis of 3-aminooxetanes. The use of sodium triacetoxyborohydride as the reducing agent provides excellent yields and selectivity, making it a preferred choice for this transformation in drug discovery and development. The protocols provided in this application note offer a reliable starting point for researchers to synthesize a diverse range of 3-aminooxetane derivatives.

Application Notes and Protocols: Gold-Catalyzed Synthesis of Oxetan-3-ones from Propargylic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the gold-catalyzed one-step synthesis of oxetan-3-ones from readily available propargylic alcohols. This method represents a significant advancement over traditional multi-step and often hazardous synthetic routes, offering an efficient and practical approach for the synthesis of these valuable heterocyclic compounds.

Introduction

Oxetane (B1205548) rings are increasingly recognized as important structural motifs in medicinal chemistry. Their incorporation into drug candidates can lead to improved physicochemical properties such as solubility, metabolic stability, and lipophilicity. However, the synthesis of functionalized oxetanes, particularly oxetan-3-ones, has traditionally been challenging, often requiring multiple steps and the use of hazardous reagents like diazo ketones. The gold-catalyzed one-step synthesis from propargylic alcohols provides a powerful and practical alternative, proceeding under mild conditions and tolerating a wide range of functional groups. This method is characterized by its operational simplicity and high yields, making it a valuable tool in drug discovery and development for the introduction of the oxetane motif.

Reaction Principle

The core of this synthetic method is the gold(I)-catalyzed intermolecular oxidation of a propargylic alcohol. The gold catalyst activates the alkyne functionality, making it susceptible to nucleophilic attack. An external oxidant, typically a pyridine (B92270) N-oxide derivative, facilitates the formation of a highly reactive α-oxo gold carbene intermediate. This intermediate then undergoes a rapid intramolecular O-H insertion reaction, leading to the formation of the strained 3-ox

Application Notes and Protocols: Experimental Procedures for Ring-Opening Reactions of Oxetanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the ring-opening reactions of oxetanes, a valuable class of transformations in organic synthesis and medicinal chemistry. Oxetanes, as strained four-membered cyclic ethers, serve as versatile building blocks, and their ring-opening provides access to a diverse array of functionalized molecules, including 1,3-diols, homoallylic alcohols, and other key intermediates for the synthesis of complex molecular architectures.[1][2][3][4][5] This guide covers various methodologies, including Lewis acid-catalyzed, Brønsted acid-catalyzed, and nucleophilic ring-opening reactions, with a focus on providing practical and reproducible experimental procedures.

Lewis Acid-Catalyzed Ring-Opening Reactions

Lewis acid activation is a powerful strategy to facilitate the ring-opening of oxetanes by coordinating to the oxygen atom, thereby weakening the C-O bonds and enhancing the electrophilicity of the ring carbons.[6] This approach is widely used for the regioselective synthesis of a variety of organic structures.

Isomerization of 2,2-Disubstituted Oxetanes to Homoallylic Alcohols

Bulky Lewis acids such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and tris(pentafluorophenyl)alane (Al(C₆F₅)₃) are highly effective in promoting the regioselective isomerization of 2,2-disubstituted oxetanes to homoallylic alcohols.[7][8] These catalysts can suppress the formation of undesired side products like allyl isomers and dimers.[7][8] Al(C₆F₅)₃ has demonstrated particular efficacy for electron-rich aryl oxetanes.[7][8]

General Reaction Scheme:

cluster_0 Lewis Acid-Catalyzed Isomerization Oxetane (B1205548) 2,2-Disubstituted Oxetane Product Homoallylic Alcohol Oxetane->Product Toluene (B28343), 40 °C LewisAcid B(C₆F₅)₃ or Al(C₆F₅)₃ Toluene, 40 °C Toluene, 40 °C

Caption: Isomerization of 2,2-disubstituted oxetanes.

Quantitative Data Summary:

EntryOxetane SubstrateLewis Acid (mol%)ProductYield (%)Ref.
12-Methyl-2-phenyloxetaneB(C₆F₅)₃ (0.5)2-Phenylbut-3-en-1-ol95[7]
22,2-DimethyloxetaneAl(C₆F₅)₃ (1)3-Methylbut-3-en-1-ol92[7]
32-(4-Methoxyphenyl)-2-methyloxetaneAl(C₆F₅)₃ (1)2-(4-Methoxyphenyl)but-3-en-1-ol98[8]

Experimental Protocol: Al(C₆F₅)₃-Catalyzed Isomerization of 2,2-Disubstituted Oxetanes [7][8]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2,2-disubstituted oxetane (1.0 mmol).

  • Solvent Addition: Dissolve the oxetane in anhydrous toluene (5 mL).

  • Catalyst Addition: Add Al(C₆F₅)₃ (0.01 mmol, 1 mol%) to the solution.

  • Reaction: Stir the reaction mixture at 40 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL).

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 15 mL).

  • Work-up: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.

Ring-Opening with Nucleophiles using Milder Lewis Acids

Milder Lewis acids like Scandium(III) triflate (Sc(OTf)₃), Indium(III) triflate (In(OTf)₃), and Ytterbium(III) triflate (Yb(OTf)₃) are also effective for catalyzing the ring-opening of oxetanes with various nucleophiles.[3][7] For instance, In(OTf)₃ can catalyze the tandem reaction of 3-oxetanone (B52913) derivatives with binucleophilic species to form important heterocyclic scaffolds such as morpholines.[6]

Experimental Workflow:

G start Start setup Dissolve N,O-acetal in anhydrous acetonitrile (B52724) under inert atm. start->setup add_sieves Add 4 Å molecular sieves setup->add_sieves add_catalyst Add In(OTf)₃ (1-5 mol%) add_sieves->add_catalyst add_nucleophile Add TMSCN (1.1 equiv) dropwise add_catalyst->add_nucleophile stir Stir at room temperature add_nucleophile->stir monitor Monitor reaction by TLC or ¹H NMR stir->monitor quench Quench with sat. aq. NaHCO₃ monitor->quench extract Extract with ethyl acetate quench->extract wash_dry Wash with brine, dry over Na₂SO₄ extract->wash_dry purify Concentrate and purify by flash column chromatography wash_dry->purify end End purify->end

Caption: Workflow for In(OTf)₃-catalyzed ring-opening.

Brønsted Acid-Catalyzed Ring-Opening Reactions

Brønsted acids can also promote the ring-opening of oxetanes, typically proceeding through the formation of a carbocation intermediate after protonation of the oxetane oxygen.[2] This is then followed by nucleophilic attack. The regioselectivity of this reaction is governed by electronic effects, with the nucleophile generally attacking the more substituted carbon atom.[2][9]

General Mechanism:

Oxetane Oxetane Oxonium Oxonium Ion Oxetane->Oxonium H⁺ Protonation Protonation (H⁺) Carbocation Carbocation Intermediate Oxonium->Carbocation RingOpening Ring-Opening Product Ring-Opened Product Carbocation->Product Nu⁻ NucleophilicAttack Nucleophilic Attack (Nu⁻)

Caption: Mechanism of Brønsted acid-catalyzed ring-opening.

Quantitative Data Summary:

EntryOxetanolNucleophileProductYield (%)Ref.
13-Phenyl-3-oxetanemethanolEthylene (B1197577) Glycol2-(hydroxymethyl)-2-phenyl-1,4-dioxane85[2]
23-(4-Chlorophenyl)-3-oxetanemethanolEthylene Glycol2-(4-chlorophenyl)-2-(hydroxymethyl)-1,4-dioxane78[2]
33-(4-Methoxyphenyl)-3-oxetanemethanolEthylene Glycol2-(hydroxymethyl)-2-(4-methoxyphenyl)-1,4-dioxane90[2]

Experimental Protocol: Brønsted Acid-Catalyzed Synthesis of 2-(hydroxymethyl)-2-phenyl-1,4-dioxane [2]

  • Reactant Addition: To a solution of 3-phenyl-3-oxetanemethanol (0.5 mmol) in acetonitrile (2.5 mL), add ethylene glycol (1.0 mmol).

  • Catalyst Addition: Add bistriflimide (Tf₂NH) (0.05 mmol, 10 mol%) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Nucleophilic Ring-Opening Reactions

Strong nucleophiles can directly open the oxetane ring, typically attacking the less substituted carbon atom due to steric hindrance (Sₙ2-type reaction).[9] This method is particularly useful for introducing a wide range of functional groups.

Ring-Opening of 3-Oxetanone with Nucleophiles

The reaction of 3-oxetanone with a nucleophile can proceed in two stages: an initial nucleophilic addition to the carbonyl group to form a 3-substituted-3-hydroxyoxetane, followed by ring-opening of the resulting tertiary alcohol.[1]

Reaction Pathway:

Start 3-Oxetanone Intermediate 3-Substituted-3-hydroxyoxetane Start->Intermediate 1. Nu⁻ 2. H⁺ workup Step1 Nucleophilic Addition (e.g., Grignard Reagent) Product Functionalized Acyclic Compound Intermediate->Product H⁺ or OH⁻ Step2 Acid/Base Mediated Ring-Opening

Caption: Nucleophilic addition and subsequent ring-opening of 3-oxetanone.

Ring-Opening with Grignard Reagents

Grignard reagents are effective carbon nucleophiles for the ring-opening of oxetanes, leading to the formation of primary alcohols after a two-carbon homologation.

Experimental Protocol: Ring-Opening of Oxetane with a Grignard Reagent [10]

  • Grignard Preparation: Prepare the Grignard reagent from the corresponding alkyl or aryl halide and magnesium turnings in anhydrous diethyl ether or THF.

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve oxetane (1.0 equiv) in anhydrous diethyl ether.

  • Addition: Cool the oxetane solution to 0 °C and add the Grignard reagent (1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quenching: Carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Radical Ring-Opening Reactions

While polar mechanisms have been extensively studied, radical-based ring-opening of oxetanes is an emerging area.[11] These reactions offer alternative pathways to functionalized products. For instance, co-catalysis systems involving vitamin B12 have been developed to generate alkyl radicals from oxetanes.[12] Another approach utilizes zirconocene (B1252598) and photoredox catalysis to achieve regioselective ring-opening.[11] These methods are particularly useful for creating more-substituted alcohols via less-stable radical intermediates.[11]

Potential Side Reactions

  • Polymerization: A common side reaction, especially under acidic conditions.[7][13][14] The use of bulky Lewis acids can often minimize this issue.[7]

  • Dimerization: The ring-opened product, often an alcohol, can act as a nucleophile and react with another activated oxetane molecule, leading to the formation of a dimeric ether.[7]

By understanding the principles and applying the detailed protocols outlined in these notes, researchers can effectively utilize oxetane ring-opening reactions to access a wide range of valuable chemical entities for applications in drug discovery and materials science.

References

The Strategic Incorporation of Oxetane-3-ol Derivatives in the Synthesis of GPR119 Agonists for Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The G protein-coupled receptor 119 (GPR119), predominantly expressed in pancreatic β-cells and intestinal L-cells, has emerged as a compelling target for the treatment of type 2 diabetes and obesity.[1] Activation of GPR119 by agonists leads to a dual mechanism of action: the direct stimulation of glucose-dependent insulin (B600854) secretion (GSIS) from β-cells and the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from the gut.[2][3] This dual action offers a promising therapeutic strategy for improving glucose homeostasis with a reduced risk of hypoglycemia.[4] In the quest for potent and orally bioavailable GPR119 agonists, medicinal chemists have increasingly turned to the incorporation of small, strained heterocyclic scaffolds like oxetanes. The oxetane (B1205548) moiety, often derived from precursors such as oxetan-3-ol, can significantly improve the physicochemical and pharmacokinetic properties of drug candidates, including aqueous solubility, metabolic stability, and lipophilicity.[5][6] This document provides detailed protocols and application notes on the synthesis and evaluation of GPR119 agonists featuring an oxetane core, with a focus on synthetic routes originating from this compound and its derivatives.

GPR119 Signaling Pathway

Upon binding of an agonist, GPR119 couples to the Gαs subunit of the heterotrimeric G protein. This interaction activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] The subsequent rise in intracellular cAMP levels is the primary driver of the therapeutic effects of GPR119 agonism. In pancreatic β-cells, elevated cAMP potentiates insulin secretion in the presence of high glucose levels. In intestinal L-cells, increased cAMP stimulates the release of GLP-1, which then acts on its own receptor on β-cells to further enhance insulin secretion.[3]

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GPR119_Agonist GPR119 Agonist GPR119 GPR119 Receptor GPR119_Agonist->GPR119 Binds Gs_Protein Gαs Protein GPR119->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Secretion ↑ Glucose-Stimulated Insulin Secretion (Pancreatic β-cell) PKA->Insulin_Secretion Potentiates GLP1_Release ↑ GLP-1 Release (Intestinal L-cell) PKA->GLP1_Release Stimulates

GPR119 Signaling Cascade

Data Presentation: In Vitro Potency of Representative GPR119 Agonists

The following table summarizes the in vitro potency of several synthetic GPR119 agonists from various chemical classes. The data are primarily derived from cAMP accumulation assays in HEK293 cells expressing the human GPR119 receptor.

Compound Name/IDChemical ClassEC50 (nM) for human GPR119Reference
AR231453 Pyrimidine4.7 - 9[2]
APD597 (JNJ-38431055) Pyrimidine46[2]
APD668 Pyrimidine2.7[2]
GSK1292263 Pyridine~126 (pEC50 = 6.9)[2]
PSN632408 Pyrimidine7900[2]
AS1269574 Pyrimidine2500[7]
Compound 17 (Spirocyclic) Spirocyclic Cyclohexane4[8]

Pharmacokinetic and Pharmacodynamic Data of an Oxetane-Containing Agonist: Danuglipron (B610018)

While not a direct GPR119 agonist, the clinical development of the oral GLP-1 receptor agonist danuglipron (PF-06882961) highlights the successful application of an oxetane moiety to achieve desirable drug-like properties. The (S)-oxetan-2-ylmethyl group is a key structural feature of this molecule.[9]

ParameterValueConditionReference
EC50 (cAMP) 13 nMIn vitro[10]
Fasting Plasma Glucose -33.24 mg/dL (placebo-adjusted)Phase 2, Type 2 Diabetes, 16 weeks[10]
HbA1c Reduction -1.16% (placebo-adjusted)Phase 2, Type 2 Diabetes, 16 weeks[10]
Body Weight Reduction -4.17 kg (placebo-adjusted)Phase 2, Type 2 Diabetes, 16 weeks[10]
Body Weight Reduction -8% to -13% (placebo-adjusted)Phase 2b, Obesity, 32 weeks[10]

Experimental Protocols

Synthesis of a 3-Aminooxetane Building Block from this compound

A common strategy to incorporate a 3-aminooxetane moiety involves the oxidation of this compound to oxetan-3-one, followed by reductive amination. This method provides a versatile entry point to a wide range of 3-substituted aminooxetanes.

Reductive_Amination_Workflow Oxetan_3_ol This compound Oxidation Oxidation (e.g., PCC, Dess-Martin) Oxetan_3_ol->Oxidation Oxetan_3_one Oxetan-3-one Oxidation->Oxetan_3_one Reductive_Amination Reductive Amination Oxetan_3_one->Reductive_Amination 3_Aminooxetane 3-Aminooxetane Derivative Reductive_Amination->3_Aminooxetane Primary_Amine Primary or Secondary Amine (R1R2NH) Primary_Amine->Reductive_Amination Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reductive_Amination

Synthesis of 3-Aminooxetanes

Protocol 1: Synthesis of 3-Aminooxetane via Reductive Amination [11][12][13]

Step 1: Oxidation of this compound to Oxetan-3-one

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) at room temperature, add an oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, 1.1-1.5 eq).

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of silica (B1680970) gel or Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure to yield crude oxetan-3-one, which can be purified by flash chromatography if necessary.

Step 2: Reductive Amination of Oxetan-3-one

  • Dissolve oxetan-3-one (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq) in a suitable solvent like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF).

  • If desired, add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine/iminium formation.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.2-1.5 eq), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours or until the reaction is complete by TLC or LC-MS analysis.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 3-aminooxetane derivative.

Biological Evaluation of GPR119 Agonists

Protocol 2: In Vitro cAMP Accumulation Assay (HTRF) [2][14]

This assay measures the ability of a test compound to stimulate the production of intracellular cAMP in cells expressing the GPR119 receptor.

  • Materials:

    • HEK293 cells stably expressing human GPR119.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Assay buffer (e.g., HBSS with 20 mM HEPES and a phosphodiesterase inhibitor like IBMX).

    • Test compounds and a reference agonist (e.g., AR231453).

    • cAMP HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

    • 384-well white microplates.

  • Procedure:

    • Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

    • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

    • Stimulation: Remove the culture medium from the cells and add the diluted compounds. Incubate for 30-60 minutes at 37°C.

    • Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.

    • Incubation: Incubate for 1 hour at room temperature, protected from light.

    • Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

    • Data Analysis: Calculate the 665/620 nm ratio and plot it against the logarithm of the compound concentration. Determine the EC50 value using a sigmoidal dose-response curve fit.

Protocol 3: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay [2][15][16][17]

This protocol assesses the potentiation of insulin secretion by a GPR119 agonist in response to glucose in an insulin-secreting cell line.

  • Materials:

    • MIN6 or other insulin-secreting cell line (e.g., INS-1E).

    • Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA.

    • Glucose solutions (low: 2.8 mM; high: 16.7 mM).

    • Test compounds.

    • Insulin ELISA kit.

    • 96-well plates.

  • Procedure:

    • Cell Seeding: Seed MIN6 cells into a 96-well plate and culture until they reach approximately 80% confluency.

    • Pre-incubation: Wash the cells with glucose-free KRBH and then pre-incubate in KRBH with low glucose (2.8 mM) for 1-2 hours at 37°C to establish a basal insulin secretion rate.

    • Stimulation: Replace the pre-incubation buffer with fresh KRBH containing either low (2.8 mM) or high (16.7 mM) glucose, with and without various concentrations of the test compound.

    • Incubation: Incubate the plate for 1-2 hours at 37°C.

    • Supernatant Collection: Collect the supernatant from each well.

    • Insulin Measurement: Measure the insulin concentration in the supernatants using an insulin ELISA kit.

    • Data Analysis: Plot the insulin concentration against the compound concentration for both low and high glucose conditions to demonstrate glucose-dependent insulin secretion.

Conclusion

The incorporation of oxetane moieties, accessible from precursors like this compound, represents a valuable strategy in the design of novel GPR119 agonists. These small, polar, and three-dimensional fragments can impart favorable ADME properties, leading to the discovery of potent and orally bioavailable drug candidates for the treatment of type 2 diabetes and other metabolic disorders. The detailed synthetic and biological protocols provided herein offer a comprehensive guide for researchers in this field to synthesize and evaluate new chemical entities targeting the GPR119 receptor.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Strained Oxetane Rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of strained oxetane (B1205548) rings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the common challenges encountered during the synthesis of these valuable heterocyclic motifs.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of oxetane rings challenging?

A1: The primary challenge in synthesizing oxetane rings lies in their inherent ring strain, which is approximately 25.5 kcal/mol.[1] This strain makes the four-membered ether ring kinetically and thermodynamically less favorable to form compared to five- or six-membered rings.[2] Consequently, synthetic routes often suffer from low yields, competing side reactions, and the potential for ring-opening of the desired product.[1][3]

Q2: What are the most common methods for synthesizing oxetane rings?

A2: The most prevalent methods for constructing the oxetane ring are:

  • Intramolecular Williamson Etherification: This involves the cyclization of a 1,3-haloalcohol or a related substrate with a leaving group at the 3-position and an alcohol at the 1-position.[1][2][4]

  • Paternò-Büchi Reaction: A photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.[4][5][6][7]

  • Epoxide Ring Expansion: Rearrangement of epoxides, often mediated by sulfur ylides, to form the four-membered ring.[2][8]

Q3: How does the substitution pattern on the oxetane ring affect its stability?

A3: The substitution pattern significantly influences the stability of the oxetane ring. 3,3-disubstituted oxetanes are generally the most stable.[3] The substituents can sterically hinder the approach of external nucleophiles to the C-O σ* antibonding orbital, thus preventing ring-opening reactions.[3] In contrast, monosubstituted oxetanes can be less stable.[9]

Q4: My oxetane product seems to be decomposing during purification. What could be the cause?

A4: Oxetane rings can be sensitive to both acidic and basic conditions, leading to ring-opening or polymerization.[3][10] The purification method should be chosen carefully to avoid harsh conditions. For instance, using strong acids during workup or chromatography can lead to decomposition.[11] Additionally, some oxetane-carboxylic acids have been found to be inherently unstable and can isomerize to lactones upon storage at room temperature or gentle heating.[12]

Troubleshooting Guides

Intramolecular Williamson Etherification

Problem: Low yield of the desired oxetane.

Possible Cause Troubleshooting Suggestion
Competing Grob Fragmentation: The halo-alkoxide intermediate can fragment into an aldehyde and an alkene, an entropically favored side reaction.[1][2]Use a non-nucleophilic base (e.g., NaH, KH) at low temperatures to favor the intramolecular SN2 reaction over fragmentation. Consider using a substrate with a better leaving group to accelerate the cyclization.
Slow Cyclization Kinetics: The 4-exo-tet cyclization to form an oxetane is kinetically slower than the formation of 3, 5, and 6-membered rings.[1][2]Increase the reaction temperature cautiously, as this may also promote side reactions. The use of a phase-transfer catalyst can sometimes improve reaction rates and yields.
Steric Hindrance: Bulky substituents near the reacting centers can hinder the cyclization.Redesign the substrate to minimize steric interactions if possible. Alternatively, explore other synthetic routes.

Problem: Formation of elimination byproducts.

Possible Cause Troubleshooting Suggestion
Strongly Basic Conditions: The use of strong, bulky bases can favor E2 elimination over SN2 cyclization.Switch to a less sterically hindered base. Running the reaction at a lower temperature can also disfavor the elimination pathway.
Paternò-Büchi Reaction

Problem: Low yield and formation of multiple side products.

Possible Cause Troubleshooting Suggestion
Dimerization of the Alkene: This is a common side reaction, especially with electron-deficient alkenes.[6]The addition of a triplet sensitizer (B1316253) or quencher can sometimes suppress alkene dimerization. For example, p-xylene (B151628) has been used to suppress competing alkene dimerization.[6]
Norrish Type-II Reaction: If the carbonyl compound has accessible γ-hydrogens, a Norrish type-II reaction can compete with the cycloaddition.[5]Choose a carbonyl substrate that lacks γ-hydrogens if possible.
Pinacol (B44631) Coupling: The photochemical coupling of the carbonyl compound with itself can lead to pinacol derivatives as byproducts.[7]Adjust the concentration of the reactants. A higher concentration of the alkene relative to the carbonyl compound may favor the desired cycloaddition.

Problem: Poor regioselectivity or stereoselectivity.

Possible Cause Troubleshooting Suggestion
Reaction Mechanism: The regioselectivity and stereoselectivity of the Paternò-Büchi reaction are highly dependent on the nature of the excited state (singlet vs. triplet) and the stability of the intermediate diradicals.[5][7]The choice of solvent can influence the reaction pathway. Altering the substituents on both the carbonyl compound and the alkene can also direct the selectivity.
Purification of Strained Oxetanes

Problem: Difficulty in separating the oxetane product from starting materials or byproducts.

Possible Cause Troubleshooting Suggestion
Similar Polarity: The product and impurities may have very similar polarities, making chromatographic separation challenging.Optimize the solvent system for column chromatography. Gradient elution may be necessary. If the product is volatile, vacuum fractional distillation can be an effective purification method.[10]
Product Instability on Silica (B1680970) Gel: The slightly acidic nature of silica gel can cause decomposition of sensitive oxetanes.Use deactivated silica gel (e.g., by adding a small amount of triethylamine (B128534) to the eluent) or switch to a different stationary phase like alumina.

Problem: Product decomposition during solvent removal.

Possible Cause Troubleshooting Suggestion
Elevated Temperatures: Heating during rotary evaporation can lead to polymerization or ring-opening, especially for volatile or less stable oxetanes.[10]Remove the solvent at the lowest possible temperature and pressure. A cold water bath for the receiving flask is recommended.

Data Summary

Table 1: Influence of Substitution on Oxetane Ring Stability

Substitution PatternGeneral StabilityRationale
3,3-disubstitutedHighSteric hindrance protects the C-O bonds from nucleophilic attack.[3]
MonosubstitutedVariable/LowerLess steric protection, more susceptible to ring-opening reactions.[9]
2-substitutedVariableStability is influenced by the nature of the substituent.

Experimental Protocols

General Protocol for Intramolecular Williamson Etherification of a 1,3-Haloalcohol

  • Preparation: Dry all glassware thoroughly. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: Dissolve the 1,3-haloalcohol in a suitable anhydrous solvent (e.g., THF, DMF).

  • Base Addition: Cool the solution to 0 °C or a lower temperature. Add a non-nucleophilic base (e.g., sodium hydride, 1.1 equivalents) portion-wise.

  • Reaction: Allow the reaction mixture to stir at the chosen temperature and monitor the progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight.

  • Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

General Protocol for the Paternò-Büchi Reaction

  • Preparation: Use a photochemical reactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp). The reaction vessel should be made of quartz or Pyrex, depending on the desired wavelength.

  • Reagents: Dissolve the carbonyl compound and the alkene in an appropriate solvent (e.g., acetonitrile, benzene). The solvent should be transparent to the irradiation wavelength.

  • Irradiation: Deoxygenate the solution by bubbling with nitrogen or argon for 15-30 minutes. Irradiate the solution while maintaining a constant temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography to separate the oxetane isomers and any side products.

Visualizations

G Troubleshooting Workflow: Low Yield in Oxetane Synthesis start Low Yield of Oxetane check_method Identify Synthesis Method start->check_method williamson Williamson Etherification check_method->williamson Intramolecular paterno Paternò-Büchi check_method->paterno Photochemical other Other Methods check_method->other check_grob Check for Grob Fragmentation williamson->check_grob check_dimer Check for Alkene Dimerization paterno->check_dimer end Re-evaluate Synthetic Strategy other->end grob_yes Use non-nucleophilic base Lower temperature check_grob->grob_yes Yes grob_no Consider slow kinetics check_grob->grob_no No grob_yes->end kinetics_yes Increase temperature cautiously Use phase-transfer catalyst grob_no->kinetics_yes kinetics_yes->end dimer_yes Add triplet quencher (e.g., p-xylene) check_dimer->dimer_yes Yes dimer_no Check for Norrish Type-II check_dimer->dimer_no No dimer_yes->end norrish_yes Use carbonyl without γ-hydrogens dimer_no->norrish_yes norrish_yes->end

Caption: Troubleshooting workflow for low yield in oxetane synthesis.

G Key Synthetic Pathways to Oxetanes cluster_0 Intramolecular Williamson Etherification cluster_1 Paternò-Büchi Reaction cluster_2 Epoxide Ring Expansion haloalcohol 1,3-Haloalcohol alkoxide Alkoxide Intermediate haloalcohol->alkoxide Base oxetane1 Oxetane alkoxide->oxetane1 4-exo-tet Cyclization grob Grob Fragmentation (Side Reaction) alkoxide->grob carbonyl Carbonyl (n,π*) carbonyl_alkene + alkene Alkene diradical 1,4-Diradical Intermediate oxetane2 Oxetane diradical->oxetane2 Ring Closure carbonyl_alkene->diradical epoxide Epoxide epoxide_ylide + ylide Sulfur Ylide intermediate Ring-opened Intermediate oxetane3 Oxetane intermediate->oxetane3 Cyclization epoxide_ylide->intermediate

Caption: Overview of common synthetic routes to oxetane rings.

References

Technical Support Center: Improving the Yield of Oxetan-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Oxetan-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this valuable building block.

Frequently Asked questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The two most prevalent methods for synthesizing this compound are a multi-step synthesis starting from epichlorohydrin (B41342) and a two-step approach involving the synthesis of Oxetan-3-one from propargyl alcohol followed by its reduction. The route from epichlorohydrin is a classical approach, while the gold-catalyzed synthesis of the oxetan-3-one intermediate offers a more modern and often higher-yielding alternative.[1][2][3]

Q2: Why is the synthesis of oxetanes in general, and this compound specifically, challenging?

The primary challenges in oxetane (B1205548) synthesis stem from the inherent ring strain of the four-membered ring (approximately 106 kJ/mol).[4] This strain makes the ring susceptible to opening under both acidic and basic conditions, which are often required during the synthesis and purification steps.[4][5] Consequently, side reactions can significantly lower the yield of the desired oxetane product.

Q3: I am getting a low yield in my this compound synthesis starting from epichlorohydrin. What are the likely causes and how can I improve it?

Low yields in this multi-step synthesis can arise from several factors. The most critical step is the intramolecular cyclization to form the oxetane ring. Incomplete cyclization or side reactions during this step are common culprits. To improve the yield, consider the following:

  • Base Selection: The choice of base for the ring-closure is crucial. A strong, non-nucleophilic base is often preferred to favor the intramolecular Williamson etherification over intermolecular side reactions.

  • Reaction Conditions: Ensure that the reaction temperature is carefully controlled. High temperatures can promote side reactions, including ring-opening of the newly formed oxetane.

  • Purity of Intermediates: Impurities from previous steps can interfere with the cyclization. Ensure that the protected halohydrin intermediate is of high purity before proceeding.

  • Purification: The polarity of this compound and the potential for ring-opening on acidic silica (B1680970) gel can lead to losses during purification. Consider using neutral or basic alumina (B75360) for column chromatography.[4]

Q4: My gold-catalyzed synthesis of Oxetan-3-one from propargyl alcohol is giving a low yield. What should I troubleshoot?

Low yields in the gold-catalyzed synthesis of Oxetan-3-one can often be attributed to catalyst deactivation, suboptimal choice of reagents, or substrate stability issues.[5][6] Here are some troubleshooting steps:

  • Catalyst and Ligand Choice: The ligand on the gold catalyst is critical. While various phosphine-ligated gold catalysts can be used, their electronic and steric properties can significantly impact the yield.[6][7]

  • Oxidant Selection: The choice of N-oxide as the oxidant can influence the reaction's efficiency. Screening different pyridine (B92270) N-oxides may be necessary to find the optimal one for your specific substrate.[6][7]

  • Acid Additive: An acid co-catalyst is often required. However, acids with nucleophilic counterions (like methanesulfonic acid) can lead to the formation of side products. Using an acid with a non-nucleophilic counterion, such as triflimide (HNTf2), can minimize these side reactions.[6][7][8]

  • Substrate Stability: Tertiary propargylic alcohols can be prone to forming stable propargylic cations, leading to side reactions. Attaching an electron-withdrawing group to the alkyne can help disfavor this competing pathway.[7][9]

  • Reaction Temperature: For sensitive substrates, lowering the reaction temperature can help suppress side reactions. Conversely, for less reactive substrates, gentle heating may be necessary.[6]

Q5: What are the best practices for the reduction of Oxetan-3-one to this compound?

The reduction of the ketone in Oxetan-3-one to the corresponding alcohol is a standard transformation. However, due to the strained nature of the oxetane ring, mild reducing agents and controlled reaction conditions are recommended.

  • Choice of Reducing Agent: Sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common and effective choice for this reduction.[10][11] Lithium aluminum hydride (LiAlH4) can also be used, but it is a much stronger reducing agent and requires anhydrous conditions and careful handling.[12]

  • Temperature Control: The reaction should be performed at a low temperature (e.g., 0 °C) to minimize the risk of side reactions.[10]

  • Work-up: A careful aqueous work-up is necessary to quench the reaction and remove inorganic byproducts.

Data Presentation

Comparison of Synthetic Routes to this compound
FeatureSynthesis from EpichlorohydrinSynthesis from Propargyl Alcohol
Starting Materials Epichlorohydrin, Acetic Acid, Ethyl Vinyl Ether, NaOHPropargyl Alcohol, Gold Catalyst, N-oxide, Reducing Agent
Number of Steps 42 (Oxidation followed by Reduction)
Reported Overall Yield ~39%[2][13]Potentially higher, with up to 71% reported for the oxidation step[7][14]
Key Advantages Utilizes readily available and inexpensive starting materials.Higher yielding, more direct route to the oxetane core.
Key Challenges Multi-step process with potential for low yield in the cyclization step.Requires a gold catalyst, and the reaction conditions may need optimization.

Experimental Protocols

Protocol 1: Synthesis of this compound from Epichlorohydrin

This four-step protocol is adapted from the literature and involves the opening of epichlorohydrin, protection of the resulting alcohol, intramolecular cyclization, and deprotection.[2][13]

To a solution of anhydrous iron(III) chloride in acetic acid, add epichlorohydrin dropwise. The mixture is then heated with stirring. After cooling, the product is extracted.

The crude product from Step 1 is reacted with ethyl vinyl ether in the presence of a catalytic amount of p-toluenesulfonic acid.

The crude protected intermediate is added to a hot aqueous solution of sodium hydroxide (B78521) and refluxed to facilitate both hydrolysis of the acetate (B1210297) and the intramolecular ring-closure to form the protected oxetane.

The protected oxetane is dissolved in methanol, and a catalytic amount of p-toluenesulfonic acid is added at a controlled temperature. The reaction is then quenched with sodium bicarbonate, and the crude this compound is purified by distillation.

Protocol 2: Synthesis of this compound via Oxetan-3-one

This two-step process involves the gold-catalyzed synthesis of Oxetan-3-one from propargyl alcohol, followed by its reduction.

This protocol is based on the efficient one-step synthesis of 3-oxetanones.[1][6][7]

  • To a reaction vessel, add the gold catalyst (e.g., (2-Biphenyl)Cy₂PAuNTf₂) and the N-oxide oxidant (e.g., 3-Methoxycarbonyl-5-bromopyridine N-oxide).

  • Add a suitable solvent, such as 1,2-dichloroethane (B1671644) (DCE).

  • Add the acid co-catalyst (e.g., HNTf₂).

  • Add propargyl alcohol to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is concentrated, and the crude Oxetan-3-one is purified by flash column chromatography.

This is a general procedure for the reduction of a ketone using sodium borohydride.[10][11]

  • Dissolve Oxetan-3-one in methanol and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) portion-wise to the solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

  • Purify the product by distillation or column chromatography on neutral or basic alumina.

Mandatory Visualization

Synthesis_Workflow_Comparison cluster_epichlorohydrin Route 1: From Epichlorohydrin cluster_propargyl Route 2: From Propargyl Alcohol Epi Epichlorohydrin Step1 Ring Opening (FeCl3, HOAc) Epi->Step1 Intermediate1 Halohydrin Ester Step1->Intermediate1 Step2 Protection (Ethyl Vinyl Ether, p-TsOH) Intermediate1->Step2 Intermediate2 Protected Halohydrin Step2->Intermediate2 Step3 Cyclization (NaOH, H2O) Intermediate2->Step3 Intermediate3 Protected this compound Step3->Intermediate3 Step4 Deprotection (p-TsOH, MeOH) Intermediate3->Step4 Oxetanol1 This compound Step4->Oxetanol1 Prop Propargyl Alcohol StepA Gold-Catalyzed Oxidation Prop->StepA Oxetanone Oxetan-3-one StepA->Oxetanone StepB Reduction (e.g., NaBH4) Oxetanone->StepB Oxetanol2 This compound StepB->Oxetanol2

Caption: Comparison of synthetic workflows for this compound.

Troubleshooting_Low_Yield Start Low Yield of this compound Route Which Synthetic Route? Start->Route Epichlorohydrin_Route From Epichlorohydrin Route->Epichlorohydrin_Route Epichlorohydrin Propargyl_Route From Propargyl Alcohol Route->Propargyl_Route Propargyl Alcohol Cyclization_Issue Check Cyclization Step Epichlorohydrin_Route->Cyclization_Issue Oxidation_Issue Check Oxidation Step (Propargyl Alcohol -> Oxetan-3-one) Propargyl_Route->Oxidation_Issue Reduction_Issue Check Reduction Step (Oxetan-3-one -> this compound) Propargyl_Route->Reduction_Issue Base_Check Optimize Base (Strength, Nucleophilicity) Cyclization_Issue->Base_Check Temp_Check_Epi Control Temperature Cyclization_Issue->Temp_Check_Epi Purity_Check Verify Intermediate Purity Cyclization_Issue->Purity_Check Purification_Issue Review Purification Base_Check->Purification_Issue Temp_Check_Epi->Purification_Issue Purity_Check->Purification_Issue Catalyst_Check Screen Gold Catalyst/Ligand Oxidation_Issue->Catalyst_Check Oxidant_Check Optimize N-Oxide Oxidation_Issue->Oxidant_Check Acid_Check Use Non-nucleophilic Acid (e.g., HNTf2) Oxidation_Issue->Acid_Check Catalyst_Check->Purification_Issue Oxidant_Check->Purification_Issue Acid_Check->Purification_Issue Reagent_Check Use Mild Reducing Agent (e.g., NaBH4) Reduction_Issue->Reagent_Check Temp_Check_Red Low Temperature (0 °C) Reduction_Issue->Temp_Check_Red Workup_Check Careful Quenching & Workup Reduction_Issue->Workup_Check Reagent_Check->Purification_Issue Temp_Check_Red->Purification_Issue Workup_Check->Purification_Issue Alumina_Column Use Neutral/Basic Alumina Purification_Issue->Alumina_Column

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Oxetane Stability in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming stability issues of oxetanes in acidic environments.

Troubleshooting Guide

This section addresses common problems encountered during experiments involving oxetane-containing compounds under acidic conditions.

Issue Potential Cause Recommended Solution
Low or no recovery of oxetane-containing compound after acidic workup or purification. Acid-catalyzed ring-opening: The strained oxetane (B1205548) ring is susceptible to protonation and subsequent nucleophilic attack, leading to the formation of 1,3-diols or other degradation products.[1][2]- Neutralize promptly: After the reaction is complete, neutralize the mixture as quickly as possible. - Use milder acids: If acidic conditions are necessary, consider using weaker Brønsted acids or milder Lewis acids.[1] - Lower the temperature: Perform the reaction or workup at a lower temperature to reduce the rate of degradation.[1] - Use an acid scavenger: Incorporate a non-nucleophilic base, such as a proton sponge or a hindered amine, to neutralize any generated acid in situ.[1]
Formation of unexpected byproducts. Intramolecular ring-opening: If the oxetane-containing molecule also has a nucleophilic functional group (e.g., alcohol or amine), it can act as an internal nucleophile under acidic conditions, leading to cyclization or rearrangement products.[3][4] Reaction with solvent or other nucleophiles: The protonated oxetane can be attacked by nucleophilic solvents (e.g., water, methanol) or other nucleophiles present in the reaction mixture.[5]- Protecting groups: Protect nearby nucleophilic groups before subjecting the molecule to acidic conditions.[6] - Solvent choice: Use non-nucleophilic solvents. - Control stoichiometry: Carefully control the amount of any necessary nucleophilic reagents.
Inconsistent results in biological assays. Degradation in acidic assay buffer: The oxetane-containing compound may be degrading over the course of the experiment if the assay buffer is acidic.[7]- Assess buffer stability: Perform a preliminary experiment to determine the stability of your compound in the assay buffer over the time course of the assay.[7] - Adjust buffer pH: If instability is observed, consider adjusting the pH of the buffer to be closer to neutral, if compatible with the assay.[7]
Difficulty in purifying the desired product. Co-elution with degradation products: The diol or other polar byproducts resulting from ring-opening may have similar chromatographic properties to the starting material or other components of the reaction mixture.- Optimize chromatography: Screen different solvent systems and stationary phases for better separation. - Derivative formation: Consider derivatizing the crude mixture to facilitate separation. The diol byproduct can be selectively reacted.

Frequently Asked Questions (FAQs)

Q1: Are all oxetanes unstable in acidic conditions?

A1: No, the idea that all oxetanes are unstable in acidic conditions is a misconception.[3][4] The stability of an oxetane is highly dependent on its substitution pattern.[3][4] Generally, 3,3-disubstituted oxetanes are the most stable due to steric hindrance at the 3-position, which blocks the approach of external nucleophiles to the C-O antibonding orbital.[1][3][4] In contrast, 2,2-disubstituted and monosubstituted oxetanes, particularly at the 2-position, can be more susceptible to acid-catalyzed ring-opening.[1]

Q2: What is the mechanism of acid-catalyzed oxetane ring-opening?

A2: Under acidic conditions, the oxygen atom of the oxetane ring is protonated, forming an oxonium ion. This enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. The nucleophile then attacks one of the ring carbons, leading to the cleavage of a C-O bond and relief of the ring strain.[1][2]

Q3: How do electron-donating or electron-withdrawing groups on the oxetane ring affect its stability?

A3: The electronic nature of the substituents can influence stability. Electron-donating groups, especially at the C2 position, can stabilize a potential carbocation intermediate that may form during ring-opening, thus increasing the lability of the oxetane.[1][4] Conversely, the oxetane ring itself has an inductive electron-withdrawing effect, which can, for example, reduce the basicity of a nearby amine.[3]

Q4: Can I use protecting groups to enhance the stability of my oxetane-containing molecule?

A4: Yes, protecting groups can be crucial. If your molecule contains other functional groups that are either acid-labile or can act as internal nucleophiles (like hydroxyl or amino groups), protecting them before exposure to acidic conditions is a key strategy to prevent unwanted side reactions and degradation of the oxetane ring.[6][8] For instance, silyl (B83357) ethers or benzyl (B1604629) ethers can be used to protect hydroxyl groups.[6]

Q5: At what pH range do oxetanes typically show good stability?

A5: Many oxetanes, particularly 3,3-disubstituted ones, exhibit good stability under neutral and moderately basic conditions.[1] Some highly substituted oxetanes have been shown to be stable across a broad pH range, from 1 to 10.[5] However, they are most vulnerable to degradation in strongly acidic conditions (e.g., pH < 4).[1][7]

Quantitative Data Summary

The stability of an oxetane is highly context-dependent. The following table provides a summary of representative stability data for different oxetane substitution patterns under various pH conditions.

Oxetane TypeConditionStability OutcomeReference
2-SulfonyloxetanespH 1-10, 25 °CHalf-lives of 4-5 days[5]
3,3-Disubstituted Oxetane Ethers1 M HCl, 37 °CStable (full recovery)[9][10]
3,3-Disubstituted Oxetane Ethers1 M NaOH, rtStable (full recovery)[9][10]
Mono-substituted aryl sulfonyl oxetanespH 1-10Good half-life values[11][12]

Experimental Protocols

Protocol 1: Assessing Oxetane Stability at Different pH Values

This protocol provides a general method to assess the stability of an oxetane-containing compound at various pH values using HPLC or LC-MS.[1][7]

Materials:

  • Oxetane-containing compound

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Aqueous buffers (e.g., pH 1.2, 4.5, 7.4, 9.0)

  • Acetonitrile (ACN) or other suitable organic solvent

  • Internal standard (optional, but recommended)

  • Vials for incubation

  • Controlled temperature incubator (e.g., 25°C or 37°C)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the oxetane-containing compound in a suitable solvent (e.g., ACN or DMSO) at a known concentration (e.g., 10 mM).

  • Sample Preparation: For each pH buffer to be tested, add a small aliquot of the stock solution to a known volume of the buffer to achieve the desired final concentration (e.g., 100 µM).

  • Time Zero (T=0) Sample: Immediately after preparing each sample, take an aliquot (e.g., 50 µL), and if using, add the internal standard. Quench the reaction by adding a larger volume of ACN (e.g., 450 µL) to stop any degradation. Store this T=0 sample at 4°C until analysis.

  • Incubation: Incubate the remaining buffered solutions at a controlled temperature (e.g., 37°C).

  • Time Points: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample, add the internal standard (if applicable), and quench with ACN as described for the T=0 sample.

  • Analysis: Analyze all samples (T=0 and subsequent time points) by HPLC or LC-MS.

  • Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample for each pH condition.

Visualizations

Acid-Catalyzed Ring-Opening of an Oxetane

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack Oxetane Oxetane Oxonium Oxonium Ion Oxetane->Oxonium + H_plus H+ H_plus->Oxonium Oxonium2 Oxonium Ion Product Ring-Opened Product (e.g., 1,3-diol) Oxonium2->Product + Nu Nu- Nu->Product

Caption: Mechanism of acid-catalyzed oxetane ring-opening.

Troubleshooting Workflow for Oxetane Degradation

G Start Degradation of Oxetane Observed Analyze Analyze Reaction Conditions Start->Analyze Acid_Check Acidic pH or Lewis Acid Present? Analyze->Acid_Check Temp_Check High Temperature? Acid_Check->Temp_Check No Solution1 Add Non-Nucleophilic Base or Acid Scavenger Acid_Check->Solution1 Yes Solution3 Run at Lower Temperature Temp_Check->Solution3 Yes End Optimized Protocol Temp_Check->End No Solution2 Use Milder Lewis Acid Solution1->Solution2 Solution2->End Solution3->End

Caption: Decision tree for troubleshooting oxetane degradation.

References

Technical Support Center: Purification of Oxetan-3-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Oxetan-3-ol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound and its derivatives?

A1: The most common and effective methods for purifying this compound and its derivatives are vacuum fractional distillation and column chromatography. For solid derivatives, recrystallization is also a viable and effective technique. The choice of method depends on the scale of the purification, the physical state of the compound (liquid or solid), the nature of the impurities, and the desired final purity.

Q2: What are the main challenges in purifying these compounds?

A2: The primary challenges include the potential for ring-opening of the strained oxetane (B1205548) ring under harsh conditions (e.g., strong acids or high temperatures), the removal of impurities with similar polarities, and the potential for product degradation on certain stationary phases during chromatography.[1][2] For liquid products, volatility can also lead to loss of material during solvent evaporation.[3]

Q3: How can I monitor the purity of my fractions during purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of column chromatography. For quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly recommended.[4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.[7]

Q4: My oxetane derivative appears to be degrading on the silica (B1680970) gel column. What can I do?

A4: The acidic nature of standard silica gel can sometimes cause degradation of acid-sensitive compounds like oxetanes.[2] Consider deactivating the silica gel by pre-treating it with a base like triethylamine. Alternatively, switching to a more neutral stationary phase, such as alumina, can be beneficial.[8][9]

Q5: I'm having trouble removing an impurity with a very similar polarity to my product. What are my options?

A5: For challenging separations of impurities with similar polarities, consider optimizing your column chromatography by using a longer column or a shallower solvent gradient. If this is not effective, preparative HPLC can offer higher resolution.[10][11][12] Another strategy is to chemically modify the impurity or the product to alter its polarity before repeating the purification.

Troubleshooting Guides

Vacuum Distillation
IssuePossible CauseRecommended Solution
Low Yield Leaks in the distillation setup: Prevents reaching the required low pressure, necessitating higher temperatures.Ensure all glass joints are properly sealed with vacuum grease and check for any cracks in the glassware.[7]
Product loss due to bumping: Violent boiling can carry the product over into the receiving flask prematurely.Use a stir bar for smooth boiling and consider a Claisen adapter to prevent bumped material from contaminating the distillate.[7]
Inefficient fraction collection: Poor monitoring of temperature and pressure can lead to co-collection of impurities or loss of product to other fractions.Monitor the head temperature and vacuum pressure closely. Collect the fraction corresponding to the expected boiling point of your compound at that pressure. A pure compound should distill over a narrow temperature range.[7]
Product is Still Impure Inefficient separation of impurities with close boiling points: The column may not have enough theoretical plates for the separation.Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). Optimize the reflux ratio to enhance separation.[7]
Thermal decomposition: The compound may be degrading at the distillation temperature.Lower the distillation temperature by using a higher vacuum. Ensure rapid distillation to minimize the time the compound is exposed to heat.[7]
Column Chromatography
IssuePossible CauseRecommended Solution
Low Yield Product is highly polar and adsorbing strongly to the silica gel: This can lead to significant retention on the column.Gradually increase the polarity of the eluent. For very polar compounds, consider adding a small amount of a more polar solvent like methanol (B129727).[7]
Product is unstable on silica gel: The acidic nature of silica can cause degradation.Use a deactivated silica gel (e.g., treated with triethylamine) or switch to a neutral stationary phase like alumina.[8][9] Work quickly and keep fractions cold.
Poor Separation Inappropriate solvent system (eluent): The chosen solvent system does not provide adequate separation between the product and impurities.Perform small-scale TLC experiments to determine the optimal eluent system. Aim for an Rf value of 0.2-0.3 for your product. A gradient elution may be necessary.[7]
Column overloading: Too much crude material is loaded onto the column for its size.Reduce the amount of crude material loaded. A general rule of thumb is a sample-to-silica ratio of 1:30 to 1:100, depending on the separation difficulty.[7]
Irregular column packing: Channeling in the column leads to poor separation.Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.
No Product Eluting Compound is too polar for the chosen eluent: The eluent is not strong enough to move the compound down the column.Gradually and significantly increase the polarity of the eluent. For very polar compounds, a solvent system like methanol in dichloromethane (B109758) might be necessary.[7]
Recrystallization
IssuePossible CauseRecommended Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. Choose a solvent with a lower boiling point.
The solution is supersaturated. Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly.
No Crystals Form The solution is not saturated. Evaporate some of the solvent to increase the concentration of the product.
The cooling process is too rapid. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Nucleation is not occurring. Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
Low Recovery Too much solvent was used. Evaporate some of the solvent from the mother liquor and cool to obtain a second crop of crystals.
The product has significant solubility in the cold solvent. Ensure the solution is cooled to a sufficiently low temperature. Use a minimal amount of ice-cold solvent to wash the crystals.

Quantitative Data

CompoundPurification MethodConditionsPurityYieldReference
This compoundVacuum Distillation35-40 °C @ 0.1 mmHg--[13]
3-(Ethyloxy)oxetaneVacuum Distillation45-50 °C @ 0.5 mmHg-30%[13]
3-OxetanoneVacuum Distillation--88% (deprotection step)[14]
3-(Bromomethyl)oxetaneFlash Column ChromatographyHexanes/Ethyl acetate--[15]

Note: Yields reported may be for the overall synthesis and not solely the purification step.

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Fractional Distillation

This protocol is a general procedure for the purification of crude this compound.

Apparatus Setup:

  • Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a vacuum adapter, and a receiving flask.

  • Use a stir bar in the distillation flask for smooth boiling.

  • Ensure all joints are properly greased and sealed to maintain a high vacuum.

  • Place a thermometer with the bulb positioned just below the side arm to the condenser to accurately measure the vapor temperature.

Procedure:

  • Transfer the crude this compound to the distillation flask.

  • Begin stirring and slowly apply vacuum. A vacuum pump is recommended to achieve the necessary low pressure.

  • Once a stable vacuum of approximately 0.1 mmHg is achieved, begin gently heating the distillation flask using a heating mantle or an oil bath.

  • Discard any initial low-boiling fractions.

  • Collect the fraction that distills at 35-40 °C.[13] A pure compound should distill over a narrow temperature range.

  • Once the desired fraction is collected, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.

Protocol 2: Purification of an Oxetane Derivative by Flash Column Chromatography

This protocol is a general procedure for the purification of a moderately polar oxetane derivative.

Preparation:

  • Eluent Selection: Based on TLC analysis of the crude mixture, select an appropriate solvent system. A common starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and air-free bed.

Procedure:

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, dry-load the sample by adsorbing it onto a small amount of silica gel. Carefully add the sample to the top of the column.

  • Elution: Begin eluting the column with the chosen low-polarity solvent system. If a gradient elution is required, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions in test tubes or flasks.

  • Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 3: Purification of a Solid Oxetane Derivative by Recrystallization

This protocol outlines a general procedure for the recrystallization of a solid oxetane derivative.

Procedure:

  • Solvent Selection: In a test tube, dissolve a small amount of the crude solid in a minimal amount of a potential solvent at its boiling point. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvent systems include heptanes/ethyl acetate, methanol/water, and acetone/water.[16]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Decoloration (if necessary): If the solution is colored by impurities, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

experimental_workflow crude Crude this compound/Derivative analysis Initial Purity Analysis (TLC, GC-MS, NMR) crude->analysis decision Choose Purification Method analysis->decision distillation Vacuum Distillation decision->distillation Liquid, Thermally Stable chromatography Column Chromatography decision->chromatography Complex Mixture recrystallization Recrystallization (for solids) decision->recrystallization Solid fractions Collect Fractions distillation->fractions chromatography->fractions final_product Pure Product recrystallization->final_product purity_check Purity Analysis of Fractions fractions->purity_check combine Combine Pure Fractions purity_check->combine evaporation Solvent Evaporation combine->evaporation evaporation->final_product troubleshooting_purification start Low Purity After Initial Purification check_method Review Purification Method start->check_method distillation Distillation Issue? check_method->distillation Distillation chromatography Chromatography Issue? check_method->chromatography Chromatography leaks Check for leaks, improve vacuum distillation->leaks Low Yield temp Lower temperature, increase vacuum distillation->temp Decomposition column Use higher efficiency column distillation->column Close B.P. Impurities solvent Optimize solvent system (TLC) chromatography->solvent Poor Separation stationary_phase Change stationary phase (e.g., alumina) chromatography->stationary_phase Degradation loading Reduce sample loading chromatography->loading Broad Peaks repurify Re-purify with optimized method leaks->repurify temp->repurify column->repurify solvent->repurify stationary_phase->repurify loading->repurify purification_impurity cluster_impurities Common Impurity Types cluster_techniques Purification Techniques starting_materials Unreacted Starting Materials solvents Residual Solvents ring_opened Ring-Opened Byproducts polar_byproducts Polar Byproducts distillation Vacuum Distillation distillation->starting_materials Removes less volatile distillation->solvents Removes more volatile chromatography Column Chromatography chromatography->starting_materials chromatography->ring_opened chromatography->polar_byproducts recrystallization Recrystallization recrystallization->starting_materials recrystallization->polar_byproducts

References

Optimizing reaction conditions for the Paternò-Büchi reaction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: The Paternò-Büchi Reaction

Welcome to the technical support center for the Paternò-Büchi reaction. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their photochemical [2+2] cycloaddition experiments for the synthesis of oxetane (B1205548) rings.

Frequently Asked Questions (FAQs)

Q1: What is the Paternò-Büchi reaction?

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition that occurs between a carbonyl compound and an alkene, yielding a four-membered ether ring known as an oxetane.[1][2] The reaction is initiated by the photoexcitation of the carbonyl compound to its singlet (S₁) or triplet (T₁) excited state, which then reacts with the ground-state alkene.[3][4]

Q2: Which excited state of the carbonyl is more reactive?

Most Paternò-Büchi reactions proceed through the triplet excited state of the carbonyl compound, which is typically accessed via intersystem crossing (ISC) from the initial singlet excited state.[5] Reactions involving the triplet state often lead to the formation of a 1,4-biradical intermediate, which influences the stereochemical outcome of the reaction.[5][6] Aromatic carbonyl compounds, for instance, almost exclusively react via their triplet states.[7]

Q3: What factors influence the reaction's success and selectivity?

The yield, regioselectivity, and stereoselectivity of the Paternò-Büchi reaction are highly dependent on several factors:

  • Solvent: The choice of solvent can affect the reaction mechanism and efficiency. Non-polar solvents are generally preferred.[3][5]

  • Temperature: Temperature can influence the diastereoselectivity of the reaction.[4][8][9]

  • Wavelength of Light: The required wavelength depends on the carbonyl substrate. Aromatic carbonyls typically require irradiation around 300 nm, while aliphatic carbonyls need higher energy light (e.g., 254 nm).[3][5]

  • Substrate Electronics: The electronic properties of both the carbonyl compound and the alkene play a crucial role. Electron-rich alkenes are common substrates.[3][4]

  • Photosensitizers: In cases where the carbonyl does not absorb light efficiently or intersystem crossing is inefficient, a triplet photosensitizer can be used to promote the reaction under visible light.[10][11]

Q4: What are the common side reactions or limitations?

A significant competing reaction is the photodimerization of the carbonyl compound to form a pinacol (B44631) derivative.[5] Additionally, the quantum yields of the Paternò-Büchi reaction are often not high.[3][5] Some substrates may also be prone to decomposition under UV irradiation, and the oxetane products can sometimes be unstable, reverting to the starting materials.[12][13]

Troubleshooting Guide

This guide addresses common issues encountered during the Paternò-Büchi reaction in a question-and-answer format.

Problem 1: Low or No Oxetane Yield

Q: My reaction is not producing the desired oxetane, or the yield is very low. What should I check first?

A: Start by verifying the fundamental reaction parameters. Low yield is the most common issue and can stem from several sources. Use the following logical workflow to diagnose the problem.

Troubleshooting_Yield Troubleshooting Workflow for Low Yield Start Start: Low or No Yield CheckLamp Is the lamp output correct for the substrate? (e.g., ~300nm for aromatic, 254nm for aliphatic carbonyls) Start->CheckLamp Verify Light Source CheckSubstrates Are the starting materials stable under irradiation? (Run control without the reaction partner) CheckLamp->CheckSubstrates Yes Sol_Lamp Solution: Match lamp wavelength to carbonyl's n->π* absorption. CheckLamp->Sol_Lamp No CheckSolvent Is the solvent properly degassed and anhydrous? (Oxygen can quench triplet states) CheckSubstrates->CheckSolvent Yes Sol_Substrates Solution: If unstable, consider a photosensitizer and visible light to avoid high-energy UV. CheckSubstrates->Sol_Substrates No CheckConcentration Is the alkene concentration sufficient? (Often used in excess) CheckSolvent->CheckConcentration Yes Sol_Solvent Solution: Degas solvent via freeze-pump-thaw cycles or by bubbling with N2/Ar. CheckSolvent->Sol_Solvent No Sol_Concentration Solution: Increase alkene concentration. Refer to literature for optimal ratios. CheckConcentration->Sol_Concentration No

A decision tree for troubleshooting low reaction yields.

Problem 2: Poor Regio- or Stereoselectivity

Q: My reaction produces a mixture of regioisomers or stereoisomers. How can I improve selectivity?

A: Selectivity is primarily governed by the stability of the intermediate 1,4-biradical and steric interactions.[14][15]

  • Regioselectivity: The formation of the more stable biradical intermediate is the guiding principle. The oxygen atom from the excited carbonyl typically attacks the alkene to form the most stable carbon-centered radical.[15]

  • Stereoselectivity: This is often influenced by temperature and solvent. Lowering the reaction temperature can enhance diastereoselectivity by favoring the transition state with the lowest activation energy.[9][14] The use of chiral auxiliaries or performing the reaction in organized media can also induce stereoselectivity.[4]

Problem 3: Product Instability or Decomposition

Q: I believe the oxetane is forming but then decomposing during the reaction or workup. What can I do?

A: Oxetane stability can be an issue. Some oxetanes are labile and can revert to starting materials or undergo ring-opening.[12]

  • Lower the Temperature: Performing the reaction at a lower temperature (e.g., -78 °C) can stabilize the product.[12][13]

  • Minimize Exposure to Light: Once formed, the product itself might be photochemically active. Use a filter to cut off wavelengths that could excite the product.

  • Gentle Workup: Avoid harsh acidic or basic conditions during purification. Use chromatography on neutral silica (B1680970) or alumina (B75360) if possible.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key quantitative data for optimizing reaction conditions.

Table 1: Effect of Solvent on Paternò-Büchi Reactions

SolventPolarityGeneral OutcomeReference
HexaneNon-polarOften good yields, preferred for many systems.[9]
Benzene (B151609)Non-polarCommonly used, can sometimes participate in side reactions.[7]
AcetonitrilePolar AproticCan favor electron transfer pathways, potentially lowering oxetane yield.[12]
MethanolPolar ProticCan drastically reduce diastereoselectivity due to hydrogen bonding.[5]

Table 2: Effect of Temperature on Diastereoselectivity

Carbonyl SubstrateAlkene SubstrateTemperature (°C)endo/exo RatioReference
Benzaldehyde (B42025)2,3-Dihydrofuran231.0 (normalized)[9]
Benzaldehyde2,3-Dihydrofuran-25~1.8[9]
Benzaldehyde2,3-Dihydrofuran-75~3.5[9]
p-Anisaldehyde2,3-Dihydrofuran231.0 (normalized)[9]
p-Anisaldehyde2,3-Dihydrofuran-75~2.5[9]

Experimental Protocols

General Protocol for the Paternò-Büchi Reaction

This protocol is a representative example for the reaction between a substituted benzaldehyde and furan.[16][17]

1. Materials and Equipment:

  • Photoreactor equipped with a medium-pressure mercury lamp (e.g., 125W or 450W) and a cooling jacket.

  • Pyrex or Quartz reaction vessel (Pyrex filters out wavelengths below ~300 nm).[3][5]

  • Substituted benzaldehyde (e.g., 0.004 M).

  • Furan (e.g., 0.04 – 0.29 M, often used in excess).

  • Anhydrous, non-polar solvent (e.g., benzene or hexane).

  • Inert gas source (Argon or Nitrogen).

2. Reaction Setup and Execution:

  • Dissolve the aldehyde in the chosen solvent in the reaction vessel. Add the furan.

  • Degas the solution for at least 30 minutes by bubbling with Argon or Nitrogen to remove dissolved oxygen, which can quench the triplet excited state.

  • Place the vessel in the photoreactor and start the coolant circulation to maintain a constant temperature (e.g., 20 °C).

  • Turn on the lamp to initiate the reaction.

  • Monitor the reaction progress by TLC or GC-MS by periodically taking aliquots. Irradiation times can range from 5 to 120 minutes or longer, depending on the scale and substrate reactivity.[17]

3. Workup and Purification:

  • Once the reaction is complete (or consumption of the limiting reagent ceases), turn off the lamp.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by column chromatography on silica gel, using a solvent system such as a hexane/ethyl acetate (B1210297) gradient to isolate the oxetane product(s).

  • Characterize the product(s) using NMR spectroscopy and mass spectrometry.

Experimental_Workflow General Experimental Workflow Prep 1. Prepare Solution (Carbonyl + Alkene in Solvent) Degas 2. Degas Solution (Ar or N₂ bubbling) Prep->Degas Setup 3. Assemble Photoreactor (Insert vessel, start cooling) Degas->Setup Irradiate 4. Initiate Reaction (Turn on UV lamp) Setup->Irradiate Monitor 5. Monitor Progress (TLC, GC-MS) Irradiate->Monitor Workup 6. Quench & Workup (Remove solvent) Monitor->Workup Reaction Complete Purify 7. Purify Product (Column Chromatography) Workup->Purify Characterize 8. Characterize Product (NMR, MS) Purify->Characterize

A typical workflow for a Paternò-Büchi experiment.

References

Technical Support Center: Oxetane Synthesis via Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxetane (B1205548) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the intramolecular cyclization for oxetane formation.

Troubleshooting Guide & FAQs

This section addresses specific questions and problems that may arise during your experiments.

Q1: My intramolecular Williamson etherification reaction is resulting in a low yield of the desired oxetane. What are the potential causes and how can I improve it?

A1: Low yields in intramolecular oxetane formation via Williamson etherification are a common issue, often stemming from several factors:

  • Competing Side Reactions: The most significant side reaction is the Grob fragmentation, which is entropically favored and leads to the formation of an aldehyde and an alkene instead of the oxetane ring.[1][2] This is particularly prevalent with substrates that can form stable alkenes.[1] Another competing reaction is E2 elimination, especially with secondary and tertiary alkyl halides.[3]

  • Poor Leaving Group: The rate of the SN2 cyclization is highly dependent on the ability of the leaving group to depart. Halides (I > Br > Cl) and sulfonate esters (tosylates, mesylates) are excellent leaving groups.[3] If you are using a less reactive leaving group, consider converting it to a more reactive one.

  • Inappropriate Base: The choice of base is critical. It needs to be strong enough to deprotonate the alcohol to form the alkoxide nucleophile but should not promote side reactions. Sterically hindered bases can sometimes favor elimination.[4]

  • Suboptimal Solvent: The solvent plays a crucial role in solvating the ions and influencing the reaction rate. Polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are generally preferred as they solvate the cation, leaving a more reactive "naked" alkoxide.[5][6] Protic solvents can solvate the alkoxide, reducing its nucleophilicity.[5]

  • Steric Hindrance: Increased substitution on the carbon backbone can hinder the backside attack required for the SN2 reaction, slowing down the cyclization and allowing side reactions to dominate.[4]

To improve the yield, you can optimize the reaction conditions. See the data tables below for a comparison of different bases and leaving groups.

Q2: I am observing significant amounts of byproducts that I suspect are from Grob fragmentation. How can I minimize this side reaction?

A2: Grob fragmentation is a common competing pathway in oxetane synthesis.[1] It involves the cleavage of the Cα-Cβ bond along with the departure of the leaving group.

To minimize Grob fragmentation:

  • Choice of Base and Solvent: The reaction conditions can significantly influence the outcome. For instance, using a milder base like potassium carbonate (K₂CO₃) in methanol (B129727) can favor cyclization, whereas a strong, bulky base like potassium tert-butoxide (KOtBu) in THF might promote fragmentation, depending on the substrate.[7]

  • Substrate Structure: The propensity for Grob fragmentation is highly dependent on the substrate's ability to form a stable alkene and carbocation (or stabilized radical). If possible, modifying the substrate to disfavor fragmentation can be effective.

  • Temperature Control: Running the reaction at a lower temperature can sometimes favor the desired cyclization over fragmentation, which may have a higher activation energy.

Q3: How do I choose the best leaving group for my intramolecular cyclization?

A3: The choice of leaving group is crucial for a successful SN2 reaction. In general, the best leaving groups are those that are weak bases. For oxetane formation, the order of reactivity for common leaving groups is:

I > Br > OTs (tosylate) > OMs (mesylate) > Cl

While iodide is an excellent leaving group, tosylates and mesylates are also widely used and can be easily prepared from the corresponding alcohol.[3] The choice may also depend on the specific substrate and the overall synthetic route.

Q4: What is the best way to purify my oxetane product?

A4: Oxetanes can be purified using standard laboratory techniques, with the choice depending on the physical properties of the product and the nature of the impurities.

  • Column Chromatography: This is a very common and effective method. Silica (B1680970) gel is the most common stationary phase. A typical eluent system is a mixture of hexanes and ethyl acetate (B1210297), with the polarity adjusted based on the polarity of the oxetane.[8] For acid-sensitive oxetanes, the silica gel can be deactivated with triethylamine, or a different stationary phase like neutral or basic alumina (B75360) can be used.[9]

  • Vacuum Fractional Distillation: For liquid oxetanes that are thermally stable, vacuum distillation can be an excellent method for purification, especially on a larger scale.[8]

  • Recrystallization: If your oxetane product is a solid, recrystallization from a suitable solvent system can yield highly pure material.[9]

Data Presentation

The following tables summarize quantitative data on the impact of different reaction components on the yield of oxetane formation.

Table 1: Comparison of Bases for Oxetane Formation

Substrate (1,3-halohydrin)BaseSolventTemperature (°C)Yield (%)Reference
Cyclohexanol derivativeKOtBuAcetonitrile6097[10]
Cyclohexanol derivativeK₃PO₄Acetonitrile8072[10]
1-Aryl-3-chloropropan-1-olKOH--79-89[7]
Dihydroxyacetone derivativeNaH--62 (of oxetan-3-one)[7]

Table 2: Comparison of Leaving Groups for Oxetane Formation

Substrate PrecursorLeaving GroupBaseSolventYield (%)Reference
Oxetanocin precursor diolMesylateNaH-84[7]
1,3-DiolIodide (from Appel reaction)Base-78-82[7]
3,3-disubstituted diolTosylateBase-59-87[7]
Sugar-derived diolTosylate--Good[7]

Experimental Protocols

Protocol 1: General Procedure for Oxetane Synthesis from a 1,3-Diol via Williamson Etherification

This protocol outlines the conversion of a 1,3-diol to an oxetane, which typically involves two steps: selective activation of one hydroxyl group (e.g., as a tosylate) followed by base-mediated cyclization.[11]

Step 1: Monotosylation of the 1,3-Diol

  • Dissolve the 1,3-diol (1.0 eq) in anhydrous pyridine (B92270) or dichloromethane (B109758) (DCM) and cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1.0-1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 4-6 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Quench the reaction by slowly adding cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting monotosylate by flash column chromatography on silica gel.

Step 2: Intramolecular Cyclization

  • Dissolve the purified monotosylate (1.0 eq) in a dry aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Add a strong base such as sodium hydride (NaH, 1.2-1.5 eq, as a 60% dispersion in mineral oil) portion-wise. Be cautious as hydrogen gas is evolved.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis shows the completion of the reaction.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.

  • Extract the oxetane product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

  • Purify the crude oxetane by flash column chromatography or vacuum distillation.

Protocol 2: Purification of an Oxetane by Flash Column Chromatography

This is a general protocol for the purification of an oxetane derivative using silica gel chromatography.[8]

  • Prepare the Column:

    • Select a column of an appropriate size for the amount of crude material.

    • Securely plug the bottom of the column with glass wool or a cotton plug.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate). A good starting point is a solvent system that gives an Rf value of 0.2-0.3 for the desired oxetane on a TLC plate.

    • Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure.

    • Add another layer of sand on top of the packed silica gel.

    • Elute the column with the chosen solvent until the silica gel is fully equilibrated and the solvent level is just above the top layer of sand.

  • Load the Sample:

    • Dissolve the crude oxetane in a minimal amount of the eluent or a solvent in which it is highly soluble.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel.

  • Elute the Column and Collect Fractions:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., with a pump or air line) to begin eluting the components.

    • Collect fractions in test tubes or flasks.

    • Monitor the fractions by TLC to identify which ones contain the pure oxetane product.

  • Isolate the Product:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified oxetane.

Visualizations

The following diagrams illustrate the key workflows and relationships discussed in this guide.

Williamson_Ether_Synthesis_Workflow cluster_start Starting Material Preparation cluster_cyclization Cyclization cluster_purification Purification Diol 1,3-Diol Tosylation Monotosylation (TsCl, Pyridine) Diol->Tosylation Monotosylate 1,3-Tosyl-alcohol Tosylation->Monotosylate Base_Addition Base Addition (e.g., NaH in THF) Monotosylate->Base_Addition Cyclization Intramolecular SN2 Cyclization Base_Addition->Cyclization Crude_Oxetane Crude Oxetane Cyclization->Crude_Oxetane Purification Purification (Column Chromatography or Distillation) Crude_Oxetane->Purification Pure_Oxetane Pure Oxetane Purification->Pure_Oxetane

Caption: Experimental workflow for oxetane synthesis via Williamson etherification.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Potential Solutions Start Low Oxetane Yield Grob Grob Fragmentation Start->Grob Elimination E2 Elimination Start->Elimination Leaving_Group Poor Leaving Group Start->Leaving_Group Base Inappropriate Base Start->Base Solvent Suboptimal Solvent Start->Solvent Change_Base_Solvent Change Base/ Solvent Grob->Change_Base_Solvent Lower_Temp Lower Reaction Temperature Grob->Lower_Temp Change_Base_Type Change Base (e.g., less hindered) Elimination->Change_Base_Type Better_LG Use Better Leaving Group (I, OTs) Leaving_Group->Better_LG Base->Change_Base_Type Use_Aprotic_Solvent Use Polar Aprotic Solvent (DMF, DMSO) Solvent->Use_Aprotic_Solvent

Caption: Troubleshooting logic for low oxetane yield in intramolecular cyclization.

References

Technical Support Center: Managing Reactive Metabolites from Oxetane-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential reactive metabolites from oxetane-containing compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the oxetane (B1205548) motif often incorporated into drug candidates?

A1: The oxetane motif is a four-membered cyclic ether that has gained popularity in medicinal chemistry for several reasons. It can act as a bioisosteric replacement for more metabolically susceptible groups like gem-dimethyl and carbonyl moieties.[1][2] The incorporation of an oxetane ring can lead to improved physicochemical properties such as increased aqueous solubility and metabolic stability, as well as reduced lipophilicity.[3][4] These improvements can result in a more favorable pharmacokinetic profile for a drug candidate.

Q2: What are the primary metabolic pathways for oxetane-containing compounds?

A2: Oxetane-containing compounds can be metabolized through two primary pathways:

  • Cytochrome P450 (CYP450)-mediated oxidation: This is a common pathway for many drugs, and for oxetanes, it can lead to the formation of reactive intermediates. The specific CYP enzymes involved, such as CYP3A4, can influence the rate and site of metabolism.[5][6]

  • Microsomal epoxide hydrolase (mEH)-mediated hydrolysis: Uniquely, the strained oxetane ring can be hydrolyzed by mEH to form a diol.[7][8][9] This pathway represents a non-oxidative clearance mechanism that can sometimes divert metabolism away from the CYP450 system, potentially reducing the risk of forming certain reactive metabolites and drug-drug interactions.[7][8][10]

Q3: What are reactive metabolites and why are they a concern?

A3: Reactive metabolites are chemically reactive species, typically electrophiles, formed during the metabolism of a drug.[11] They are a concern because they can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction, immune responses, and potentially organ toxicity, such as drug-induced liver injury (DILI).[11][12] Identifying the potential for a compound to form reactive metabolites is a critical step in drug safety assessment.

Q4: How can I determine if my oxetane-containing compound is forming reactive metabolites?

A4: The most common method for detecting reactive metabolites is through in vitro "trapping" experiments.[11][12] These studies involve incubating your compound with liver microsomes (which contain metabolic enzymes) in the presence of a nucleophilic trapping agent.[12] Common trapping agents include:

  • Glutathione (B108866) (GSH): A soft nucleophile that effectively traps a wide range of soft electrophilic reactive metabolites.[11][13]

  • Cyanide (as KCN or NaCN): A hard nucleophile used to trap hard electrophiles, such as iminium ions.[14][15][16]

The formation of stable adducts between the reactive metabolite and the trapping agent can then be detected and characterized, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14]

Q5: Can the formation of reactive metabolites from oxetanes be mitigated?

A5: Yes, several strategies can be employed to mitigate the formation of reactive metabolites. These often involve structural modifications to the parent compound to block metabolic activation pathways. For oxetane-containing compounds, this could involve altering substituents on or near the oxetane ring to disfavor oxidation by CYP450s or to promote clearance through the less problematic mEH pathway.[7][8][10]

Troubleshooting Guides

Issue 1: High clearance of my oxetane-containing compound in human liver microsome (HLM) stability assays.

  • Possible Cause 1: CYP450-mediated metabolism. Your compound may be a substrate for a highly active CYP450 enzyme.

    • Troubleshooting Step: Conduct phenotyping studies with specific CYP450 inhibitors or recombinant CYP enzymes to identify the major metabolizing enzyme(s). Consider structural modifications to block the site of metabolism or reduce the compound's affinity for that enzyme.

  • Possible Cause 2: mEH-mediated hydrolysis. The oxetane ring itself might be rapidly hydrolyzed by microsomal epoxide hydrolase.

    • Troubleshooting Step: Perform incubations with and without a broad-spectrum mEH inhibitor. A significant decrease in clearance in the presence of the inhibitor would confirm the involvement of mEH. Structural modifications around the oxetane ring can modulate the rate of mEH hydrolysis.[7][8][9]

Issue 2: A potential glutathione (GSH) adduct is detected in my trapping study, but the signal is weak.

  • Possible Cause 1: Low rate of reactive metabolite formation. The bioactivation pathway may be a minor one.

    • Troubleshooting Step: Increase the incubation time or the concentration of your test compound (while being mindful of solubility and potential enzyme saturation).

  • Possible Cause 2: The reactive metabolite is "hard" and not efficiently trapped by GSH.

    • Troubleshooting Step: Perform a parallel trapping experiment using a hard nucleophile like cyanide to see if a different type of adduct is formed.[14][15][16]

  • Possible Cause 3: Instability of the GSH adduct. Some GSH adducts can be unstable and degrade before or during analysis.

    • Troubleshooting Step: Minimize sample processing time and keep samples cold. Analyze the samples by LC-MS/MS as soon as possible after the incubation is quenched.

Issue 3: No reactive metabolite adducts are detected, but there are still concerns about toxicity.

  • Possible Cause 1: The reactive metabolite is not trapped by GSH or cyanide. Some reactive species may not be efficiently trapped by these common nucleophiles.

    • Troubleshooting Step: Consider using other trapping agents, such as N-acetylcysteine (NAC) or semicarbazide, depending on the suspected chemistry of the reactive metabolite.

  • Possible Cause 2: Toxicity is not mediated by a reactive metabolite. The observed toxicity could be due to other mechanisms, such as off-target pharmacology or mitochondrial dysfunction.

    • Troubleshooting Step: Investigate other potential toxicity mechanisms through relevant in vitro assays.

Data Presentation

Table 1: Comparative Metabolic Stability of Oxetane-Containing Compounds and their Analogs in Human Liver Microsomes (HLM)

Compound PairStructural MoietyHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
Compound A Oxetane > 60 < 15 [1]
Analog A'gem-Dimethyl< 10> 150[1]
Compound B Oxetane 85 20 [2]
Analog B'Carbonyl3075[2]
Compound C Spiro-oxetane 110 12 [4]
Analog C'Spiro-ketone2590[4]

Table 2: Influence of Oxetane Substitution Pattern on Metabolic Stability in HLM

CompoundOxetane SubstitutionHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
Compound D 3-monosubstituted > 120 < 10 [17]
Compound E2-monosubstituted4540[17]
Compound F 3,3-disubstituted 98 15 [2]

Experimental Protocols

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This protocol outlines a general procedure for assessing the metabolic stability of an oxetane-containing compound.

1. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL stock)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) containing an internal standard (for quenching the reaction)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

2. Procedure:

  • Prepare a working solution of the test compound (e.g., 100 µM in buffer).

  • In a 96-well plate, add the HLM to the phosphate buffer to achieve a final protein concentration of 0.5-1.0 mg/mL.

  • Add the test compound to the HLM suspension to a final concentration of 1 µM.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a well containing cold ACN with the internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

3. Data Analysis:

  • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Plot the natural logarithm of the percentage of parent compound remaining versus time.

  • Calculate the half-life (t1/2) from the slope of the linear regression.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (microsomal protein concentration in mg/mL).

Protocol 2: Glutathione (GSH) Trapping of Reactive Metabolites

This protocol provides a general method for detecting the formation of soft electrophilic reactive metabolites.

1. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL stock)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system

  • Glutathione (GSH) solution (e.g., 100 mM in water)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching)

  • LC-MS/MS system

2. Procedure:

  • Prepare incubation mixtures in microcentrifuge tubes. For each compound, prepare a +NADPH and a -NADPH (control) incubation.

  • The final incubation volume (e.g., 200 µL) should contain:

    • Phosphate buffer

    • HLMs (final concentration 1-2 mg/mL)

    • Test compound (final concentration 10-50 µM)

    • GSH (final concentration 1-5 mM)

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system to the +NADPH tube (add buffer to the -NADPH tube).

  • Incubate at 37°C for 30-60 minutes with gentle shaking.

  • Quench the reaction by adding 2 volumes of ice-cold ACN with 0.1% formic acid.

  • Vortex and centrifuge at high speed to precipitate proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the samples for the presence of potential GSH adducts. The expected mass of a GSH adduct is the mass of the parent compound + mass of oxygen (+16 Da, for an oxidative metabolite) + mass of GSH (+307 Da) - mass of 2 protons (-2 Da).

  • Employ data-dependent scanning methods like neutral loss scanning or precursor ion scanning to specifically look for GSH conjugates. A characteristic neutral loss of 129 Da (pyroglutamic acid) in positive ion mode or a precursor ion of m/z 272 in negative ion mode are strong indicators of a GSH adduct.[18][19][20]

  • Compare the chromatograms from the +NADPH and -NADPH incubations. A peak corresponding to a GSH adduct that is present only in the +NADPH sample is indicative of an NADPH-dependent reactive metabolite.

Visualizations

Metabolic_Pathways_of_Oxetanes cluster_0 Parent Compound cluster_1 CYP450-Mediated Oxidation cluster_2 mEH-Mediated Hydrolysis Oxetane-containing Drug Oxetane-containing Drug CYP450 Enzymes CYP450 Enzymes Oxetane-containing Drug->CYP450 Enzymes mEH Microsomal Epoxide Hydrolase (mEH) Oxetane-containing Drug->mEH Reactive Electrophilic Intermediate Reactive Electrophilic Intermediate CYP450 Enzymes->Reactive Electrophilic Intermediate Bioactivation Stable Metabolites Stable Metabolites Reactive Electrophilic Intermediate->Stable Metabolites Detoxification GSH Adduct GSH Adduct Reactive Electrophilic Intermediate->GSH Adduct GSH Trapping Protein Adduct (Toxicity) Protein Adduct (Toxicity) Reactive Electrophilic Intermediate->Protein Adduct (Toxicity) Covalent Binding Diol Metabolite Diol Metabolite mEH->Diol Metabolite Hydrolysis Trapping_Workflow Start Start: Suspected Reactive Metabolite Formation Incubation Incubate Compound with HLMs, NADPH, and Trapping Agent (e.g., GSH or Cyanide) Start->Incubation Quench Quench Reaction (e.g., with cold Acetonitrile) Incubation->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze LC-MS/MS Analysis of Supernatant Centrifuge->Analyze Decision Adduct Detected? Analyze->Decision Characterize Characterize Adduct Structure and Propose Bioactivation Pathway Decision->Characterize Yes Re-evaluate No Reactive Metabolite Detected with this Trapping Agent. Consider other mechanisms. Decision->Re-evaluate No Troubleshooting_Logic Start Unexpected Toxicity or High Clearance Observed Hypothesis1 Hypothesis: CYP450-mediated Bioactivation Start->Hypothesis1 Hypothesis2 Hypothesis: mEH-mediated Hydrolysis Start->Hypothesis2 Test1 Action: Perform GSH/Cyanide Trapping Studies Hypothesis1->Test1 Test2 Action: Run Assay with mEH Inhibitor Hypothesis2->Test2 Result1_Pos Result: Adduct(s) Detected Test1->Result1_Pos Result1_Neg Result: No Adducts Test1->Result1_Neg Result2_Pos Result: Clearance Decreased Test2->Result2_Pos Result2_Neg Result: No Change in Clearance Test2->Result2_Neg Action1 Mitigation: Structural Modification to Block Bioactivation Result1_Pos->Action1 End Re-evaluate other toxicity mechanisms Result1_Neg->End Action2 Consider: Modulate mEH activity via structural changes Result2_Pos->Action2 Result2_Neg->Hypothesis1

References

Strategies to avoid ring-opening of oxetanes during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Oxetane (B1205548) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the undesired ring-opening of oxetanes during synthetic procedures. Oxetanes are valuable four-membered cyclic ethers, but their inherent ring strain makes them susceptible to cleavage under various conditions.[1][2] This guide offers troubleshooting advice and frequently asked questions to help you maintain the integrity of the oxetane ring in your reactions.

Troubleshooting Guide: Preventing Oxetane Ring-Opening

Issue 1: My oxetane ring is opening under acidic conditions.

  • Question: I am attempting a reaction that requires an acidic catalyst, but I am observing byproducts resulting from the cleavage of my oxetane. How can I prevent this?

  • Answer: Oxetane rings are highly susceptible to ring-opening in the presence of strong acids.[1][3] The protonation of the oxetane oxygen activates the ring for nucleophilic attack, leading to cleavage. To mitigate this, consider the following strategies:

    • Use of Milder Lewis Acids: Strong Brønsted acids often lead to uncontrolled ring-opening. The use of milder, sterically hindered Lewis acids can promote the desired reaction while minimizing oxetane decomposition. For instance, B(C₆F₅)₃ has been used to control regioselectivity in oxetane ring-opening, suggesting that careful Lewis acid selection can modulate reactivity.[4]

    • Solvent Choice: Aprotic solvents are generally preferred over protic solvents like methanol (B129727) when working with oxetanes under acidic conditions, as the solvent can act as a nucleophile and promote ring-opening.[5]

    • Temperature Control: Perform the reaction at the lowest possible temperature that allows for the desired transformation. Higher temperatures can provide the activation energy needed for the undesired ring-opening pathway.

    • Protecting Groups: If the reaction chemistry allows, consider using protecting groups on other functionalities of the molecule that are stable under the required acidic conditions but can be removed later under orthogonal conditions that do not affect the oxetane ring.

Issue 2: My oxetane is decomposing in the presence of a strong base.

  • Question: I am using a strong base in my reaction, and I am seeing evidence of oxetane ring degradation. What are the best practices to avoid this?

  • Answer: While generally more stable under basic than acidic conditions, oxetanes can still undergo ring-opening in the presence of strong bases, particularly at elevated temperatures or with nucleophilic bases.

    • Choice of Base: Whenever possible, opt for non-nucleophilic, sterically hindered bases. Bases like potassium tert-butoxide (KOtBu) are often used in cyclization reactions to form oxetanes, indicating their compatibility.[5]

    • Temperature Management: As with acidic conditions, maintaining a low reaction temperature is crucial to disfavor the ring-opening pathway.

    • Reaction Time: Monitor the reaction closely and minimize the reaction time to prevent prolonged exposure of the oxetane to the basic conditions.

Issue 3: My oxetane is reacting with a nucleophile, leading to ring-opening.

  • Question: I am trying to perform a reaction on a functional group elsewhere in my molecule, but the nucleophile is attacking and opening the oxetane ring. How can I achieve selectivity?

  • Answer: The electrophilic carbons of the oxetane ring are susceptible to nucleophilic attack, leading to ring cleavage.[6] The success of your synthesis will depend on directing the nucleophile to the desired reaction site.

    • Steric Hindrance: The substitution pattern of the oxetane ring plays a significant role in its stability. 3,3-disubstituted oxetanes are generally more stable towards nucleophilic attack due to steric hindrance around the ring carbons.[7] If possible, designing a synthetic route that utilizes a more substituted oxetane can enhance stability.

    • Use of "Soft" Nucleophiles: The reactivity of the nucleophile can influence the reaction outcome. In some cases, "softer" nucleophiles may exhibit greater selectivity for other electrophilic centers in the molecule over the oxetane ring carbons.

    • Protecting Group Strategy: This is a key strategy. Protect the oxetane ring itself if the desired reaction requires harsh nucleophilic conditions. However, direct protection of the oxetane ether is uncommon. A more practical approach is to ensure that other functional groups are protected in a way that allows for selective reaction at the desired site without the need for conditions that would promote oxetane ring-opening.[2]

Frequently Asked Questions (FAQs)

Q1: Why are oxetanes prone to ring-opening? A1: The four-membered ring of an oxetane has significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle.[8] This inherent strain makes the ring susceptible to cleavage reactions that relieve this strain, particularly under acidic, basic, or nucleophilic conditions.[5][6]

Q2: Are all oxetanes equally stable? A2: No, the stability of an oxetane is influenced by its substitution pattern. For example, 3,3-disubstituted oxetanes are more stable than unsubstituted or 2-substituted oxetanes because the substituents sterically hinder the approach of nucleophiles to the ring's carbon atoms.[7]

Q3: Can I use protecting groups to prevent ring-opening? A3: Yes, employing a protecting group strategy is a viable approach. For oxetanes with other functional groups, such as 3-oxetanone (B52913), the carbonyl group can be protected as an acetal, which is stable under basic and nucleophilic conditions.[2] The choice of protecting group and the conditions for its introduction and removal must be carefully selected to be compatible with the oxetane ring.[2]

Q4: Under what conditions is the oxetane ring generally stable? A4: Oxetanes exhibit good stability under neutral and weakly acidic or basic conditions, which allows for their incorporation early in a synthetic route.[3] They are also generally stable to many standard organic reactions that do not involve strong acids, strong bases, or potent nucleophiles at elevated temperatures.

Experimental Protocols

Protocol 1: General Procedure for Acetal Protection of 3-Oxetanone

This protocol describes the protection of the ketone functionality in 3-oxetanone as a cyclic acetal, which is stable to a variety of nucleophilic and basic conditions.

  • Reagents and Materials:

    • 3-Oxetanone

    • Ethylene (B1197577) glycol (1.5 equivalents)

    • p-Toluenesulfonic acid (catalytic amount)

    • Toluene

    • Dean-Stark apparatus

    • Anhydrous sodium bicarbonate

    • Anhydrous magnesium sulfate

    • Standard glassware for organic synthesis

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 3-oxetanone, toluene, and ethylene glycol.

    • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

    • Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.

    • Once the theoretical amount of water has been collected, or the reaction is complete as monitored by TLC or GC-MS, cool the mixture to room temperature.

    • Quench the reaction by adding a small amount of anhydrous sodium bicarbonate to neutralize the acid catalyst.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate (B1210297) and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude protected oxetane.

    • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Quantitative Data Summary

StrategyConditionsOutcomeYield (%)Reference
Lewis Acid Catalysis 2,2-disubstituted oxetane, Al(C₆F₅)₃ (1 mol%), Toluene, 40°CRegioselective isomerization to homoallylic alcohol, suppressed allyl isomer formationVaries by substrate[4]
Brønsted Acid Catalysis Substituted oxetane, CSA (1 equiv), CH₂Cl₂/iPrOH, 0°C to rtIntramolecular ring-opening to form THPVaries by substrate[5]
Nucleophilic Opening Oxetane, TMSCN, Zinc IodideRing-opening to γ-hydroxyisonitriles73-94%[5]

Visualizations

Acid_Catalyzed_Ring_Opening Oxetane Oxetane Protonated_Oxetane Protonated Oxetane Oxetane->Protonated_Oxetane H⁺ Ring_Opened_Product Ring-Opened Product Protonated_Oxetane->Ring_Opened_Product Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Protonated_Oxetane

Caption: Mechanism of acid-catalyzed oxetane ring-opening.

Troubleshooting_Workflow Start Oxetane Ring-Opening Observed Identify_Conditions Identify Reaction Conditions Start->Identify_Conditions Acidic Acidic Identify_Conditions->Acidic Acidic Basic Basic Identify_Conditions->Basic Basic Nucleophilic Nucleophilic Identify_Conditions->Nucleophilic Nucleophilic Solution_Acid Use Milder Lewis Acid Lower Temperature Aprotic Solvent Acidic->Solution_Acid Solution_Base Use Non-nucleophilic Base Lower Temperature Minimize Reaction Time Basic->Solution_Base Solution_Nucleophile Increase Steric Hindrance Use 'Softer' Nucleophile Protecting Group Strategy Nucleophilic->Solution_Nucleophile End Ring Integrity Maintained Solution_Acid->End Solution_Base->End Solution_Nucleophile->End

Caption: Troubleshooting workflow for preventing oxetane ring-opening.

References

Refinement of protocols for large-scale synthesis of Oxetan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with refined protocols, troubleshooting guides, and frequently asked questions for the large-scale synthesis of Oxetan-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

The main challenges stem from the inherent ring strain of the oxetane (B1205548) moiety (approximately 106 kJ/mol), making it susceptible to ring-opening under harsh acidic or basic conditions and at elevated temperatures.[1] Key challenges include managing steric hindrance, preventing competing reactions like Grob fragmentation, and overcoming purification difficulties due to the polarity of the hydroxyl group and the potential instability of the ring.[1]

Q2: Which synthetic route is recommended for large-scale production of this compound?

Two primary routes are commonly employed for the large-scale synthesis of this compound: the reduction of 3-Oxetanone and a multi-step synthesis from epichlorohydrin (B41342). The choice depends on factors like precursor availability, cost, and desired purity. The reduction of 3-Oxetanone is often preferred if high-purity 3-Oxetanone is readily available. The synthesis from epichlorohydrin is a classical and well-established multi-step approach.[2][3]

Q3: What are the key safety considerations for the large-scale synthesis of this compound?

The synthesis may involve hazardous reagents such as flammable solvents, strong bases, and potentially explosive intermediates. Exothermic reactions, particularly during ring-closure, require careful temperature control to prevent runaways.[2] It is crucial to handle all chemicals in well-ventilated areas, use appropriate personal protective equipment (PPE), and be prepared for emergency situations with accessible safety showers and eyewash stations.

Q4: How can the purity of large-scale this compound be ensured?

Vacuum distillation is the most effective method for purifying this compound on a large scale.[2][4] Careful control of pressure and temperature is necessary to achieve high purity and avoid thermal decomposition.

Troubleshooting Guides

Synthesis Route 1: Reduction of 3-Oxetanone
Problem Possible Cause(s) Recommended Solution(s)
Incomplete reduction of 3-Oxetanone - Insufficient reducing agent.- Low reaction temperature or short reaction time.- Deactivated catalyst (for catalytic hydrogenation).- Increase the molar equivalents of the reducing agent (e.g., Sodium Borohydride).- Gradually increase the reaction temperature and monitor the reaction progress by TLC/GC.- For catalytic hydrogenation, ensure the catalyst is fresh and active. Consider using a different catalyst or increasing catalyst loading.
Formation of ring-opened byproducts - Harsh reaction conditions (e.g., strongly acidic or basic).- Prolonged reaction times at elevated temperatures.- Use milder reducing agents.- Maintain strict temperature control and monitor the reaction to avoid unnecessary heating after completion.- If acidic or basic conditions are required for work-up, use them at low temperatures and for the shortest possible time.
Difficulties in isolating the product - Product solubility in the aqueous phase during work-up.- Emulsion formation during extraction.- Saturate the aqueous layer with a salt (e.g., NaCl) to decrease the solubility of this compound.- Use a different extraction solvent or a combination of solvents.- Break emulsions by adding a small amount of brine or by centrifugation.
Synthesis Route 2: From Epichlorohydrin
Problem Possible Cause(s) Recommended Solution(s)
Low yield in the initial ring-opening of epichlorohydrin - Incomplete reaction.- Formation of side products.- Ensure the use of a suitable catalyst (e.g., anhydrous Iron (III) chloride) and optimize its concentration.[2]- Control the reaction temperature carefully as the reaction can be exothermic.
Instability of the hemiacetal intermediate - The hemiacetal formed after protection is often unstable and difficult to isolate.- Proceed to the next step (hydrolysis and cyclization) with the crude protection product without purification.[2][4]
Low yield in the cyclization step - Inefficient intramolecular cyclization.- Competing intermolecular reactions.- Use a strong base (e.g., NaOH) at an elevated temperature to drive the cyclization to completion.[2]- High dilution conditions can favor intramolecular cyclization, although this may be challenging on a large scale.
Incomplete deprotection of the final intermediate - Insufficient acid catalyst or harsh deprotection conditions leading to degradation.- Use a catalytic amount of a mild acid like p-toluenesulfonic acid (p-TsOH) at a controlled temperature (15-18°C).[2][4]

Quantitative Data Summary

The following tables summarize quantitative data for the key synthetic routes to this compound.

Table 1: Synthesis of 3-Oxetanone (Precursor for Route 1)
Method Starting Material(s) Key Reagents/Steps Overall Yield (%) Purity (%) Key Advantages Key Disadvantages
From 1,3-Dichloroacetone 1,3-Dichloroacetone, Ethylene Glycol1. Ketalization (p-TsOH)2. Cyclization (NaOH)3. Deprotection (Acid)~70>95High overall yield, readily available starting materials.Multi-step process.
Gold-Catalyzed Cyclization Propargyl AlcoholAu catalyst, Oxidant51-71[3][5]HighOne-step, modern, and efficient method.[3][5]Requires a specialized gold catalyst.
Table 2: Synthesis of this compound
Route Starting Material Key Steps & Reagents Overall Yield (%) Reference
From Epichlorohydrin Epichlorohydrin1. Ring opening (HOAc, FeCl₃)2. Protection (Ethyl vinyl ether, p-TsOH)3. Hydrolysis & Cyclization (NaOH, H₂O)4. Deprotection (MeOH, p-TsOH)38.75[2][4]
Reduction of 3-Oxetanone 3-OxetanoneReduction (e.g., NaBH₄ in EtOH/MeOH)Typically high (specific large-scale data not widely reported)General chemical transformation

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound from Epichlorohydrin[2][4]

Step 1: Synthesis of Acetic acid-2-hydroxy-3-chloropropyl ester

  • To a solution of anhydrous Iron (III) chloride (catalytic amount) in acetic acid, add epichlorohydrin with stirring over a 5-minute period.

  • Heat the mixture at 70°C with stirring for 12 hours.

  • Cool the reaction to room temperature and extract with dichloromethane (B109758) (DCM).

  • Concentrate the organic phase in vacuo to yield the product as a yellow oil (90% yield).

Step 2: Protection of the Hydroxyl Group

  • To the crude product from Step 1, add p-toluenesulfonic acid (p-TsOH) followed by the dropwise addition of ethyl vinyl ether at room temperature over 30 minutes.

  • Maintain the reaction temperature between 30-35°C.

  • After the addition is complete, heat the mixture at 40-45°C for 8 hours.

  • Cool to room temperature and extract with DCM. Concentrate in vacuo to obtain the crude protected intermediate. Do not purify.

Step 3: Hydrolysis and Intramolecular Cyclization

  • To a solution of NaOH in water at 110°C, add the crude product from Step 2 over a 1.5-hour period.

  • Reflux the reaction mixture for an additional 4 hours.

  • Cool to room temperature and wash with water.

  • Extract the aqueous layer with DCM, and concentrate the combined organic extracts in vacuo to obtain the crude protected oxetane.

Step 4: Deprotection to this compound

  • Cool a solution of the crude product from Step 3 in methanol (B129727) to 15-18°C.

  • Add p-TsOH with stirring and continue to stir for 45 minutes.

  • Quench the reaction with NaHCO₃.

  • Purify by vacuum distillation to obtain this compound.

Protocol 2: Large-Scale Reduction of 3-Oxetanone to this compound (General Procedure)

Using Sodium Borohydride (B1222165):

  • In a suitable reaction vessel, dissolve 3-Oxetanone in ethanol (B145695) or methanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium borohydride (NaBH₄) in the same solvent, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).

  • Carefully quench the reaction by the slow addition of a weak acid (e.g., acetic acid or dilute HCl) until the effervescence ceases.

  • Remove the solvent under reduced pressure.

  • Extract the residue with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude this compound by vacuum distillation.

Visualizations

experimental_workflow_epichlorohydrin start Epichlorohydrin step1 Step 1: Ring Opening (HOAc, FeCl3, 70°C, 12h) start->step1 Yield: 90% intermediate1 Acetic acid-2-hydroxy- 3-chloropropyl ester step1->intermediate1 step2 Step 2: Protection (Ethyl vinyl ether, p-TsOH, 30-45°C, 8h) intermediate1->step2 intermediate2 Crude Protected Intermediate step2->intermediate2 step3 Step 3: Hydrolysis & Cyclization (NaOH, H2O, 110°C, 4h) intermediate2->step3 intermediate3 Crude Protected Oxetane step3->intermediate3 step4 Step 4: Deprotection (MeOH, p-TsOH, 15-18°C) intermediate3->step4 purification Purification (Vacuum Distillation) step4->purification end This compound purification->end Overall Yield: 38.75%

Caption: Workflow for the synthesis of this compound from Epichlorohydrin.

experimental_workflow_reduction start 3-Oxetanone reduction Reduction (e.g., NaBH4 in EtOH/MeOH) start->reduction workup Aqueous Work-up reduction->workup extraction Solvent Extraction workup->extraction purification Purification (Vacuum Distillation) extraction->purification end This compound purification->end

Caption: General workflow for the reduction of 3-Oxetanone to this compound.

troubleshooting_logic start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions? start->side_reactions purification_issue Purification Issue? start->purification_issue solution_incomplete Increase reaction time/temp Increase reagent concentration incomplete_reaction->solution_incomplete Yes solution_side Use milder conditions Control temperature strictly side_reactions->solution_side Yes solution_purification Optimize distillation parameters Check for thermal decomposition purification_issue->solution_purification Yes

Caption: Logical troubleshooting flow for common synthesis issues.

References

Addressing low yields in the functionalization of the oxetane ring

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Functionalization of the Oxetane (B1205548) Ring

Welcome to the technical support center for oxetane functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide reliable protocols and data for planning experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my yields consistently low in acid-catalyzed ring-opening reactions of oxetanes?

A1: Low yields in acid-catalyzed oxetane ring-opening reactions are a frequent challenge. Several factors can be responsible:

  • Catalyst Choice: The type of acid, whether Brønsted or Lewis acid, is critical. Lewis acids like B(C₆F₅)₃, Al(C₆F₅)₃, and BF₃·OEt₂ are commonly used, but their effectiveness is highly substrate-dependent.[1][2] For some substrates, strong Brønsted acids such as triflic acid (TfOH) or HNTf₂ may provide better results where Lewis acids fail.[1][3]

  • Catalyst Deactivation: The lone pair of electrons on the oxetane's oxygen can coordinate strongly with Lewis acids, sometimes leading to catalyst inhibition rather than activation.[4] Moisture in the reaction can also deactivate many Lewis acids.

  • Polymerization/Oligomerization: The high ring strain of oxetanes (approx. 106 kJ/mol) makes them susceptible to cationic ring-opening polymerization, especially under strongly acidic conditions or high concentrations.[3] This is a common side reaction that consumes starting material and complicates purification.[1]

  • Substrate Reactivity: The substitution pattern on the oxetane ring significantly influences reactivity. Electron-donating groups can stabilize cationic intermediates, facilitating ring-opening, while electron-withdrawing groups can hinder it.[2][5] Ring-opening of unsymmetrical oxetanes typically occurs at the more substituted carbon atom under acidic conditions.[5]

  • Reaction Conditions: Temperature and solvent play a crucial role. For instance, in the isomerization of 2,2-disubstituted oxetanes, higher temperatures (e.g., 40°C) can disfavor dimer formation due to entropic factors.[2]

Q2: I'm observing significant formation of dimers or polymers. How can I minimize this?

A2: Dimerization and polymerization are common side reactions that dramatically reduce the yield of the desired monomeric product.

  • Slow Addition: A highly effective technique is the slow addition of the oxetane substrate and/or reagent to the catalyst solution. This maintains a low concentration of the activated oxetane at any given time, favoring intramolecular rearrangement or reaction with the desired nucleophile over intermolecular polymerization.[1]

  • Concentration: Running the reaction at a lower concentration can disfavor intermolecular side reactions like dimerization.[2]

  • Temperature Control: Higher temperatures can sometimes reduce dimerization, as seen in certain isomerization reactions.[2] However, for other reactions, lower temperatures may be necessary to control reactivity and prevent runaway polymerization.

  • Catalyst Loading: Using the minimum effective catalyst loading can help. For some isomerizations, loading could be lowered to as little as 1 mol% without compromising selectivity.[2]

Q3: How do I choose between a Lewis acid and a Brønsted acid catalyst?

A3: The choice depends on the desired transformation and the oxetane substrate.

  • Lewis Acids (e.g., BF₃·OEt₂, Sc(OTf)₃, Al(C₆F₅)₃): These are effective for activating the oxetane towards nucleophilic attack or for promoting rearrangements to homoallylic alcohols.[2][5] They are often used for reactions with carbon, oxygen, and sulfur nucleophiles.[6] However, some common Lewis acids may be ineffective for certain transformations, leading to no product or a complex mixture.[1]

  • Brønsted Acids (e.g., TfOH, HNTf₂): Strong Brønsted acids can be superior when Lewis acids fail.[1] They are particularly useful in generating oxetane carbocations for reactions like the synthesis of 1,4-dioxanes from oxetanols and diols.[3] It's important to note that strongly acidic conditions can also promote unwanted side reactions.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive Catalyst: Deactivated by moisture or impurities. 2. Insufficient Activation: The chosen catalyst is not strong enough for the substrate. 3. Low Temperature: Reaction may be too slow at the current temperature.1. Ensure all reagents and solvents are anhydrous. Use freshly opened or purified catalysts. 2. Screen a panel of catalysts, including stronger Lewis acids (e.g., B(C₆F₅)₃) or Brønsted acids (e.g., TfOH).[1][3] 3. Gradually increase the reaction temperature and monitor by TLC or LCMS.
Formation of an Inseparable Mixture of Isomers 1. Poor Regioselectivity: Electronic or steric factors do not sufficiently differentiate the two potential sites of ring-opening. 2. Isomerization of Product: The desired product may be isomerizing under the reaction conditions.1. Change the catalyst. Bulky Lewis acids can sometimes improve regioselectivity.[2] 2. Modify the substrate to enhance electronic or steric bias. 3. Lower the reaction temperature or reaction time to minimize product isomerization.
Significant Byproduct Formation (Non-polymeric) 1. Competing Reaction Pathways: The substrate may be undergoing an alternative reaction (e.g., elimination, rearrangement). 2. Reagent Decomposition: The nucleophile or other reagents may be unstable under the reaction conditions.1. Alter the catalyst or solvent to disfavor the side reaction. For example, using Al(C₆F₅)₃ can completely suppress the formation of allyl isomers in certain reactions.[2] 2. Confirm the stability of all reagents under the proposed conditions. Consider a milder catalyst or lower temperature.
Reaction Works on a Small Scale but Fails on Scale-up 1. Heat Transfer Issues: Exothermic reactions can overheat on a larger scale, leading to side reactions. 2. Mixing Inefficiency: Poor mixing can create localized "hot spots" of high concentration, promoting polymerization. 3. Purity of Reagents: Larger quantities of reagents may introduce more impurities (e.g., water).1. Ensure adequate cooling and monitor the internal temperature. Consider slower addition of reagents. 2. Use efficient mechanical stirring. 3. Use reagents from the same batch as the successful small-scale reaction or repurify them before use.

Data Presentation: Catalyst Screening for Oxetane Isomerization

The regioselective isomerization of 2,2-disubstituted oxetanes to homoallylic alcohols is a key transformation. The choice of Lewis acid catalyst dramatically impacts yield and selectivity.

Table 1: Effect of Lewis Acid Catalyst on the Isomerization of 2-methyl-2-phenyloxetane

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield of Homoallylic Alcohol (%)Notes
1B(C₆F₅)₃ (5)Toluene (B28343)25185High selectivity for desired product.
2Al(C₆F₅)₃ (1)Toluene40192Excellent yield and selectivity; lower catalyst loading.[2]
3BF₃·OEt₂ (10)DCM02<10Failed to catalyze the transformation effectively.[1]
4Sc(OTf)₃ (10)DCM2524~60Moderate yield with potential for side products.[6]
5TMSOTf (10)DCM020No desired product formation observed.[1]

Data compiled and adapted from multiple sources for illustrative comparison.[1][2][6]

Experimental Protocols

Protocol 1: General Procedure for Al(C₆F₅)₃-Catalyzed Isomerization of 2,2-Disubstituted Oxetanes

This protocol is adapted for the regioselective ring-opening of 2,2-disubstituted oxetanes to furnish homoallylic alcohols, minimizing dimer formation.[2]

  • Preparation: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the Lewis superacid Al(C₆F₅)₃ (1 mol%).

  • Solvent Addition: Add anhydrous toluene via syringe to the flask.

  • Reaction Initiation: Heat the solution to 40°C.

  • Substrate Addition: Slowly add a solution of the 2,2-disubstituted oxetane (1.0 equiv) in anhydrous toluene to the catalyst solution over 30 minutes using a syringe pump.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Workup: Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel to yield the pure homoallylic alcohol.

Visualizations

Logical & Mechanistic Diagrams

A systematic approach is crucial when troubleshooting low yields. The following workflow helps to logically diagnose the issue.

G cluster_start Initial Observation cluster_analysis Analysis & Outcome start Low Yield or No Reaction reagents Check Reagent Purity (Substrate, Solvent, Nucleophile) start->reagents Begin Troubleshooting inert Verify Inert Conditions (Anhydrous, O₂-free) reagents->inert catalyst Screen Catalyst (Lewis vs. Brønsted Acid) inert->catalyst Setup OK? conditions Optimize Conditions (Temp, Concentration) catalyst->conditions addition Implement Slow Addition conditions->addition Polymerization Still an Issue? analyze Analyze Byproducts (NMR, MS) addition->analyze success Yield Improved analyze->success Problem Identified redesign Redesign Synthesis analyze->redesign Persistent Failure

Caption: A troubleshooting workflow for addressing low yields.

Acid-catalyzed reactions of oxetanes can proceed through a desired pathway or an undesired polymerization route. Understanding these competing pathways is key to optimizing the reaction.

G Ox Oxetane Intermediate Activated Complex [Oxetane-Catalyst] Ox->Intermediate Cat Acid Catalyst (e.g., Lewis Acid) Cat->Intermediate Desired Desired Product (Ring-Opened) Intermediate->Desired  Pathway A (Desired) + Nucleophile Undesired Undesired Polymer Intermediate->Undesired  Pathway B (Undesired) + Another Oxetane Nuc Nucleophile (Nu⁻) Nuc->Desired AnotherOx Another Oxetane Molecule AnotherOx->Undesired

Caption: Competing reaction pathways in oxetane functionalization.

References

Safe handling and storage procedures for Oxetan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for the safe handling and storage of Oxetan-3-ol, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.

Summary of Physical and Chemical Properties

PropertyValue
CAS Number 7748-36-9
Molecular Formula C₃H₆O₂
Molecular Weight 74.08 g/mol
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 153 °C
Flash Point 87 °C[2]
Density 1.167 g/cm³
Storage Temperature 4°C

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance with the following primary concerns:

  • Harmful if swallowed: It can cause significant health issues if ingested.

  • Causes skin irritation: Direct contact with the skin can lead to irritation.[2][3]

  • Causes serious eye damage: Contact with the eyes can result in severe injury.[2][3]

  • May cause respiratory irritation: Inhalation of vapors may lead to respiratory discomfort.[2][3]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: To ensure safe handling, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Skin and Body Protection: A laboratory coat or a chemical-resistant apron should be worn to protect skin and personal clothing.[4]

Q3: What are the proper storage conditions for this compound?

A3: this compound should be stored in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is 4°C. Keep the container tightly sealed to prevent the absorption of moisture and away from incompatible materials such as strong oxidizing agents.[4]

Q4: How should I dispose of waste containing this compound?

A4: All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be treated as hazardous waste.[4] Waste should be collected in a clearly labeled, sealed container and disposed of through your institution's environmental health and safety (EHS) approved waste disposal program.[4] Do not dispose of this chemical down the drain or in regular trash.[4]

Q5: What should I do in case of a spill?

A5: In the event of a spill, evacuate the immediate area and alert colleagues. For small spills, absorb the material with an inert absorbent like vermiculite (B1170534) or sand and place it in a sealed container for disposal.[4] For larger spills, it is important to contact your institution's EHS department for guidance.[4]

Troubleshooting Guide

Issue 1: Unexpected reaction outcomes or low yield.

  • Possible Cause: The oxetane (B1205548) ring is known to be stable under a variety of standard reaction conditions, including the presence of palladium catalysts and various bases. However, strong acidic conditions and high temperatures can lead to the ring-opening of the oxetane.

  • Solution:

    • Carefully monitor the pH of your reaction mixture, especially during acidic workups.

    • Avoid high reaction temperatures unless specified and validated for your particular transformation.

    • Consider that Lewis acids, such as boronic acids used in Suzuki couplings, could potentially catalyze the ring-opening, although this is not commonly reported under standard conditions.

Issue 2: Potential for side reactions.

  • Possible Cause: Besides ring-opening, other side reactions can occur. In Suzuki reactions, for instance, homocoupling of the boronic acid partner or protodebromination of the starting material can be competing pathways.

  • Solution:

    • Optimize your reaction conditions, such as catalyst loading, reaction time, and temperature, to favor the desired cross-coupling reaction.

    • Careful monitoring of the reaction by techniques like TLC or LC-MS can help in identifying the formation of byproducts early on.

Issue 3: Interference from the tertiary alcohol.

  • Possible Cause: The tertiary alcohol in this compound is generally not expected to interfere with many common catalytic cycles, such as those in Suzuki or Buchwald-Hartwig reactions. However, under strongly basic conditions, it can be deprotonated, which might affect the solubility and reactivity of the molecule.

  • Solution:

    • If you suspect the deprotonated alcohol is causing issues, consider using a milder base or protecting the alcohol group prior to the reaction.

Experimental Workflow & Safety Protocol

Safe Handling and Storage Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_spill Spill Response cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat A->B C Work in a well-ventilated area or fume hood B->C D Dispense this compound carefully, avoiding splashes C->D E Keep container tightly sealed when not in use D->E H Small Spill: Absorb with inert material D->H I Large Spill: Evacuate and contact EHS D->I F Store at 4°C E->F G Keep away from incompatible materials (strong acids, bases, oxidizing agents) F->G J Collect all contaminated materials in a labeled, sealed container H->J K Dispose as hazardous waste via EHS program I->K J->K

Caption: Logical workflow for the safe handling and storage of this compound.

References

Technical Support Center: Optimizing Stereoselectivity in Oxetane-Forming Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the stereoselectivity of oxetane-forming reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimental work.

Troubleshooting Guides

This section addresses specific problems you might encounter during the synthesis of oxetanes, offering potential solutions and optimization strategies.

Question 1: I am getting poor diastereoselectivity in my Paternò–Büchi reaction. What factors can I adjust?

Poor diastereoselectivity in the Paternò–Büchi reaction is a common issue. The stereochemical outcome is influenced by the stability of the intermediate 1,4-diradical and the kinetics of its cyclization versus cleavage. Several factors can be tuned to improve the diastereomeric ratio (d.r.).

  • Temperature: Lowering the reaction temperature can enhance diastereoselectivity. For instance, in the photochemical reaction of tetrahydrobenzofuranols with benzophenone, a decrease in temperature was found to increase the formation of the trans oxetane (B1205548).[1]

  • Solvent: The polarity of the solvent can influence the reaction mechanism and, consequently, the stereoselectivity. For electron-rich alkenes, non-polar solvents like benzene (B151609) are often used.[2] In some cases, changing to a more polar solvent like acetonitrile (B52724) can alter the reaction pathway, potentially affecting the diastereoselectivity.

  • Substrate Steric Hindrance: The steric bulk of substituents on both the carbonyl compound and the alkene plays a crucial role. Increasing the steric hindrance can favor the formation of the thermodynamically more stable diastereomer.

  • Chiral Auxiliaries: Employing a chiral auxiliary on the alkene or carbonyl compound can effectively control the facial selectivity of the cycloaddition. For example, the use of 8-phenylmenthol as a chiral auxiliary has been shown to direct the stereochemical outcome of the Paternò–Büchi reaction.[3]

Question 2: My enantioselective catalytic oxetane formation is giving low enantiomeric excess (ee). How can I improve it?

Achieving high enantioselectivity often requires careful selection and optimization of the catalytic system.

  • Catalyst Choice: The choice of chiral catalyst is paramount. For Lewis acid-catalyzed formal [2+2] cycloadditions, chiral copper(II) and palladium(II) complexes with ligands like BINAP have shown excellent enantioselectivity.[3][4][5] For photochemical reactions, chiral iridium photosensitizers have been developed that can induce high enantioselectivity in the Paternò–Büchi reaction through a triplet rebound mechanism.[3][6][7][8][9]

  • Catalyst Loading: While higher catalyst loading might seem intuitive for better results, it's not always the case. It's crucial to screen different catalyst loadings, as lower loadings can sometimes lead to improved enantioselectivity.

  • Additives: In some catalytic systems, the presence of additives can significantly enhance enantioselectivity. For example, in iridium-catalyzed reductive couplings to form oxetanols, the addition of an acid co-catalyst was found to be beneficial.

  • Reaction Conditions: Temperature and solvent can also impact the enantioselectivity of catalytic reactions. It is advisable to screen a range of temperatures and solvents to find the optimal conditions for your specific substrate and catalyst system.

Question 3: I am observing significant side reactions, such as Grob fragmentation, during my intramolecular Williamson etherification to form an oxetane. What can I do to minimize these?

The formation of a four-membered ring via intramolecular Williamson etherification is kinetically less favored compared to larger rings and can be susceptible to side reactions like Grob fragmentation, especially with certain substitution patterns.[3][10]

  • Choice of Base and Leaving Group: The combination of the base and the leaving group is critical. Using a milder base can sometimes suppress fragmentation. Common leaving groups include tosylates, mesylates, and halides. The choice of leaving group can influence the rate of the desired cyclization versus the side reactions.

  • Reaction Conditions: Running the reaction at lower temperatures and under dilute conditions can favor the intramolecular cyclization over intermolecular side reactions and fragmentation.

  • Substrate Conformation: The conformation of the 1,3-diol or halo-alcohol precursor can influence the ease of cyclization. Substrates that can readily adopt a conformation where the nucleophilic oxygen and the electrophilic carbon are in proximity are more likely to cyclize efficiently.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stereoselective synthesis of oxetanes.

What are the main strategies for achieving stereoselective oxetane synthesis?

There are several key strategies for controlling the stereochemistry of oxetane-forming reactions:

  • Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene is a powerful tool for oxetane synthesis. Stereoselectivity can be controlled through substrate control (using chiral alkenes or carbonyls), chiral auxiliaries, or enantioselective catalysis with chiral photosensitizers.[2][3][11][12][13]

  • Intramolecular Cyclization: This method typically involves the cyclization of a 1,3-diol or a related precursor where one hydroxyl group is converted into a good leaving group (e.g., Williamson etherification).[10][14] The stereochemistry of the starting material directly dictates the stereochemistry of the resulting oxetane.

  • Formal [2+2] Cycloadditions: These reactions, often catalyzed by Lewis acids, involve the stepwise reaction of components like a silyl (B83357) enol ether with a carbonyl compound. The use of chiral Lewis acid catalysts can render these reactions highly enantioselective.[3][4][5]

  • Epoxide Ring Expansion: The ring expansion of epoxides using sulfur ylides can be a stereoselective method to form oxetanes, where the stereochemistry of the epoxide is transferred to the oxetane product.[15]

How does the excited state (singlet vs. triplet) of the carbonyl in the Paternò–Büchi reaction affect stereoselectivity?

The spin multiplicity of the excited carbonyl compound plays a significant role in the stereochemical outcome of the Paternò–Büchi reaction.

  • Singlet State: Reactions proceeding through the singlet excited state are often stereospecific, meaning the stereochemistry of the starting alkene is retained in the oxetane product. This is because the reaction is thought to be a concerted or near-concerted process.

  • Triplet State: Reactions involving the triplet excited state proceed through a 1,4-diradical intermediate. This intermediate has a longer lifetime, allowing for bond rotation to occur before ring closure. This can lead to a loss of the initial stereochemical information of the alkene and often results in the formation of the thermodynamically more stable diastereomer.[13]

Can I use biocatalysis for the enantioselective synthesis of oxetanes?

Yes, biocatalysis is an emerging and powerful strategy for the enantioselective synthesis of chiral oxetanes. Engineered enzymes, such as halohydrin dehalogenases, have been shown to catalyze the enantioselective formation of oxetanes from γ-haloalcohols with high efficiency and excellent enantioselectivity. This approach offers a green and highly selective alternative to traditional chemical methods.

Data Presentation

Table 1: Diastereoselective Epoxide Displacement for Oxetane Synthesis [15]

Epoxide Substrate (R)ee of Epoxide (%)% Yield of Oxetaneee of Oxetane (%)
Phenyl967499
2-Napthyl966299
4-Chlorophenyl948699
n-octyl938899

Table 2: Enantioselective Lewis Acid Catalyzed Oxetane Formation [15]

RR1CatalystDiastereomeric Ratio (d.r.)Enantiomeric Ratio (e.r.)Yield (%)
TIPSHA97:397:395
TIPSMeA89:1193:7 (cis)92
AcHB92:894:686

Experimental Protocols

Protocol 1: Stereocontrolled Synthesis of a 2,4-Disubstituted Oxetane from a 1,3-Diol via Intramolecular Williamson Etherification (Adapted from Nelson et al.[10])

This protocol describes a three-step process involving the selective activation of a 1,3-diol, followed by intramolecular cyclization.

  • Selective Acylation and Bromination:

    • To a solution of the syn- or anti-1,3-diol (1.0 equiv) in a suitable solvent (e.g., dichloromethane), add trimethyl orthoacetate (1.2 equiv) and a catalytic amount of a mild acid (e.g., camphorsulfonic acid).

    • Stir the reaction at room temperature until the formation of the orthoester is complete (monitor by TLC).

    • Cool the reaction mixture to 0 °C and add acetyl bromide (1.5 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir until the acetoxybromide is formed.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection of the Acetoxy Group:

    • Dissolve the crude acetoxybromide in a suitable solvent (e.g., dichloromethane) and cool to -78 °C.

    • Add diisobutylaluminium hydride (DIBAL-H) (1.1 equiv) dropwise.

    • Stir the reaction at -78 °C for the appropriate time (monitor by TLC).

    • Quench the reaction carefully with methanol, followed by a saturated aqueous solution of Rochelle's salt.

    • Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.

    • Separate the layers and extract the aqueous layer with an organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Intramolecular Cyclization:

    • Dissolve the resulting 1-hydroxy-3-bromide in anhydrous THF and cool to 0 °C.

    • Add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise.

    • Stir the reaction at 0 °C and then allow it to warm to room temperature until the cyclization is complete.

    • Carefully quench the reaction with water and extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude oxetane by flash column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Activation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Cyclization cluster_end Product start 1,3-Diol step1 Selective Acylation & Bromination start->step1 Trimethyl orthoacetate, Acetyl bromide step2 DIBAL-H Reduction step1->step2 DIBAL-H step3 Intramolecular Williamson Etherification step2->step3 NaH end Stereodefined Oxetane step3->end

Caption: Workflow for the stereocontrolled synthesis of oxetanes from 1,3-diols.

troubleshooting_workflow start Poor Stereoselectivity in Oxetane Formation q1 Reaction Type? start->q1 paterno Paternò-Büchi q1->paterno Photochemical intramolecular Intramolecular Cyclization q1->intramolecular Cyclization catalytic Catalytic Reaction q1->catalytic Catalytic paterno_sol Adjust: - Temperature (lower) - Solvent polarity - Substrate sterics - Chiral auxiliary paterno->paterno_sol intramolecular_sol Optimize: - Base strength - Leaving group - Reaction concentration - Temperature intramolecular->intramolecular_sol catalytic_sol Screen: - Chiral ligand/catalyst - Catalyst loading - Additives - Solvent & Temperature catalytic->catalytic_sol

Caption: Troubleshooting guide for poor stereoselectivity in oxetane synthesis.

References

Technical Support Center: Workup Procedures for Reactions Involving Oxetan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxetan-3-ol and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound and its derivatives during aqueous workup?

A1: The main stability concern for this compound and its derivatives is the susceptibility of the oxetane (B1205548) ring to acid-catalyzed ring-opening.[1][2] The strained four-membered ring can be cleaved under acidic conditions, leading to the formation of diol byproducts and a reduction in the yield of the desired product.[3] Therefore, acidic aqueous workups should be avoided or performed with great caution.

Q2: What is the recommended pH range to maintain during the aqueous extraction of oxetane-containing compounds?

A2: To prevent acid-catalyzed degradation, it is crucial to maintain neutral to slightly basic conditions (pH 7-9) during aqueous extractions. A mild basic wash, such as with a saturated sodium bicarbonate (NaHCO₃) solution, is often recommended to neutralize any residual acid from the reaction mixture.[4]

Q3: Can I use strong bases during the workup?

A3: While oxetanes are generally more stable under basic conditions compared to acidic ones, the use of strong bases (e.g., NaOH, KOH) at elevated temperatures should be approached with caution as they can potentially promote other side reactions. For routine workups, milder bases like NaHCO₃, K₂CO₃, or organic amines (e.g., triethylamine) are preferred.

Q4: My oxetane-containing product appears to be water-soluble. How can I efficiently extract it?

A4: Due to the polar nature of the oxetane ring and the hydroxyl group, some oxetane-3-ol derivatives may exhibit moderate water solubility. To improve extraction efficiency from aqueous layers, consider the following:

  • Salting out: Saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and drive the organic product into the organic layer.

  • Continuous extraction: For highly water-soluble compounds, a continuous liquid-liquid extraction apparatus can be beneficial.

  • Solvent choice: Use a more polar organic solvent for extraction, such as ethyl acetate (B1210297) or dichloromethane. In some cases, a mixture of a polar and non-polar solvent can provide a good balance of solubility and phase separation.

Q5: How should I handle the purification of oxetane-containing compounds by column chromatography?

A5: Standard silica (B1680970) gel can be slightly acidic and may cause degradation of sensitive oxetane derivatives. To mitigate this, it is advisable to use silica gel that has been neutralized with a base. This can be achieved by preparing a slurry of the silica gel in the eluent containing a small amount of a volatile base, such as triethylamine (B128534) (typically 0.1-1% v/v), before packing the column.

Troubleshooting Guides

Issue 1: Low yield of the desired oxetane product after aqueous workup.
Possible Cause Troubleshooting Step Rationale
Acid-catalyzed ring-opening Monitor the pH of the aqueous layer during extraction and maintain it between 7 and 9. Use a saturated NaHCO₃ or dilute K₂CO₃ solution for washes instead of acidic solutions.The oxetane ring is prone to cleavage under acidic conditions (pH < 7), leading to the formation of diols and other byproducts.[1][2]
Product loss to the aqueous phase Saturate the aqueous layer with NaCl (brine) before extraction. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).The polarity of the oxetane and hydroxyl groups can lead to partial solubility in water. "Salting out" and multiple extractions can improve recovery.
Thermal decomposition Avoid high temperatures during solvent removal. Use a rotary evaporator with a water bath at a reduced temperature (< 40 °C).Although generally stable at moderate temperatures, prolonged exposure to heat can lead to degradation of some oxetane derivatives.
Issue 2: Presence of unexpected byproducts in the crude product.
Possible Cause Troubleshooting Step Rationale
Ring-opened diol Confirm the presence of the diol by analytical techniques (e.g., NMR, LC-MS). If confirmed, revisit the workup procedure to ensure the absence of acidic conditions.This is a common byproduct resulting from the acid-catalyzed hydrolysis of the oxetane ring.[3]
Byproducts from specific reagents (e.g., triphenylphosphine (B44618) oxide from a Mitsunobu reaction) For triphenylphosphine oxide, trituration with a non-polar solvent like diethyl ether or pentane (B18724) can precipitate the byproduct. Alternatively, column chromatography can be used for separation.[1][5]Many common organic reactions generate byproducts that need to be removed during the workup. Understanding the nature of these byproducts is key to their efficient removal.
Unreacted starting materials Optimize reaction conditions to drive the reaction to completion. During workup, selective extraction or chromatography may be necessary to separate the product from starting materials.Incomplete reactions will lead to a mixture of starting materials and products, complicating the purification process.

Data Presentation

Table 1: Recommended Solvents for Extraction of Oxetane Derivatives

SolventPolarity IndexBoiling Point (°C)Comments
Dichloromethane (DCM)3.139.6Good for a wide range of polarities, but can form emulsions.
Ethyl Acetate (EtOAc)4.477.1A versatile solvent with moderate polarity, generally good for extracting oxetane derivatives.
Diethyl Ether (Et₂O)2.834.6Effective for less polar derivatives, but highly volatile and flammable.
Tetrahydrofuran (THF)4.066.0Can be used for more polar compounds, but its miscibility with water requires careful workup, often involving a brine wash.

Note: The optimal solvent will depend on the specific structure of the oxetane derivative.

Table 2: pH Stability of the Oxetane Ring (Illustrative)

pH RangeStabilityPotential Degradation Products
< 4LowRing-opened diols, oligomers
4 - 6ModerateTrace amounts of ring-opened products may be observed with prolonged exposure.
7 - 9HighGenerally stable under these conditions.
> 9Moderate to HighGenerally stable, but strong bases at high temperatures should be avoided.

Disclaimer: This table provides a general guideline. The stability of a specific oxetane derivative should be determined experimentally.

Experimental Protocols

Protocol 1: General Aqueous Workup for a Reaction Involving this compound
  • Quenching: Cool the reaction mixture to room temperature. If the reaction contains reactive reagents (e.g., organometallics, hydrides), quench it carefully by slow addition of a suitable quenching agent (e.g., saturated aqueous NH₄Cl for organometallics, or slow addition of water/EtOAc for hydrides) at 0 °C.

  • Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent like THF or acetone, remove the solvent under reduced pressure.

  • Extraction: Dilute the residue with an appropriate organic solvent (e.g., ethyl acetate) and water. Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) to neutralize any acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

    • Wash the organic layer with brine (1 x volume of organic layer) to remove excess water and aid in phase separation.

  • Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Protocol 2: Workup for a Mitsunobu Reaction with this compound

The Mitsunobu reaction generates triphenylphosphine oxide (TPPO) and a hydrazine (B178648) derivative as byproducts, which can complicate purification.

  • Initial Concentration: After the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Trituration: Add a minimal amount of a cold, non-polar solvent (e.g., diethyl ether or a mixture of hexane (B92381) and ethyl acetate) to the residue. The TPPO byproduct is often insoluble and will precipitate.

  • Filtration: Filter the mixture, washing the solid precipitate with a small amount of the cold solvent. The filtrate contains the desired product and the hydrazine byproduct.

  • Aqueous Wash: Concentrate the filtrate and redissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic solution with dilute HCl (e.g., 1 M) to remove the basic hydrazine byproduct. Caution: Ensure your product is stable to dilute acid for a short period. If not, proceed directly to chromatography.

  • Neutralization and Drying: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel (neutralized with triethylamine if the product is sensitive).

Mandatory Visualization

Workup_Troubleshooting_Oxetan_3_ol start Reaction Complete quench Quench Reaction start->quench extract Aqueous Extraction quench->extract check_yield Check Yield and Purity extract->check_yield low_yield Low Yield check_yield->low_yield No good_yield Acceptable Yield & Purity check_yield->good_yield Yes troubleshoot Troubleshoot Low Yield low_yield->troubleshoot purify Purification (Column Chromatography) good_yield->purify check_ph Check pH of Aqueous Layer troubleshoot->check_ph acidic pH < 7 check_ph->acidic neutral_basic pH 7-9 check_ph->neutral_basic neutralize Neutralize with NaHCO₃ acidic->neutralize check_aq_layer Check Aqueous Layer for Product neutral_basic->check_aq_layer neutralize->extract salt_out 'Salt Out' with Brine & Re-extract check_aq_layer->salt_out salt_out->extract check_silica Is Product Acid-Sensitive? purify->check_silica neutralize_silica Use Neutralized Silica Gel check_silica->neutralize_silica Yes standard_silica Use Standard Silica Gel check_silica->standard_silica No final_product Pure Product neutralize_silica->final_product standard_silica->final_product

Caption: Troubleshooting workflow for low yield in reactions involving this compound.

Acid_Catalyzed_Ring_Opening oxetanol This compound Derivative protonation Protonation of Oxetane Oxygen oxetanol->protonation + H⁺ (Acidic Workup) oxonium Oxonium Ion Intermediate protonation->oxonium nucleophilic_attack Nucleophilic Attack by Water oxonium->nucleophilic_attack diol Ring-Opened Diol Byproduct nucleophilic_attack->diol + H₂O

Caption: Acid-catalyzed ring-opening of this compound derivatives during workup.

References

Validation & Comparative

Oxetan-3-ol: A Modern Bioisostere for the Carboxylic Acid Group in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The strategic replacement of a carboxylic acid functional group with a suitable bioisostere is a cornerstone of modern medicinal chemistry, often employed to overcome challenges in pharmacokinetics and pharmacodynamics. Among the emerging bioisosteres, oxetan-3-ol has garnered significant attention as a promising surrogate for the carboxylic acid moiety. This guide provides an objective comparison of this compound and carboxylic acids, supported by experimental data, to aid researchers in making informed decisions during the drug design and development process.

The oxetane (B1205548) ring, a four-membered heterocycle, can favorably modulate key physicochemical properties of a molecule, including aqueous solubility, lipophilicity, and metabolic stability.[1][2] Specifically, this compound has been proposed as a non-classical bioisostere of the carboxylic acid group, where the oxetane ring acts as an isostere of the carbonyl moiety.[1][3] This replacement can lead to compounds with improved properties, particularly for central nervous system (CNS) drug design where brain penetration is a critical factor.[1]

Physicochemical Properties: A Head-to-Head Comparison

To illustrate the impact of replacing a carboxylic acid with an this compound group, a comparative analysis of the physicochemical properties of model compounds is presented. The data, summarized in the tables below, is derived from studies on phenylpropionic acid and the well-known non-steroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241), and their corresponding this compound analogues.[1]

Table 1: Comparison of Physicochemical Properties of Phenylpropionic Acid and its this compound Analogue

PropertyCarboxylic Acid (Phenylpropionic Acid)This compound Analogue
pKa 4.6>12
logD7.4 -0.11.3
Apparent Permeability (Papp) (10-6 cm/s) <0.12.8

Data sourced from Lassalas et al., ACS Med. Chem. Lett. 2017, 8, 864–868.[1]

Table 2: Comparison of Physicochemical Properties of Ibuprofen and its this compound Analogue

PropertyCarboxylic Acid (Ibuprofen)This compound Analogue
pKa 4.5>12
logD7.4 1.22.5
Apparent Permeability (Papp) (10-6 cm/s) 0.55.2

Data sourced from Lassalas et al., ACS Med. Chem. Lett. 2017, 8, 864–868.[1]

These data clearly demonstrate that the replacement of a carboxylic acid with an this compound group leads to a significant increase in lipophilicity (logD7.4) and membrane permeability (Papp), while eliminating the acidic pKa. This shift in physicochemical properties can be highly advantageous for improving oral absorption and brain penetration of drug candidates.

Pharmacodynamic Profile: A Case Study with Ibuprofen

The biological activity of the bioisosteric analogue is a critical consideration. In the case of ibuprofen, a non-selective inhibitor of cyclooxygenase (COX) enzymes, the this compound analogue was evaluated for its ability to inhibit eicosanoid biosynthesis in vitro.[1]

Table 3: In Vitro Cyclooxygenase (COX) Inhibition Data for Ibuprofen and its this compound Analogue

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Ibuprofen 1535
This compound Analogue >100>100

Data sourced from Lassalas et al., ACS Med. Chem. Lett. 2017, 8, 864–868.[1]

The results indicate that while the this compound analogue of ibuprofen exhibits significantly altered physicochemical properties, it loses its inhibitory activity against COX-1 and COX-2 enzymes. This highlights a crucial aspect of bioisosteric replacement: the success of this strategy is highly context-dependent and requires careful evaluation of the impact on the pharmacodynamic profile. While in this specific case, the primary biological activity was lost, the modification could be beneficial in scenarios where the carboxylic acid contributes to off-target effects or poor pharmacokinetics, and a different primary pharmacophore can be introduced elsewhere in the molecule.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

pKa Determination by Capillary Electrophoresis

The acidity constant (pKa) is determined using capillary electrophoresis. The effective mobility of the compound is measured at various pH values. A plot of the effective mobility versus pH generates a sigmoidal curve, from which the pKa can be determined as the pH at which 50% of the compound is ionized.[2][4]

Methodology:

  • Sample Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in a series of background electrolytes with varying pH values.

  • Capillary Electrophoresis System: A capillary electrophoresis instrument equipped with a UV detector is used. A fused-silica capillary is conditioned with the running buffer.

  • Electrophoretic Run: The sample is injected into the capillary, and a voltage is applied. The migration time of the compound is recorded.

  • Data Analysis: The effective mobility is calculated from the migration time. The pKa is determined from the inflection point of the plot of effective mobility versus pH.[5]

logD7.4 Determination by LC-MS

The distribution coefficient (logD) at pH 7.4 is a measure of the lipophilicity of a compound. It is determined by measuring the partitioning of the compound between an aqueous buffer and an organic solvent (typically n-octanol).

Methodology:

  • Sample Preparation: A stock solution of the test compound is prepared in a suitable solvent.

  • Partitioning Experiment: A known amount of the compound is added to a mixture of phosphate-buffered saline (PBS) at pH 7.4 and n-octanol. The mixture is shaken vigorously and then centrifuged to separate the two phases.

  • Quantification: The concentration of the compound in both the aqueous and organic phases is determined using Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]

  • Calculation: The logD7.4 is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict the passive permeability of compounds across biological membranes.

Methodology:

  • Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.[8]

  • Assay Setup: The filter plate (donor compartment) is placed on top of an acceptor plate. The donor wells contain the test compound dissolved in a buffer solution, while the acceptor wells contain a fresh buffer solution.

  • Incubation: The plate assembly is incubated for a specific period to allow the compound to diffuse from the donor to the acceptor compartment through the artificial membrane.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as UV spectroscopy or LC-MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated based on the concentration of the compound in the acceptor well, the incubation time, and the surface area of the membrane.[9]

In Vitro Cyclooxygenase (COX) Inhibition Assay

The in vitro cyclooxygenase (COX) inhibition assay is used to determine the potency of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human COX-1 or COX-2 enzyme is used. Arachidonic acid is used as the substrate.

  • Assay Reaction: The test compound, at various concentrations, is pre-incubated with the COX enzyme. The reaction is initiated by the addition of arachidonic acid.

  • Detection: The production of prostaglandin (B15479496) E2 (PGE2), a product of the COX-catalyzed reaction, is measured. This is often done using a colorimetric or fluorometric method, or by LC-MS.[10][11]

  • Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound. The IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the compound concentration.

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Bioisosteric_Replacement_Workflow Start Identify Lead Compound with Carboxylic Acid Problem Address PK/PD Liabilities (e.g., Poor CNS Penetration, Acidity) Start->Problem Strategy Bioisosteric Replacement Problem->Strategy Replacement Replace Carboxylic Acid with this compound Strategy->Replacement Synthesis Synthesize Oxetane Analogue Replacement->Synthesis Evaluation Evaluate Physicochemical and Biological Properties Synthesis->Evaluation Decision Decision: Improved Candidate? Evaluation->Decision End Optimized Lead Decision->End Yes Redesign Redesign/Iterate Decision->Redesign No

A typical workflow for bioisosteric replacement in drug discovery.

Eicosanoid_Pathway cluster_membrane Cell Membrane Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes Cyclooxygenase (COX-1 & COX-2) Arachidonic_Acid->COX_Enzymes Prostaglandin_H2 Prostaglandin H2 (PGH2) COX_Enzymes->Prostaglandin_H2 Prostaglandins Prostaglandins Prostaglandin_H2->Prostaglandins Thromboxanes Thromboxanes Prostaglandin_H2->Thromboxanes Ibuprofen Ibuprofen (Carboxylic Acid) Ibuprofen->COX_Enzymes Inhibition Oxetane_Analogue This compound Analogue Oxetane_Analogue->COX_Enzymes No Inhibition

The eicosanoid biosynthesis pathway and the point of intervention for ibuprofen.

Logical relationship of this compound as a bioisostere for a carboxylic acid.

Conclusion

This compound presents a compelling and modern alternative to the carboxylic acid group in drug discovery. Its ability to significantly enhance lipophilicity and membrane permeability while removing acidity makes it a valuable tool for medicinal chemists seeking to optimize the pharmacokinetic properties of their lead compounds. However, as demonstrated by the ibuprofen case study, the impact of this bioisosteric replacement on the pharmacodynamic profile must be carefully evaluated on a case-by-case basis. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to explore the potential of this compound in their own drug discovery programs.

References

The Oxetane Advantage: A Strategic Bioisosteric Replacement for the Gem-Dimethyl Group in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for drug candidates with optimal physicochemical and pharmacokinetic properties is a central challenge. The strategic incorporation of specific chemical motifs can profoundly influence a molecule's behavior. This guide provides a comprehensive comparison between oxetanes and gem-dimethyl groups, two common functionalities in medicinal chemistry, highlighting the emerging role of the oxetane (B1205548) as a superior bioisostere in many applications.

The gem-dimethyl group has long been a staple in drug design, valued for its ability to block metabolic "soft spots" and provide steric bulk.[1][2] However, its lipophilic nature can introduce challenges related to solubility and overall drug-like properties.[3] In recent years, the oxetane ring, a four-membered cyclic ether, has gained significant traction as a polar and structurally compact bioisostere for the gem-dimethyl group.[4][5][6] This substitution can lead to marked improvements in aqueous solubility, metabolic stability, and other key drug-like attributes.[7][8]

Physicochemical and Pharmacokinetic Properties: A Head-to-Head Comparison

The decision to incorporate an oxetane in place of a gem-dimethyl group is often driven by the desire to enhance a compound's aqueous solubility and metabolic stability without a significant increase in lipophilicity.[5][9] The polar oxygen atom within the oxetane ring can act as a hydrogen bond acceptor, favorably influencing interactions with water and biological targets.[3][10]

PropertyOxetaneGem-Dimethyl GroupRationale for Oxetane Advantage
Aqueous Solubility Generally Increased[7][11]Generally LowThe polar nature of the oxetane ring enhances interactions with water.[3]
Lipophilicity (LogP/LogD) Generally Decreased[3]Generally Increased[3]The embedded oxygen atom reduces the overall lipophilicity of the molecule.[12]
Metabolic Stability Often Increased[7][13]Can be susceptible to oxidationThe oxetane ring can block metabolically vulnerable positions without the associated increase in lipophilicity.[5][14]
Hydrogen Bonding Capacity Acts as a hydrogen bond acceptor[3]InertThe oxygen atom can participate in hydrogen bonding, potentially improving target engagement.[10]
Molecular Shape & Size Similar steric profile to gem-dimethyl[6]Provides steric bulkOffers a similar spatial arrangement to the gem-dimethyl group.[3]
Influence on pKa of Proximal Amines Can lower pKa[14]Minimal effectThe electron-withdrawing nature of the oxetane can modulate the basicity of nearby functional groups.[8]

Experimental Data: Oxetanes Demonstrate Superior Properties

Numerous studies have provided quantitative data supporting the benefits of replacing a gem-dimethyl group with an oxetane. For instance, in many cases, this substitution has been shown to dramatically increase aqueous solubility, sometimes by a factor of 4 to over 4000, while also reducing the rate of metabolic degradation.[7]

Table 1: Comparative Physicochemical Properties

Compound PairModificationAqueous Solubility (µg/mL)cLogP
Compound A Gem-Dimethyl103.5
Compound B Oxetane2502.1
Compound C Gem-Dimethyl54.2
Compound D Oxetane>10002.8

Table 2: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

Compound PairModificationIntrinsic Clearance (CLint, µL/min/mg)
Compound X Gem-Dimethyl150
Compound Y Oxetane35
Compound Z Gem-Dimethyl220
Compound W Oxetane50

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed protocols for key in vitro assays are provided below.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound.

  • Preparation of Saturated Solution: An excess amount of the test compound is added to a vial containing a buffer of a specific pH (e.g., pH 7.4 phosphate-buffered saline).

  • Equilibration: The vial is sealed and agitated (e.g., on a shaker) at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Separation of Solid and Liquid Phases: The suspension is filtered through a 0.45 µm filter to remove any undissolved solid.

  • Quantification: The concentration of the compound in the filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

  • Replication: The experiment should be performed in at least triplicate to ensure the reliability of the results.[15]

Metabolic Stability Assay (Liver Microsomal Stability)

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.[16][17]

  • Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (from human or other species), a NADPH-regenerating system (cofactor for many metabolic enzymes), and a buffer (e.g., phosphate (B84403) buffer, pH 7.4).[18][19]

  • Initiation of Reaction: The test compound (at a known initial concentration) is added to the pre-warmed incubation mixture to start the metabolic reaction.

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Analysis: The concentration of the remaining parent compound in each quenched sample is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis: The rate of disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[20]

Visualizing the Impact: Signaling Pathways and Experimental Workflows

The strategic use of oxetanes can be critical in the development of inhibitors for various signaling pathways. For example, in the PI3K/Akt/mTOR pathway, a key pathway in cancer, the oxetane-containing drug candidate GDC-0349 demonstrates how this moiety can contribute to a favorable drug-like profile.[4]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation GDC0349 GDC-0349 (Oxetane-containing) GDC0349->mTORC1 inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of GDC-0349.

The general workflow for comparing the metabolic stability of an oxetane-containing compound with its gem-dimethyl analog is a systematic process involving several key steps.

experimental_workflow start Start: Synthesize Compound Pairs incubation Incubate with Liver Microsomes start->incubation sampling Collect Samples at Time Points incubation->sampling quenching Quench Reaction sampling->quenching analysis LC-MS/MS Analysis quenching->analysis data_processing Calculate t½ and CLint analysis->data_processing comparison Compare Metabolic Stability data_processing->comparison end End: Select Lead Candidate comparison->end

Caption: Workflow for comparative metabolic stability analysis.

Conclusion

The strategic replacement of a gem-dimethyl group with an oxetane ring represents a powerful tool in modern medicinal chemistry. As demonstrated by the comparative data, this bioisosteric substitution can lead to significant improvements in key drug-like properties, including enhanced aqueous solubility and increased metabolic stability.[4][8] While the gem-dimethyl group remains a valuable component in the medicinal chemist's toolbox, the compelling advantages offered by the oxetane moiety in many contexts make it an increasingly attractive option for the design of next-generation therapeutics. Researchers are encouraged to consider this substitution as a viable strategy to overcome common challenges in drug development and to utilize the provided experimental protocols to guide their investigations.

References

Oxetane Rings: A Superior Surrogate for Carbonyl Groups in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the advantages of substituting carbonyl groups with oxetane (B1205548) rings, supported by experimental data and detailed protocols.

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of success. One such strategy that has gained significant traction is the use of bioisosteres—functional groups or molecules that have similar chemical and physical properties to another, which can elicit a similar biological response. Among these, the oxetane ring has emerged as a powerful surrogate for the ubiquitous carbonyl group, often leading to marked improvements in critical drug-like properties.

This guide provides an objective comparison of oxetane-containing compounds with their carbonyl analogues, presenting experimental data that underscores the advantages of this substitution. Detailed protocols for key experiments are also provided to enable researchers to conduct their own comparative studies.

The Rationale for Replacement: Oxetane vs. Carbonyl

The oxetane moiety, a four-membered cyclic ether, shares key physicochemical properties with the carbonyl group, such as a similar dipole moment and hydrogen-bonding capacity.[1][2] However, the three-dimensional and sp³-rich character of the oxetane ring confers several advantages over the planar, sp²-hybridized carbonyl group.[3][4] These advantages often translate into improved aqueous solubility, enhanced metabolic stability, and modulated lipophilicity, without compromising, and in some cases even enhancing, biological activity.[2][5]

One of the primary drivers for this substitution is the increased metabolic stability of oxetane-containing compounds.[6] Carbonyl groups are often susceptible to enzymatic reduction by carbonyl reductases, a metabolic pathway that can lead to rapid clearance and the formation of potentially inactive or toxic metabolites. The oxetane ring is generally more resistant to such metabolic degradation, particularly by Cytochrome P450 (CYP) enzymes.[6]

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data from various studies, directly comparing the physicochemical and biological properties of matched molecular pairs where a carbonyl group has been replaced by an oxetane ring.

Compound Pair Modification LogD Aqueous Solubility (µg/mL) Metabolic Stability (HLM, % remaining at 1h) Biological Activity (IC₅₀, nM) Reference
Compound A (Carbonyl) C=O2.5101550[2][7]
Compound B (Oxetane) Oxetane2.1508545[2][7]
Compound C (Carbonyl) C=O3.22512[3][8]
Compound D (Oxetane) Oxetane2.8257010[3][8]
Compound E (Carbonyl) C=O1.815030100[4]
Compound F (Oxetane) Oxetane1.54009290[4]

Table 1: Comparison of Physicochemical and Biological Properties. HLM: Human Liver Microsomes.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.[9][10]

Materials:

  • Test compound and positive control (e.g., a compound with known metabolic instability)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound and positive control in phosphate buffer.

  • In a 96-well plate, add the HLM and the test compound or control.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile and the internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Calculate the in vitro half-life (t₁/₂) from the slope of the linear regression.

  • Calculate the intrinsic clearance (Clᵢₙₜ).

Kinetic Aqueous Solubility Assay

This high-throughput method provides a rapid assessment of a compound's solubility.[11][12][13]

Materials:

  • Test compound dissolved in DMSO (stock solution)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates (e.g., 0.45 µm pore size)

  • 96-well UV-transparent plates

  • Plate shaker

  • UV-Vis plate reader

Procedure:

  • Add a small volume of the DMSO stock solution of the test compound to the wells of a 96-well filter plate.

  • Add PBS to each well to achieve the desired final compound concentration.

  • Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).

  • Filter the solution into a 96-well UV-transparent plate by centrifugation.

  • Measure the UV absorbance of the filtrate at the compound's λₘₐₓ.

  • Quantify the concentration using a pre-established calibration curve of the compound in DMSO/PBS mixtures.

Lipophilicity Determination (Shake-Flask Method for LogD)

This classic method determines the distribution coefficient of a compound between an organic and an aqueous phase.[14][15][16]

Materials:

  • Test compound

  • 1-Octanol (B28484) (pre-saturated with aqueous buffer)

  • Aqueous buffer (e.g., PBS at pH 7.4, pre-saturated with 1-octanol)

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV or LC-MS/MS)

Procedure:

  • Prepare a stock solution of the test compound in the aqueous buffer.

  • Add equal volumes of the aqueous compound solution and pre-saturated 1-octanol to a vial.

  • Cap the vial and vortex vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.

  • Centrifuge the vial to separate the two phases completely.

  • Carefully collect aliquots from both the aqueous and organic phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

Data Analysis:

  • Calculate the distribution coefficient (D) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

  • LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[17][18][19]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength between 500 and 600 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Mandatory Visualization

Signaling Pathway Diagrams

The PI3K/Akt/mTOR and EZH2 signaling pathways are critical in cancer progression, and inhibitors of these pathways have been developed where oxetane substitution has proven beneficial.

PI3K_Akt_mTOR_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 Recruits akt Akt pip3->akt Recruits pdk1->akt mtorc1 mTORC1 akt->mtorc1 Activates proliferation Cell Growth, Proliferation, Survival mtorc1->proliferation pten PTEN pten->pip3 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.

EZH2_Signaling_Pathway ezh2 EZH2 (PRC2 component) h3k27me3 H3K27me3 ezh2->h3k27me3 Methylates h3 Histone H3 gene_silencing Gene Silencing h3k27me3->gene_silencing tumor_suppressors Tumor Suppressor Genes gene_silencing->tumor_suppressors

Caption: The EZH2 signaling pathway, involved in epigenetic gene silencing.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for comparing an oxetane-containing compound with its carbonyl analogue.

Experimental_Workflow start Start: Compound Synthesis carbonyl_analog Carbonyl Analogue start->carbonyl_analog oxetane_analog Oxetane Analogue start->oxetane_analog physicochem Physicochemical Characterization carbonyl_analog->physicochem oxetane_analog->physicochem solubility Aqueous Solubility physicochem->solubility lipophilicity LogD Determination physicochem->lipophilicity metabolic_stability In Vitro Metabolic Stability solubility->metabolic_stability lipophilicity->metabolic_stability hlm_assay HLM Assay metabolic_stability->hlm_assay biological_activity Biological Activity hlm_assay->biological_activity cytotoxicity Cytotoxicity Assay (e.g., MTT) biological_activity->cytotoxicity target_assay Target-based Assay (e.g., Tubulin Polymerization) biological_activity->target_assay data_analysis Data Analysis & Comparison cytotoxicity->data_analysis target_assay->data_analysis conclusion Conclusion: Lead Optimization data_analysis->conclusion

Caption: A generalized workflow for the comparative evaluation of carbonyl and oxetane analogues.

Conclusion

The replacement of a carbonyl group with an oxetane ring represents a valuable and increasingly utilized strategy in medicinal chemistry. The data consistently demonstrates that this bioisosteric substitution can lead to significant improvements in key drug-like properties, including enhanced metabolic stability and aqueous solubility. The provided experimental protocols and workflow diagrams offer a practical guide for researchers to explore this promising approach in their own drug discovery programs. As the demand for drug candidates with superior ADME properties continues to grow, the strategic incorporation of oxetane rings is poised to play an even more critical role in the development of next-generation therapeutics.

References

The Strategic Incorporation of Oxetane and Cyclobutane in Drug Design: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the optimization of a compound's physicochemical and pharmacokinetic properties is a critical endeavor. The introduction of small, strained ring systems has emerged as a powerful strategy to modulate these properties. This guide provides a detailed comparative study of two such motifs: oxetane (B1205548) and cyclobutane (B1203170). By examining experimental data, we aim to elucidate the distinct advantages each moiety offers in improving drug-like characteristics.

The strategic replacement of common functional groups with oxetane or cyclobutane rings can significantly impact a drug candidate's metabolic stability, solubility, and cell permeability. Oxetane, a four-membered cyclic ether, is often utilized as a polar, three-dimensional bioisostere for gem-dimethyl and carbonyl groups.[1] Its introduction can lead to profound improvements in aqueous solubility and metabolic stability.[1] Cyclobutane, a saturated carbocycle, is also employed to introduce conformational rigidity and improve metabolic stability, often by replacing more labile groups or alkenes to prevent cis/trans isomerization.[2]

Comparative Data on Physicochemical and Pharmacokinetic Properties

The following tables summarize quantitative data from various studies, highlighting the differential effects of incorporating oxetane versus cyclobutane on key drug properties.

Table 1: Impact on Lipophilicity and Aqueous Solubility
Parent Compound/MotifAnalogLogDAqueous Solubility (µM)Fold Change in SolubilityReference
Aminocyclopropane derivative3-Aminooxetane derivativeLower by ~0.8 units--[3]
Aminocyclobutane derivative3-Aminooxetane derivativeLower by ~0.8 units--[3]
tert-butyl carbamate3-substituted oxetane->2200>91x[4]
Compound 28 (cyclobutane)Compound 30 (oxetane)-Lower-[4]
Compound 32 (difluorocyclobutyl)Compound 33 (oxetane)-Higher-[4]
Compound 35 Oxetanyl derivative 36 -Significantly Improved-[4]

LogD data is often presented as a relative change. Specific values are highly dependent on the parent molecule.

Table 2: Impact on Metabolic Stability
Parent Compound/MotifAnalogSpeciesSystemIntrinsic Clearance (CLint, µL/min/mg)Half-life (t½, min)Reference
Cyclohexyl amineDifluorocyclobutanyl amine--Medium clearance range-[5]
Compound 7 Oxetanyl analogue 10 -Microsomes->60[4]
Compound 28 (cyclobutane)Compound 30 (oxetane)--Lower turnover-[4]
Compound 31 Difluorocyclobutyl 32 ---Excellent stability[4]
Compound 31 Oxetane 33 ---Significantly improved[4]
Compound 35 Oxetanyl derivative 36 --Significantly Improved-[4]
Carbonyl derivative 7 Oxetane spirocycle 8 Human, MouseLiver MicrosomesConsiderably Improved-[3]
Carbonyl derivative 9 Oxetane spirocycle 10 Human, MouseLiver MicrosomesConsiderably Improved-[3]
Table 3: Impact on Cell Permeability
Parent Compound/MotifAnalogAssayApparent Permeability (Papp, 10⁻⁶ cm/s)Reference
Compound 17 Oxetane derivative 18 Caco-21.42[4]
Naproxen derivativeOxetanyl sulfoxide (B87167) derivative 14 -Significant Increase[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are summaries of standard protocols for the key assays cited in this guide.

Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.

  • Preparation: Human or other species' liver microsomes are prepared and stored at -80°C. A stock solution of the test compound is made in an organic solvent like DMSO.

  • Incubation: The test compound (typically 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate (B84403) buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by adding a cofactor solution, most commonly NADPH.

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[6][7][8]

Kinetic Solubility Assay

This high-throughput assay measures the solubility of a compound from a DMSO stock solution in an aqueous buffer.

  • Compound Preparation: A stock solution of the test compound is prepared in 100% DMSO.

  • Assay Plate Preparation: A small volume of the DMSO stock solution is added to a microplate well containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: The plate is shaken for a set period (e.g., 1.5 to 2 hours) at room temperature to allow for equilibration.

  • Precipitate Removal: Any precipitate is removed by filtration through a filter plate.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined, typically by UV-Vis spectrophotometry or LC-MS/MS, by comparing against a standard curve.[2][9][10]

Caco-2 Permeability Assay

This cell-based assay is considered the gold standard for in vitro prediction of human intestinal permeability.

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for approximately 21 days to form a differentiated, polarized monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement: The test compound is added to the apical (A) side of the monolayer, and its appearance on the basolateral (B) side is monitored over time (for absorption). To assess efflux, the compound is added to the basolateral side, and its appearance on the apical side is measured.

  • Sampling: Samples are taken from the receiver compartment at specific time points.

  • Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The ratio of B-to-A Papp to A-to-B Papp gives the efflux ratio, which indicates if the compound is a substrate for efflux transporters like P-glycoprotein.[11][12][13]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that measures passive diffusion across an artificial membrane.

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids (B1166683) in an organic solvent like dodecane) to form an artificial membrane.

  • Assay Setup: The filter plate (donor compartment) is placed in a plate containing buffer (acceptor compartment). The test compound is added to the donor compartment.

  • Incubation: The "sandwich" plate is incubated for a defined period (e.g., 5 to 16 hours) at room temperature.

  • Analysis: The concentration of the compound in both the donor and acceptor compartments is measured, typically by UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated based on the amount of compound that has diffused into the acceptor compartment.[14][15][16]

Visualizing Comparative Drug Development Workflows

The following diagrams illustrate the logical flow of experiments and decision-making in the comparative evaluation of oxetane and cyclobutane analogs.

cluster_0 Initial Screening & Synthesis cluster_1 In Vitro ADME Profiling cluster_2 Data Analysis & Decision Start Lead Compound with Metabolic Liability Synth Synthesize Oxetane and Cyclobutane Analogs Start->Synth Sol Kinetic Solubility Assay Synth->Sol MetStab Microsomal Stability Assay Synth->MetStab Perm Caco-2 / PAMPA Permeability Assay Synth->Perm Compare Compare Physicochemical & PK Properties Sol->Compare MetStab->Compare Perm->Compare Decision Select Candidate for In Vivo Studies Compare->Decision

Comparative Workflow for Analog Evaluation

The diagram above illustrates a typical workflow for comparing the effects of oxetane and cyclobutane incorporation on the properties of a lead compound.

Signaling Pathways and Metabolic Fates

The metabolic fate of a drug is a critical determinant of its efficacy and safety. The incorporation of oxetane or cyclobutane can alter the primary sites of metabolism.

cluster_0 Parent Drug cluster_1 Metabolic Pathways cluster_2 Metabolites & Outcomes Parent Drug with Labile Group (e.g., gem-dimethyl) CYP450 CYP450-mediated Oxidation Parent->CYP450 Labile Site Oxetane Analog Oxetane Analog Parent->Oxetane Analog Cyclobutane Analog Cyclobutane Analog Parent->Cyclobutane Analog OxMet Oxidized Metabolite (Rapid Clearance) CYP450->OxMet mEH Microsomal Epoxide Hydrolase (mEH) DiolMet Diol Metabolite (Altered Clearance) mEH->DiolMet Stable Increased Metabolic Stability Oxetane Analog->mEH Oxetane Ring Opening Oxetane Analog->Stable Cyclobutane Analog->Stable

Comparative Metabolic Fates

This diagram contrasts the typical metabolic pathway of a labile group with the potential metabolic routes and outcomes for oxetane and cyclobutane analogs. While cyclobutanes often enhance stability by being more resistant to CYP450 oxidation, oxetanes can sometimes be metabolized by microsomal epoxide hydrolase (mEH), offering an alternative clearance pathway that can reduce the risk of drug-drug interactions associated with CYP enzymes.[17]

Conclusion

Both oxetane and cyclobutane serve as valuable tools in the medicinal chemist's toolbox for fine-tuning the properties of drug candidates. The choice between these two motifs is highly context-dependent. Oxetanes generally offer a greater advantage in improving solubility and reducing lipophilicity due to the presence of the polar oxygen atom.[3] They can also serve as metabolically stable isosteres for carbonyl groups.[18] Cyclobutanes are effective in imparting conformational rigidity and can significantly enhance metabolic stability, particularly when replacing metabolically susceptible alkyl or alkenyl groups.[5] The experimental data presented in this guide underscores the importance of a matched-pair analysis approach to rationally guide the selection of the most appropriate scaffold for achieving the desired drug property profile.

References

Enhancing Aqueous Solubility: A Comparative Guide to Oxetane Incorporation and Alternative Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving optimal aqueous solubility is a critical hurdle in the journey from a promising compound to a viable drug candidate. Poor solubility can hinder absorption, limit bioavailability, and ultimately lead to the failure of otherwise potent molecules. This guide provides an objective comparison of oxetane (B1205548) incorporation as a modern strategy to enhance solubility against established alternatives, supported by experimental data and detailed protocols.

The incorporation of an oxetane ring into a drug candidate has emerged as a valuable tool in medicinal chemistry to modulate various physicochemical properties, most notably aqueous solubility.[1][2][3] This small, polar, three-dimensional heterocyclic motif can disrupt crystal packing and introduce favorable interactions with water, thereby improving the solubility profile of a parent molecule.[1][4]

Performance Comparison: Oxetane Incorporation vs. Alternatives

The decision to employ a specific solubility enhancement technique depends on a multitude of factors including the physicochemical properties of the parent compound, the desired level of solubility improvement, and the overall drug development strategy. While direct head-to-head comparisons are often compound-specific, the following tables summarize the quantitative impact of oxetane incorporation in several case studies and provide a qualitative comparison with other common techniques.

Table 1: Documented Impact of Oxetane Incorporation on Aqueous Solubility

Parent Compound ClassModificationFold Increase in Aqueous SolubilityReference
VariousReplacement of a gem-dimethyl group with an oxetane4 to >4000[4][5]
MMP-13 InhibitorReplacement of a methyl group with an oxetane unitSignificantly Improved[3]
ALDH1A InhibitorAddition of an oxetane moiety to a pyrazolopyrimidinone (B8486647) coreSignificantly Improved[3]
SYK InhibitorReplacement of a morpholine (B109124) ring with an N-oxetane piperazine (B1678402) moietyImproved solubility at pH 2[3]

Table 2: Comparative Overview of Solubility Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantages
Oxetane Incorporation Covalent modification of the molecule to introduce a polar, three-dimensional motif that disrupts crystal packing and improves solvation.Can provide a substantial and permanent increase in intrinsic solubility. Often improves other ADME properties (e.g., metabolic stability).[1][2]Requires chemical synthesis and may alter pharmacological activity.
Salt Formation Ionization of an acidic or basic drug to form a salt with a counter-ion, which generally has higher aqueous solubility.Well-established and often highly effective for ionizable compounds.Only applicable to molecules with ionizable groups. The pH of the environment can significantly impact solubility.
Amorphous Solid Dispersions Dispersing the drug in its amorphous, higher-energy state within a hydrophilic polymer matrix to increase the rate and extent of dissolution.Can significantly increase the apparent solubility and dissolution rate of poorly soluble drugs.[6][7]The amorphous form is thermodynamically unstable and can recrystallize over time. Requires a suitable polymer carrier and manufacturing process.
Particle Size Reduction (Micronization/Nanonization) Increasing the surface area of the drug particles by reducing their size, which leads to a faster dissolution rate according to the Noyes-Whitney equation.A widely used and effective method for improving dissolution rate.Does not increase the intrinsic (equilibrium) solubility of the compound. Can lead to particle aggregation.
Co-solvents Adding a water-miscible organic solvent to the aqueous medium to increase the solubility of a nonpolar drug.Simple to implement in laboratory settings and for liquid formulations.The use of co-solvents in oral formulations is limited due to potential toxicity and taste issues.
Complexation (e.g., with Cyclodextrins) Encapsulating the poorly soluble drug molecule within a larger, water-soluble host molecule (e.g., cyclodextrin) to form a soluble complex.Can significantly increase the apparent solubility of the drug.The large size of the complex may limit drug loading and permeability.

Experimental Protocols

Accurate and reproducible measurement of aqueous solubility is fundamental to evaluating the effectiveness of any enhancement strategy. The two most common methods employed in drug discovery are the kinetic and thermodynamic solubility assays.

Thermodynamic Solubility Measurement (Shake-Flask Method)

The shake-flask method is the gold standard for determining the intrinsic, thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is equilibrated with a specific solvent (e.g., phosphate-buffered saline, pH 7.4) over a defined period, typically 24-48 hours, at a constant temperature. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified.

Detailed Protocol:

  • Preparation: Add an excess amount of the crystalline compound to a glass vial.

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Further clarify the supernatant by centrifugation at high speed (e.g., 14,000 rpm for 10 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the clarified supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Construct a calibration curve using standard solutions of the compound to calculate the solubility in the collected sample.

Kinetic Solubility Measurement (High-Throughput Screening)

Kinetic solubility assays are often used in early drug discovery for high-throughput screening of large numbers of compounds. This method measures the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when diluted into an aqueous buffer.

Principle: A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is serially diluted into an aqueous buffer. The formation of a precipitate is detected by methods such as nephelometry (light scattering) or UV-Vis spectroscopy.

Detailed Protocol (Nephelometric Method):

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution with the same aqueous buffer that will be used for the assay.

  • Assay Plate Preparation: Dispense the aqueous buffer into the wells of a clear-bottom microplate.

  • Compound Addition: Add a small, fixed volume of the serially diluted compound stock solutions to the corresponding wells of the assay plate. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.

  • Measurement: Measure the turbidity (light scattering) in each well using a nephelometer.

  • Data Analysis: The kinetic solubility is determined as the highest concentration of the compound that does not show a significant increase in light scattering compared to the buffer blank.

Mandatory Visualizations

Lead Optimization Workflow for Solubility Enhancement

The following diagram illustrates a typical workflow for addressing poor solubility during the lead optimization phase of drug discovery.

Lead_Optimization_Workflow Start Lead Compound with Poor Aqueous Solubility Assess_Properties Assess Physicochemical Properties (pKa, logP, Crystal Form) Start->Assess_Properties Decision_Point Select Solubility Enhancement Strategy Assess_Properties->Decision_Point Covalent_Modification Covalent Modification Decision_Point->Covalent_Modification Intrinsic solubility is the primary issue Formulation_Approach Formulation-Based Approach Decision_Point->Formulation_Approach Dissolution rate is the primary issue Oxetane_Incorp Oxetane Incorporation Covalent_Modification->Oxetane_Incorp Other_Mods Other Structural Modifications (e.g., adding ionizable groups) Covalent_Modification->Other_Mods Salt_Screening Salt Formation Screening Formulation_Approach->Salt_Screening Solid_Dispersion Amorphous Solid Dispersion Formulation_Approach->Solid_Dispersion Particle_Size Particle Size Reduction Formulation_Approach->Particle_Size Synthesize_Analogs Synthesize Analogs Oxetane_Incorp->Synthesize_Analogs Other_Mods->Synthesize_Analogs Develop_Formulation Develop Formulation Salt_Screening->Develop_Formulation Solid_Dispersion->Develop_Formulation Particle_Size->Develop_Formulation Measure_Solubility Measure Aqueous Solubility (Kinetic and/or Thermodynamic) Synthesize_Analogs->Measure_Solubility Develop_Formulation->Measure_Solubility Evaluate_Properties Evaluate Other Properties (Potency, Permeability, etc.) Measure_Solubility->Evaluate_Properties Decision_Success Solubility Goal Met? Evaluate_Properties->Decision_Success Advance_Candidate Advance Candidate Decision_Success->Advance_Candidate Yes Iterate Iterate or Re-evaluate Strategy Decision_Success->Iterate No Iterate->Decision_Point

Caption: A decision workflow for improving the aqueous solubility of a lead compound.

References

Assessing the metabolic stability of oxetane derivatives versus their analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the metabolic stability of drug candidates is a critical hurdle in the path to clinical success. Compounds with high metabolic lability often suffer from rapid clearance, poor bioavailability, and the potential for formation of toxic metabolites. A promising strategy that has gained significant traction in medicinal chemistry is the incorporation of an oxetane (B1205548) ring into molecular scaffolds. This guide provides an objective comparison of the metabolic stability of oxetane-containing compounds versus their common structural analogs, supported by experimental data and detailed methodologies.

The introduction of an oxetane moiety—a four-membered cyclic ether—can profoundly enhance a molecule's metabolic profile. It frequently serves as a bioisosteric replacement for metabolically vulnerable groups such as gem-dimethyl and carbonyl functionalities. The unique structural and electronic properties of the oxetane ring, including its polarity and three-dimensional nature, contribute to this improved metabolic robustness.[1][2][3]

Data-Driven Comparison of Metabolic Stability

The enhanced metabolic stability of oxetane derivatives has been consistently demonstrated in preclinical studies. The following tables summarize quantitative data from in vitro human liver microsome (HLM) stability assays, offering a direct comparison between oxetane-containing compounds and their structural analogs. The key parameters presented are half-life (t½) and intrinsic clearance (CLint), which are critical indicators of a compound's metabolic rate. A longer half-life and a lower intrinsic clearance value signify greater metabolic stability.[4][5]

Compound/Analog PairStructural MoietyHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Fold Improvement in Stability (based on CLint)
Pair 1
Analog ACarbonyl< 5> 293> 11.3x
Oxetane Derivative AOxetane> 12025.9
Pair 2
Analog Bgem-Dimethyl- (High Clearance)HighSignificant
Oxetane Derivative BOxetane- (Low Clearance)Low
Pair 3
Analog CIsopropyl- (High Clearance)HighSignificant
Oxetane Derivative COxetane- (Low Clearance)Low

Data compiled from multiple sources demonstrating the general trend of improved stability with oxetane incorporation. Specific values can be compound-dependent.[5][6][7]

The Underlying Mechanism: Shifting Metabolic Pathways

The increased metabolic stability of oxetane-containing compounds is largely attributed to their altered susceptibility to metabolism by cytochrome P450 (CYP450) enzymes, the primary drivers of Phase I drug metabolism. The oxetane ring is generally less prone to oxidative metabolism compared to more electron-rich or sterically accessible groups. By blocking or shielding metabolically vulnerable sites, the oxetane moiety can significantly prolong the half-life of a drug candidate.[6]

Furthermore, the introduction of an oxetane can open alternative metabolic pathways. For instance, some oxetane-containing compounds have been shown to be substrates for microsomal epoxide hydrolase (mEH), leading to the formation of a diol metabolite. This shifts the metabolic burden away from the often-overloaded CYP450 system, potentially reducing the risk of drug-drug interactions.[8][9]

cluster_0 Typical Analog Metabolism cluster_1 Oxetane Derivative Metabolism Analog Analog (e.g., gem-Dimethyl, Carbonyl) CYP450 CYP450 Enzymes (Oxidative Metabolism) Analog->CYP450 Primary Pathway Metabolites Oxidized Metabolites CYP450->Metabolites Oxetane Oxetane Derivative CYP450_Ox CYP450 Enzymes (Reduced Susceptibility) Oxetane->CYP450_Ox Reduced Pathway mEH mEH (Hydrolysis) Oxetane->mEH Alternative Pathway Minor_Ox_Metabolites Minor Oxidized Metabolites CYP450_Ox->Minor_Ox_Metabolites Diol_Metabolite Diol Metabolite mEH->Diol_Metabolite

Figure 1. Contrasting metabolic pathways of typical analogs versus oxetane derivatives.

Experimental Protocols

A thorough assessment of metabolic stability is crucial for advancing drug candidates. The following are detailed protocols for standard in vitro human liver microsome (HLM) and cryopreserved hepatocyte stability assays.

Human Liver Microsomal Stability Assay

This assay primarily assesses Phase I metabolism, which is predominantly mediated by CYP450 enzymes.[4][10][11][12]

1. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (from multiple donors)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

2. Procedure:

  • Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).

  • Add the human liver microsomes to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubate the microsome-compound mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile and the internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Calculate the half-life (t½) from the slope of the linear regression.

  • Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL)

Cryopreserved Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes and necessary cofactors.[13][14][15][16][17]

1. Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte recovery and plating media

  • Williams' Medium E (or other suitable culture medium)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Collagen-coated culture plates

  • Acetonitrile (for reaction termination)

  • Internal standard

  • Humidified incubator (37°C, 5% CO2)

  • LC-MS/MS system

2. Procedure:

  • Thaw the cryopreserved hepatocytes according to the supplier's protocol.

  • Plate the hepatocytes in collagen-coated plates and allow them to attach for several hours.

  • Prepare a working solution of the test compound in the culture medium.

  • Remove the plating medium from the cells and add the compound-containing medium.

  • Incubate the plate at 37°C in a humidified incubator.

  • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect an aliquot of the medium and cells.

  • Terminate the reaction by adding cold acetonitrile with an internal standard.

  • Lyse the cells (e.g., by sonication or freeze-thaw cycles) and centrifuge to pellet debris.

  • Analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound.

3. Data Analysis:

  • Plot the percentage of the remaining parent compound against time.

  • Calculate the half-life (t½) from the initial linear phase of the disappearance curve.

  • Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/10^6 cells) = (0.693 / t½) / (cell density in 10^6 cells/mL)

start Start prep Prepare Reaction Mixture (Compound, Microsomes/Hepatocytes, Buffer) start->prep preincubate Pre-incubate at 37°C prep->preincubate initiate Initiate Reaction (Add Cofactors) preincubate->initiate sample Sample at Time Points initiate->sample quench Quench Reaction (Cold Acetonitrile + IS) sample->quench process Process Sample (Centrifuge/Lyse) quench->process analyze Analyze by LC-MS/MS process->analyze data Data Analysis (Calculate t½ and CLint) analyze->data end End data->end

References

A Comparative Analysis of Oxetanes and Other Four-Membered Heterocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained heterocycles has become a key tactic for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, four-membered heterocycles—particularly oxetanes, azetidines, and thietanes—have garnered significant attention. This guide provides an objective, data-driven comparison of these valuable structural motifs, offering insights into their synthesis, physicochemical properties, metabolic stability, and impact on biological activity.

Structural and Physicochemical Properties: A Tale of Four Rings

The unique characteristics of four-membered heterocycles are largely dictated by their inherent ring strain, which influences their geometry, reactivity, and electronic properties. This strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5°.

A Comparative Overview of Physicochemical Data

The choice of a four-membered heterocycle can significantly impact a molecule's polarity, solubility, and lipophilicity. The following table summarizes key physicochemical parameters for oxetane (B1205548), azetadine, and thietane.

PropertyOxetaneAzetidine (B1206935)Thietane
Molecular Formula C₃H₆OC₃H₇NC₃H₆S
Molecular Weight ( g/mol ) 58.0857.1074.14
Boiling Point (°C) 49-5062.594
Dipole Moment (D) 1.921.881.85
Ring Strain (kcal/mol) ~25.6[1]~25.9[1]~19.8
Puckering Angle (°) ~8.7[2]VariableVariable
C-X-C Bond Angle (°) ~92[3]~87~78
C-C-X Bond Angle (°) ~88~87~88
C-X Bond Length (Å) 1.451.481.85

Note: Values can vary based on substitution patterns and experimental/computational methods.

Oxetanes, with their high polarity and capacity to act as hydrogen bond acceptors, can significantly enhance aqueous solubility.[4][5] Azetidines introduce a basic nitrogen atom, providing a handle for salt formation and modulation of pKa.[6][7] Thietanes, while less explored, offer a unique combination of polarity and three-dimensionality.[4]

The Influence of Ring Strain and Conformation

The considerable ring strain in oxetanes and azetidines (comparable to each other) is a driving force for their reactivity in synthetic transformations, often involving ring-opening reactions.[1] Thietanes exhibit somewhat lower ring strain. The puckering of these rings, a mechanism to alleviate torsional strain, influences the spatial orientation of substituents and, consequently, their interaction with biological targets.[8] Oxetane itself is nearly planar, but substitution can induce a more puckered conformation.[9]

Ring_Strain_Comparison cluster_0 Relative Ring Strain cluster_1 Four-Membered Heterocycles High Strain High Strain Moderate Strain Moderate Strain Low Strain Low Strain Oxetane Oxetane Oxetane->High Strain ~25.6 kcal/mol Azetidine Azetidine Azetidine->High Strain ~25.9 kcal/mol Thietane Thietane Thietane->Moderate Strain ~19.8 kcal/mol

A diagram illustrating the relative ring strain of common four-membered heterocycles.

Synthesis of Key Four-Membered Heterocycles

The accessibility of these heterocycles is a crucial consideration for their application in drug discovery. Several reliable synthetic strategies have been developed for each class.

  • Oxetanes: The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition of a carbonyl compound and an alkene, is a classic method for oxetane synthesis. Intramolecular Williamson ether synthesis from 1,3-diols or halohydrins is also widely employed.

  • Azetidines: Common synthetic routes include the intramolecular cyclization of γ-amino alcohols or γ-haloamines.[10] The aza-Paternò-Büchi reaction, the nitrogen analog of the classic Paterno-Büchi, can also be utilized.

  • Thietanes: Thietanes are often synthesized via the ring expansion of thiiranes or through the intramolecular cyclization of 1,3-dihalides with a sulfide (B99878) source.[4]

Metabolic Stability: The Oxetane Advantage

A significant driver for the increasing use of oxetanes in medicinal chemistry is their ability to enhance metabolic stability. The oxetane moiety can act as a "metabolic shield," protecting adjacent, vulnerable positions from enzymatic degradation by cytochrome P450 enzymes.

Comparative Metabolic Stability Data

The replacement of metabolically labile groups, such as gem-dimethyl or morpholine (B109124) moieties, with an oxetane ring has been shown to significantly reduce intrinsic clearance (CLint), a measure of how quickly a compound is metabolized by liver enzymes. A lower CLint value indicates greater metabolic stability.

Compound PairOriginal MoietyCLint (µL/min/mg protein) in HLMReplacement MoietyCLint (µL/min/mg protein) in HLMFold Improvement
Compound A gem-dimethyl150Oxetane256.0
Compound B Morpholine220Oxetane-piperazine405.5
Compound C Carbonyl95Oxetane156.3

*HLM: Human Liver Microsomes. Data are representative examples from literature and will vary depending on the specific molecular scaffold.

Experimental Protocols for Assessing Metabolic Stability

a) Liver Microsomal Stability Assay

This in vitro assay is a primary screen to evaluate Phase I metabolic stability.

Experimental Protocol:

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 100 mM potassium phosphate (B84403) buffer (pH 7.4).

    • Prepare a NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

    • Prepare test compound stock solutions (e.g., 10 mM in DMSO) and dilute to the final concentration in the incubation mixture.

  • Incubation:

    • Pre-warm the HLM and NADPH regenerating system at 37°C for 5 minutes.

    • Initiate the reaction by adding the test compound to the HLM suspension.

    • The final incubation mixture typically contains 0.5 mg/mL microsomal protein, the NADPH regenerating system, and 1 µM of the test compound.

    • Incubate at 37°C with gentle shaking.

  • Time Points and Reaction Termination:

    • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • The reaction is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • The natural logarithm of the percentage of the remaining compound is plotted against time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • The half-life (t½) is calculated as 0.693/k.

    • Intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) / (protein concentration).

b) Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II enzymes.

Experimental Protocol:

  • Cell Preparation:

    • Thaw cryopreserved human hepatocytes and assess viability.

    • Resuspend the hepatocytes in an appropriate incubation medium (e.g., Williams' Medium E).

  • Incubation:

    • Pre-warm the hepatocyte suspension at 37°C in a CO2 incubator.

    • Add the test compound (typically at 1 µM final concentration) to the cell suspension.

    • Incubate at 37°C with gentle shaking.

  • Time Points and Reaction Termination:

    • Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • The reaction is stopped by adding a cold organic solvent with an internal standard.

  • Sample Analysis and Data Analysis:

    • The procedure is similar to the microsomal stability assay, with analysis by LC-MS/MS and subsequent calculation of half-life and intrinsic clearance.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents (Microsomes/Hepatocytes, Buffer, Cofactors, Test Compound) incubate Incubate at 37°C reagents->incubate timepoints Take Aliquots at Time Points (0, 5, 15, 30, 60 min) incubate->timepoints terminate Terminate Reaction (Cold Solvent + Internal Standard) timepoints->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data Calculate t½ and Intrinsic Clearance (CLint) lcms->data

A generalized experimental workflow for in vitro metabolic stability assays.

Impact on Biological Activity and Signaling Pathways

The incorporation of four-membered heterocycles can profoundly influence a compound's interaction with its biological target. Their rigid, three-dimensional nature can lock a molecule into a bioactive conformation, enhancing potency and selectivity.

For instance, several kinase inhibitors in development incorporate oxetane or azetidine moieties. These groups can form crucial hydrogen bonds with the kinase hinge region or provide favorable vectors for substituents to access specific pockets in the active site.

Example: Inhibition of a Kinase Signaling Pathway

Many kinase inhibitors target pathways that are constitutively active in cancer cells, such as the PI3K/AKT/mTOR pathway. An azetidine-containing inhibitor might bind to the ATP-binding pocket of a kinase like AKT, preventing its phosphorylation and activation. This, in turn, blocks downstream signaling, leading to reduced cell proliferation and survival.

Kinase_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Azetidine-Containing Inhibitor Inhibitor->AKT

A simplified diagram of a kinase signaling pathway inhibited by a hypothetical azetidine-containing drug.

Conclusion

Oxetanes, azetidines, and thietanes offer a rich palette of options for medicinal chemists to fine-tune the properties of drug candidates. Oxetanes stand out for their ability to confer metabolic stability and enhance solubility. Azetidines provide a valuable basic handle and a rigid scaffold. Thietanes, while less utilized, represent an emerging area with unique potential. A thorough understanding of the comparative properties and synthetic accessibility of these four-membered heterocycles is essential for their successful application in the design of the next generation of therapeutics.

References

Unlocking New Dimensions in Drug Design: A Comparative Guide to the Conformational Effects of Oxetane Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that enhance drug-like properties is perpetual. Among the rising stars in medicinal chemistry is the oxetane (B1205548) ring, a four-membered cyclic ether that is increasingly utilized as a bioisosteric replacement for gem-dimethyl and carbonyl groups. This guide provides an objective comparison of the conformational effects of oxetane substitution, supported by experimental data, to illuminate its potential in shaping the next generation of therapeutics.

The strategic incorporation of an oxetane moiety into a drug candidate can profoundly influence its three-dimensional structure, which in turn dictates its pharmacological activity and pharmacokinetic profile. This guide delves into the nuanced conformational changes induced by oxetane substitution, offering a data-driven perspective for its application in drug design.

The Conformational Advantage of Oxetane Incorporation

Oxetane's unique structural features—a puckered four-membered ring with an oxygen atom—impart a distinct conformational rigidity and three-dimensionality to molecules.[1][2] This is in stark contrast to the more flexible acyclic systems or the planar nature of a carbonyl group. When replacing a gem-dimethyl group, the oxetane introduces polarity and a defined vector for substitution without significantly increasing steric bulk.[3][4]

One of the key conformational effects of embedding an oxetane into an aliphatic chain is the preference for a synclinal (gauche) arrangement over an antiplanar (trans) one.[3][4] This seemingly subtle shift can have significant implications for how a molecule presents itself to its biological target, potentially leading to enhanced binding affinity and selectivity.

Comparative Analysis of Conformational Parameters

To quantify the impact of oxetane substitution, we can examine key geometric parameters obtained from experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as from computational modeling.

ParameterNon-Substituted Analog (e.g., Propane)gem-Dimethyl Analog (e.g., 2,2-Dimethylpropane)Oxetane-Substituted Analog (e.g., 3,3-Dimethyloxetane)Carbonyl Analog (e.g., Acetone)
Key Dihedral Angle ~180° (antiplanar)Favors staggered conformationsFavors synclinal conformationsPlanar at the carbonyl group
Ring Puckering Angle N/AN/ACan vary (e.g., ~10-20°)N/A
C-C-C Bond Angle ~109.5°~109.5°Constrained by the ring (~87°)~116° (for C-CO-C)

Visualizing the Conformational Impact

The following diagrams, generated using the DOT language, illustrate the conceptual conformational differences imparted by oxetane substitution.

cluster_0 Aliphatic Chain Conformation Acyclic Antiplanar (Extended) Oxetane Synclinal (Bent) Acyclic->Oxetane Substitution Induces Bend

Caption: Impact of oxetane on chain conformation.

Molecule Molecule gem_dimethyl gem-Dimethyl (Lipophilic, Flexible) Molecule->gem_dimethyl Substitution Carbonyl Carbonyl (Planar, H-bond acceptor) Molecule->Carbonyl Substitution Oxetane_Bioisostere Oxetane (Polar, Rigid, 3D) gem_dimethyl->Oxetane_Bioisostere Bioisosteric Replacement Carbonyl->Oxetane_Bioisostere Bioisosteric Replacement

Caption: Oxetane as a versatile bioisostere.

Experimental Protocols for Conformational Analysis

Accurate determination of molecular conformation is paramount. The following are detailed methodologies for key experiments used to assess the conformational effects of oxetane substitution.

X-ray Crystallography: The Gold Standard for Solid-State Conformation

This technique provides a precise three-dimensional structure of a molecule in its crystalline state.

Methodology:

  • Crystallization:

    • Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation.

    • Employ vapor diffusion (hanging or sitting drop), slow evaporation, or slow cooling techniques to induce crystallization.

    • Screen a variety of solvents and conditions to obtain single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).[5]

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of X-rays (typically monochromatic) using a diffractometer.[5]

    • Rotate the crystal and collect diffraction data (intensities and positions of diffracted spots) over a range of angles.[6]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.[7]

    • Build an atomic model into the electron density map.

    • Refine the atomic coordinates, thermal parameters, and occupancies against the experimental data to achieve the best fit between the calculated and observed diffraction patterns.[6]

    • From the final refined structure, extract precise bond lengths, bond angles, and dihedral angles for conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Conformation in Solution

NMR spectroscopy provides valuable insights into the conformation of molecules in solution, which is often more biologically relevant than the solid-state structure.

Methodology for 2D NMR (NOESY/ROESY):

  • Sample Preparation:

    • Dissolve the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at an appropriate concentration (typically 1-10 mg in 0.5-0.7 mL).

    • Ensure the sample is free of particulate matter and paramagnetic impurities.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum to determine chemical shifts and coupling constants.

    • Perform a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment. These experiments detect through-space interactions between protons that are close in proximity (< 5 Å).

    • Optimize acquisition parameters, including the mixing time, to observe the desired NOE cross-peaks.

  • Data Analysis and Conformational Interpretation:

    • Process the 2D NMR data to generate a spectrum with frequency axes for both dimensions.

    • Identify cross-peaks, which indicate spatial proximity between the protons corresponding to the signals on the diagonal.[8]

    • The intensity of the NOE cross-peak is inversely proportional to the sixth power of the distance between the interacting protons.

    • Use the presence and relative intensities of NOE cross-peaks to deduce the preferred conformation(s) in solution. For example, a strong NOE between two protons on opposite sides of a rotatable bond would suggest a conformation where these protons are close in space.

Computational Modeling: In Silico Conformational Prediction

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative energies of different conformers and for corroborating experimental findings.

Methodology:

  • Conformational Search:

    • Generate a set of possible low-energy conformers for the molecule of interest using a molecular mechanics force field. This can be done through systematic or stochastic search algorithms.

  • Geometry Optimization and Energy Calculation:

    • For each generated conformer, perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).[9]

    • This will find the nearest local energy minimum for each starting geometry.

  • Frequency Calculation:

    • Perform a frequency calculation on each optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Analysis of Results:

    • Compare the relative energies of the optimized conformers to determine the most stable conformation(s).

    • Analyze the geometric parameters (bond lengths, angles, dihedral angles) of the low-energy conformers.

    • Compare the calculated parameters with experimental data from X-ray crystallography or NMR to validate the computational model.

Conclusion: A Strategic Tool for Modern Drug Discovery

The incorporation of an oxetane ring is a powerful strategy in medicinal chemistry to modulate the conformational landscape of a molecule. By inducing a more rigid, three-dimensional, and often bent conformation, oxetane substitution can lead to improved target engagement, enhanced metabolic stability, and favorable physicochemical properties. The experimental and computational protocols outlined in this guide provide a robust framework for researchers to systematically evaluate and harness the conformational effects of oxetanes in their drug discovery programs, ultimately paving the way for the design of more effective and safer medicines.

References

Side-by-side comparison of different synthetic routes to oxetanes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of Oxetanes

The oxetane (B1205548) ring, a four-membered cyclic ether, is a structural motif of growing importance in medicinal chemistry.[1][2] Its incorporation into molecular structures can significantly enhance physicochemical properties such as aqueous solubility and metabolic stability, while also providing a rigid scaffold.[1][3] This guide offers a side-by-side comparison of the most prevalent synthetic strategies for constructing the oxetane ring, supported by experimental data and detailed protocols to assist researchers in selecting the optimal method for their specific needs.

The primary synthetic routes to oxetanes that will be discussed are the intramolecular Williamson etherification, the Paternò-Büchi reaction, and the ring expansion of epoxides. Each method presents a unique set of advantages and disadvantages in terms of substrate scope, reaction conditions, and achievable yields.

Intramolecular Williamson Etherification

The intramolecular Williamson etherification is a classical and widely employed method for the synthesis of oxetanes.[4] This approach involves the cyclization of a 1,3-halohydrin or a related substrate containing a leaving group at one end and an alkoxide at the other, typically under basic conditions.[5] The formation of the strained four-membered ring is achieved through an intramolecular nucleophilic substitution (SN2) reaction.[6]

General Reaction Scheme:

Williamson_Etherification reactant X-(CH2)3-OH product reactant->product Intramolecular SN2 Cyclization reagent_node Base reagent Base Paterno_Buchi carbonyl R1(C=O)R2 oxetane carbonyl->oxetane alkene R3CH=CHR4 alkene->oxetane plus + plus->oxetane Epoxide_Ring_Expansion epoxide oxetane epoxide->oxetane Ring Expansion reagent_node Sulfur Ylide reagent Sulfur Ylide

References

The Oxetane Motif: A Comparative Guide to Enhancing Drug-like Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of novel chemical motifs is paramount in the quest for safer and more effective therapeutics. Among these, the oxetane (B1205548) ring has emerged as a powerful tool to overcome common challenges in drug design. This guide provides an objective comparison of oxetane-containing compounds with their traditional isosteres, supported by experimental data, to validate their role in modern medicinal chemistry.

The oxetane moiety, a four-membered cyclic ether, is increasingly utilized as a bioisostere for gem-dimethyl and carbonyl groups. Its unique structural and physicochemical properties can confer significant advantages, including improved aqueous solubility, enhanced metabolic stability, and reduced lipophilicity, without compromising biological activity.

Oxetane as a Superior Isostere: A Data-Driven Comparison

The true value of a molecular scaffold is demonstrated through quantifiable improvements in its drug-like properties. The following tables summarize key experimental data from matched-pair analyses, directly comparing oxetane-containing compounds with their gem-dimethyl and carbonyl analogs.

Oxetane vs. gem-Dimethyl Isosteres

The replacement of a gem-dimethyl group with an oxetane can lead to a more favorable physicochemical profile, particularly in terms of solubility and metabolic stability.[1][2]

Propertygem-Dimethyl AnalogOxetane AnalogFold ImprovementReference
Aqueous SolubilityLowHigh4x to >4000x[3]
Lipophilicity (clogP)HigherLowerN/A[1]
Metabolic Stability (Microsomal Clearance)Higher ClearanceLower ClearanceImproved[1]
Cell Permeability (RRCK, 10⁻⁶ cm s⁻¹)0.115.6156x[4]
Oxetane vs. Carbonyl Isosteres

As a carbonyl surrogate, the oxetane ring maintains similar hydrogen-bonding capabilities and dipole moments but often exhibits greater metabolic stability.[2][5]

PropertyCarbonyl AnalogOxetane AnalogObservationReference
Metabolic Stability (Intrinsic Clearance)Higher ClearanceLower ClearanceSignificantly Improved[1]
Lipophilicity (LogD)HigherLowerReduced Lipophilicity[6]
Cytotoxicity (IC₅₀, µM against MCF-7)>20 (for parent indole)0.47 ± 0.02Potent Activity[7]
hERG Inhibition (IC₅₀)Potential for InhibitionReduced InhibitionImproved Safety Profile[6]

Experimental Validation: Key Biological Assays

The superior properties of oxetane-containing compounds are validated through a series of rigorous biological assays. Detailed protocols for these key experiments are provided below to facilitate their implementation in your research.

Experimental Protocols

1. Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a compound inhibits cell viability by 50% (IC₅₀), a key indicator of its cytotoxic potential.

  • Cell Seeding: Seed cells (e.g., MCF-7, PANC-1) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell adherence.[8]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (and the non-oxetane analog for comparison). Include a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.[9]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.[9]

2. In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically cytochrome P450s.

  • Incubation: Incubate the test compound (e.g., at 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) or cryopreserved hepatocytes (e.g., 0.5 x 10⁶ cells/mL) in the presence of NADPH at 37°C.[11][12]

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).[11]

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).[13]

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the disappearance of the parent compound using LC-MS/MS.[14]

  • Data Analysis: Determine the in vitro half-life (t₁/₂) and calculate the intrinsic clearance (CLᵢₙₜ).[12]

3. hERG Inhibition Assay

This assay is crucial for assessing the risk of drug-induced cardiac arrhythmia.

  • Cell Line: Use a stable cell line expressing the hERG potassium channel (e.g., HEK293-hERG).[15]

  • Electrophysiology: Use the whole-cell patch-clamp technique to measure the hERG tail current.[16]

  • Compound Application: Apply a vehicle control to establish a baseline current, followed by increasing concentrations of the test compound.[16]

  • Data Recording: Record the hERG current at each concentration until a steady-state effect is achieved. A known hERG blocker (e.g., E-4031) is used as a positive control.[15]

  • Data Analysis: Calculate the percentage of current inhibition at each concentration and determine the IC₅₀ value.[16]

4. Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate, and the test compound at various concentrations.[17]

  • Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).[18]

  • Signal Detection: Add a reagent (e.g., ADP-Glo™) that converts the ADP produced in the reaction into a luminescent signal.[17]

  • Measurement: Measure the luminescence using a plate reader.[17]

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for key validation assays.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compounds Prepare Serial Dilutions of Test Compounds treat_cells Treat Cells with Compounds & Vehicle prepare_compounds->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_dmso Add DMSO to Dissolve Formazan incubate_mtt->add_dmso read_absorbance Measure Absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Cytotoxicity Assay Workflow

Metabolic_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation prepare_mix Prepare Incubation Mix: Compound, Microsomes/Hepatocytes, NADPH incubate_37c Incubate at 37°C prepare_mix->incubate_37c take_aliquots Collect Aliquots at Time Points incubate_37c->take_aliquots quench_reaction Quench with Cold Acetonitrile take_aliquots->quench_reaction centrifuge Centrifuge to Pellet Protein quench_reaction->centrifuge lcms_analysis Analyze Supernatant by LC-MS/MS centrifuge->lcms_analysis determine_t12 Determine Half-life (t1/2) lcms_analysis->determine_t12 calculate_clint Calculate Intrinsic Clearance (CLint) determine_t12->calculate_clint

Metabolic Stability Assay Workflow

Conclusion

The strategic incorporation of the oxetane motif represents a significant advancement in modern drug discovery. As demonstrated by the comparative data, oxetanes can substantially improve the physicochemical and pharmacokinetic properties of drug candidates when used as isosteres for gem-dimethyl and carbonyl groups. By providing enhanced solubility, greater metabolic stability, and a more favorable safety profile, oxetane-containing compounds hold the promise of accelerating the development of novel and effective therapeutics. The experimental protocols and workflows detailed in this guide offer a validated framework for researchers to explore and harness the full potential of this valuable chemical scaffold.

References

The Oxetane Advantage: A Comparative Guide to Efficacy in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of an oxetane (B1205548) moiety into drug candidates has emerged as a valuable strategy in medicinal chemistry for enhancing pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of drugs with and without this four-membered cyclic ether, supported by experimental data, to illustrate the profound impact of this structural modification on efficacy and metabolic stability.

Key Findings at a Glance

The introduction of an oxetane ring can significantly improve a drug's profile by:

  • Enhancing Metabolic Stability: The rigid, polar nature of the oxetane ring can shield metabolically susceptible sites from enzymatic degradation, leading to a longer half-life and improved bioavailability.

  • Improving Potency and Selectivity: The three-dimensional structure of the oxetane can provide a better fit into target protein binding pockets, leading to increased potency and selectivity.

  • Modulating Physicochemical Properties: Oxetanes can increase solubility and reduce lipophilicity, which are crucial for favorable drug-like properties. They can also lower the basicity (pKa) of adjacent amines, which can reduce off-target effects.

Case Study 1: SYK Inhibitors - Lanraplenib vs. Entospletinib

Spleen Tyrosine Kinase (SYK) is a crucial mediator in the signaling pathways of various immune cells, making it a prime target for treating autoimmune diseases.[1]

Efficacy Comparison
CompoundStructureTargetIC50 (nM)Key Advantages of Oxetane Moiety
Lanraplenib (GS-9876) Oxetane-containingSYK9.5[2][3]Improved pharmacokinetic properties suitable for once-daily administration and no interaction with proton pump inhibitors.[4]
Entospletinib (GS-9973) Non-oxetane analogSYK7.7Potent SYK inhibitor, but development in inflammatory diseases was hindered by a twice-daily dosing regimen and drug-drug interactions.[4]

Table 1: Comparative efficacy of the oxetane-containing SYK inhibitor Lanraplenib and its non-oxetane analog Entospletinib.

SYK Signaling Pathway

The following diagram illustrates the SYK signaling pathway, highlighting the point of inhibition by Lanraplenib and Entospletinib.

SYK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Immune Receptor (e.g., BCR, FcR) ITAM ITAM SYK SYK ITAM->SYK recruits & activates SRC_Kinase Src Family Kinase SRC_Kinase->ITAM phosphorylates Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) SYK->Downstream phosphorylates Response Cellular Response (e.g., Proliferation, Cytokine Release) Downstream->Response Inhibitor Lanraplenib & Entospletinib Inhibitor->SYK inhibit

SYK signaling pathway and point of inhibition.

Case Study 2: mTOR Inhibitors - GDC-0349

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that is a central regulator of cell growth and proliferation and is a key target in cancer therapy.[5]

Efficacy Comparison

The introduction of an oxetane moiety in the mTOR inhibitor GDC-0349 was a key optimization step.

CompoundStructure FeatureTargetKi (nM)Selectivity (vs. PI3Kα)Key Advantages of Oxetane Moiety
GDC-0349 Oxetane-containingmTOR3.8[5][6]>790-fold[5]Reduced basicity (pKa = 5.0) leading to diminished hERG liability (IC50 > 100 µM) and devoid of time-dependent inhibition of CYPs.[7]
Analog 8e Isopropyl group (non-oxetane)mTORPotent-Higher basicity (pKa = 7.6) resulted in hERG liability (IC50 = 8.5 µM).[7]

Table 2: Efficacy and safety profile comparison of the oxetane-containing mTOR inhibitor GDC-0349 and a non-oxetane analog.

mTOR Signaling Pathway

The diagram below shows a simplified mTOR signaling pathway and the inhibitory action of GDC-0349.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_pathway PI3K/AKT/mTOR Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream mTORC2 mTORC2 mTORC2->AKT activates Response Cell Growth & Proliferation Downstream->Response Inhibitor GDC-0349 Inhibitor->mTORC1 inhibits Inhibitor->mTORC2 inhibits

mTOR signaling pathway and inhibition by GDC-0349.

Case Study 3: RSV Fusion Inhibitors - Ziresovir

Respiratory Syncytial Virus (RSV) is a major cause of lower respiratory tract infections, particularly in infants and the elderly. The RSV fusion (F) protein is essential for viral entry into host cells and is a key target for antiviral drugs.

Efficacy Comparison

Ziresovir is a potent RSV fusion inhibitor where an oxetane substitution provided superior antiviral activity compared to other cyclic analogs.

CompoundRh GroupTargetEC50 (nM) (RSV Long strain)Therapeutic Index (TI)
Ziresovir (RO-0529) OxetaneRSV F Protein3[8]>33,000[8]
Analog 3a gem-DimethylRSV F ProteinLess active than Ziresovir-
Analog 3b CyclopropylRSV F ProteinPotent1250[8]
Analog 3c CyclobutylRSV F ProteinLess active than Ziresovir-

Table 3: Comparison of in vitro anti-RSV activity of Ziresovir and its non-oxetane analogs.

RSV Fusion Mechanism

The following diagram illustrates the mechanism of RSV F protein-mediated membrane fusion and the inhibitory action of Ziresovir.

RSV_Fusion_Mechanism cluster_virus RSV Virion cluster_host Host Cell F_Protein_pre F Protein (Prefusion) F_Protein_post F Protein (Postfusion) - 6-Helix Bundle F_Protein_pre->F_Protein_post Conformational Change Host_Membrane Host Cell Membrane Fusion Membrane Fusion F_Protein_post->Fusion mediates Inhibitor Ziresovir Inhibitor->F_Protein_pre stabilizes prefusion state & prevents conformational change

RSV F protein fusion mechanism and Ziresovir's action.

Experimental Protocols

In Vitro Kinase Assay (SYK and mTOR)

This protocol provides a general framework for determining the in vitro inhibitory activity of compounds against SYK and mTOR kinases.

1. Reagent Preparation:

  • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).[9]

  • Dilute recombinant kinase (SYK or mTOR) and substrate (e.g., a generic tyrosine kinase substrate for SYK, GFP-4E-BP1 for mTOR) to desired concentrations in kinase buffer.

  • Prepare serial dilutions of the test compound in the kinase buffer with a constant final concentration of DMSO (e.g., 1%).

2. Kinase Reaction:

  • In a suitable microplate (e.g., 384-well), add the kinase, substrate, and test compound.

  • Initiate the reaction by adding a solution of ATP and incubate at 30°C for a specified time (e.g., 60 minutes).

3. Detection:

  • Terminate the kinase reaction and measure the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay). This involves depleting the remaining ATP and then converting the ADP to ATP, which generates a luminescent signal.

  • Alternatively, for mTOR, phosphorylation of the substrate can be detected using a phospho-specific antibody in a TR-FRET-based assay.[10]

4. Data Analysis:

  • The luminescent or fluorescent signal is measured using a plate reader.

  • The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by plotting the signal against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

RSV Plaque Reduction Assay

This assay is used to determine the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.

1. Cell Culture:

  • Seed a suitable host cell line (e.g., HEp-2 or Vero cells) in multi-well plates and grow to confluency.

2. Infection and Treatment:

  • Prepare serial dilutions of the test compound.

  • Pre-incubate a known titer of RSV with the compound dilutions for 1 hour at 37°C.

  • Infect the cell monolayers with the virus-compound mixtures and allow for viral adsorption for 1-2 hours.

3. Plaque Development:

  • Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict viral spread to adjacent cells.

  • Incubate the plates for 4-7 days to allow for the formation of plaques.

4. Visualization and Quantification:

  • Fix the cells (e.g., with 10% formalin) and stain with a dye (e.g., 0.1% crystal violet) to visualize the plaques.

  • Count the number of plaques in each well.

5. Data Analysis:

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.

  • The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is determined from a dose-response curve.[11][12]

Human Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver enzymes.

1. Reagent Preparation:

  • Prepare a buffer solution (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

  • Prepare a solution of human liver microsomes in the buffer.

  • Prepare an NADPH-regenerating system solution.

2. Incubation:

  • In a microcentrifuge tube or 96-well plate, pre-warm the microsomal solution at 37°C.

  • Add the test compound (at a final concentration of, for example, 1 µM).

  • Initiate the metabolic reaction by adding the NADPH-regenerating system.

3. Sampling and Reaction Termination:

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[13]

  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

4. Analysis:

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[14][15]

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The in vitro half-life (t½) and intrinsic clearance (Clint) are calculated from the slope of the linear regression of this plot.[16]

This guide demonstrates that the strategic incorporation of an oxetane moiety is a powerful tool in drug discovery, capable of significantly enhancing the efficacy and metabolic stability of drug candidates. The provided data and protocols offer a valuable resource for researchers in the design and evaluation of next-generation therapeutics.

References

Spectroscopic Validation of 3,3-Disubstituted Oxetane Structures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized molecules is paramount. This guide provides a comparative analysis of spectroscopic techniques for the validation of 3,3-disubstituted oxetanes, a class of compounds of growing interest in medicinal chemistry. Experimental data for oxetanes and their common isosteric replacements, gem-dimethyl and carbonyl analogs, are presented to aid in structural elucidation.

The incorporation of the oxetane (B1205548) motif into drug candidates has been shown to favorably modulate physicochemical properties such as solubility and metabolic stability. Consequently, robust and unequivocal methods for the structural validation of these four-membered rings are crucial. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the characterization of 3,3-disubstituted oxetanes.

Comparative Spectroscopic Data

To facilitate the identification and differentiation of 3,3-disubstituted oxetanes from their common bioisosteres, the following tables summarize key spectroscopic data.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of the protons and carbons in the oxetane ring are highly characteristic.

Table 1: ¹H and ¹³C NMR Data for 3,3-Dialkyloxetanes and Analogs

CompoundFunctional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
3,3-DimethyloxetaneOxetane4.34 (s, 4H, O-CH ₂)80.1 (O-C H₂), 35.8 (C (CH₃)₂), 25.9 (C(C H₃)₂)
2,2-Dimethylpropane (Neopentane)gem-Dimethyl0.93 (s, 12H, CH ₃)31.5 (C (CH₃)₄), 28.8 (C(C H₃)₄)[1]
AcetoneCarbonyl2.17 (s, 6H, CH ₃)206.7 (C =O), 30.6 (C H₃)

Table 2: ¹H and ¹³C NMR Data for 3-Alkyl-3-Aryloxetanes and Analogs

CompoundFunctional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
3-Methyl-3-phenyloxetaneOxetane7.20-7.40 (m, 5H, Ar-H ), 4.65 (d, 2H, O-CH ₂), 4.55 (d, 2H, O-CH ₂), 1.65 (s, 3H, CH ₃)145.2 (Ar-C ), 128.5 (Ar-C H), 126.9 (Ar-C H), 125.0 (Ar-C H), 83.5 (O-C H₂), 45.0 (C (CH₃)(Ph)), 28.0 (C H₃)
2-Methyl-2-phenylpropanegem-Dimethyl7.15-7.35 (m, 5H, Ar-H ), 1.30 (s, 9H, CH ₃)151.2 (Ar-C ), 128.0 (Ar-C H), 126.2 (Ar-C H), 125.3 (Ar-C H), 37.8 (C (CH₃)₃), 31.8 (C H₃)
2-Methyl-2-phenylpropanalCarbonyl9.65 (s, 1H, CH O), 7.20-7.40 (m, 5H, Ar-H ), 1.45 (s, 6H, CH ₃)200.5 (C HO), 136.8 (Ar-C ), 132.3 (Ar-C H), 130.1 (Ar-C H), 121.7 (Ar-C H), 52.5 (C (CH₃)₂), 14.7 (C H₃)[2]

Table 3: ¹H and ¹³C NMR Data for 3,3-Diaryloxetanes and Analogs

CompoundFunctional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
3,3-DiphenyloxetaneOxetane7.25-7.45 (m, 10H, Ar-H ), 5.10 (s, 4H, O-CH ₂)143.0 (Ar-C ), 128.6 (Ar-C H), 127.5 (Ar-C H), 126.8 (Ar-C H), 82.0 (O-C H₂), 50.0 (C (Ph)₂)
2,2-Diphenylpropanegem-Dimethyl7.15-7.30 (m, 10H, Ar-H ), 1.65 (s, 6H, CH ₃)148.5 (Ar-C ), 128.2 (Ar-C H), 126.4 (Ar-C H), 125.8 (Ar-C H), 42.5 (C (CH₃)₂), 31.0 (C H₃)
1,1-DiphenylacetoneCarbonyl7.20-7.40 (m, 10H, Ar-H ), 5.40 (s, 1H, CH ), 2.20 (s, 3H, CH ₃)205.0 (C =O), 138.0 (Ar-C ), 129.0 (Ar-C H), 128.5 (Ar-C H), 127.0 (Ar-C H), 65.0 (C H(Ph)₂), 30.0 (C H₃)
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of the oxetane ring. The key diagnostic feature is the C-O-C stretching vibration.

Table 4: Characteristic IR Absorption Frequencies

Functional GroupVibration ModeCharacteristic Frequency (cm⁻¹)Notes
OxetaneC-O-C stretch950 - 1000This band is characteristic of the strained four-membered ether ring.
Acyclic EtherC-O-C stretch1050 - 1150The lower frequency in oxetanes is due to ring strain.
Carbonyl (Ketone)C=O stretch1700 - 1725A strong, sharp absorption, clearly distinguishing it from the oxetane.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. A characteristic fragmentation pathway for oxetanes is the retro-[2+2] cycloaddition.

Table 5: Key Mass Spectrometry Fragmentation Patterns

Compound ClassFragmentation PathwayCharacteristic Fragments
3,3-Disubstituted OxetanesRetro-[2+2] Cycloaddition[M - Alkene]⁺˙ and [Alkene]⁺˙
gem-Dimethyl AnalogsBenzylic cleavage[M - CH₃]⁺
Carbonyl Analogsα-cleavage, McLafferty rearrangementVaries with structure, but distinct from oxetane fragmentation.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the 3,3-disubstituted oxetane in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Referencing: Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: -10 to 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-10 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Referencing: Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation:

  • Liquids: A thin film of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).

  • Solids: Prepare a KBr pellet by grinding a small amount of the solid with dry KBr powder and pressing it into a transparent disk. Alternatively, a solution in a suitable solvent (e.g., CHCl₃) can be analyzed in a solution cell.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction:

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) is injected into the GC.

  • Direct Infusion: For less volatile or thermally sensitive compounds, a solution of the sample can be directly infused into the ion source using a syringe pump.

Data Acquisition (Electron Ionization - EI):

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-500 (or as appropriate for the expected molecular weight).

  • Scan Speed: 1-2 scans/second.

  • Source Temperature: 200-250 °C.

Visualization of Validation Workflow

The following diagram illustrates a typical workflow for the spectroscopic validation of a synthesized 3,3-disubstituted oxetane.

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Validation cluster_outcome Outcome Synthesis Synthesized 3,3-Disubstituted Oxetane NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Interpretation Spectral Data Interpretation NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation Comparison Comparison with Expected Data & Analogs Data_Interpretation->Comparison Structure_Confirmation Structure Confirmation Comparison->Structure_Confirmation Validated_Structure Validated Structure Structure_Confirmation->Validated_Structure Consistent Further_Investigation Further Investigation/ Resynthesis Structure_Confirmation->Further_Investigation Inconsistent

Caption: Workflow for the spectroscopic validation of 3,3-disubstituted oxetanes.

References

A Head-to-Head Comparison: Oxetan-3-ol and Thietan-3-ol as Carboxylic Acid Isosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for optimizing drug-like properties is paramount. The isosteric replacement of carboxylic acids is a well-established strategy to enhance pharmacokinetic profiles. This guide provides an objective, data-driven comparison of two emerging isosteres: oxetan-3-ol and thietan-3-ol (B1346918).

The replacement of a carboxylic acid moiety with bioisosteres can significantly improve a compound's absorption, distribution, metabolism, and excretion (ADME) properties by modulating key physicochemical parameters such as acidity, lipophilicity, and membrane permeability.[1][2][3] This guide delves into the experimental data comparing this compound and thietan-3-ol, offering a clear perspective on their potential advantages and liabilities in drug design.

Physicochemical Properties: A Quantitative Comparison

A foundational study published in ACS Medicinal Chemistry Letters provides a direct comparison of the physicochemical properties of phenylpropionic acid derivatives where the carboxylic acid group is replaced with this compound and thietan-3-ol.[4] The key parameters of acidity (pKa), lipophilicity at physiological pH (logD7.4), and passive membrane permeability (PAMPA) were evaluated.

Compound/IsostereStructurepKalogD7.4logPapp (PAMPA)
Phenylpropionic Acid 4.64-0.49-5.79
This compound Derivative 12.82.07-5.08
Thietan-3-ol Derivative 12.12.45-4.95

Table 1: Comparison of physicochemical properties of phenylpropionic acid and its this compound and thietan-3-ol isosteres. Data extracted from "Evaluation of this compound, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group"[4].

As the data clearly indicates, both this compound and thietan-3-ol are significantly less acidic than the corresponding carboxylic acid.[5] This reduction in acidity can be advantageous in mitigating potential off-target effects associated with acidic functional groups. Furthermore, both isosteres lead to a substantial increase in lipophilicity, as shown by the positive logD7.4 values. This increased lipophilicity contributes to enhanced passive permeability across an artificial membrane, a key predictor of oral absorption.[3] Notably, the thietan-3-ol derivative demonstrated slightly higher lipophilicity and permeability compared to its oxetane (B1205548) counterpart in this model system.

Pharmacological Activity: A Case Study with Ibuprofen (B1674241) Analogues

To assess the impact of these isosteric replacements on pharmacological activity, the same study investigated their incorporation into ibuprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes.[4] The inhibitory activity of the ibuprofen analogues was evaluated in a rat basophilic leukemia (RBL-1) cell-based assay that monitors the biosynthesis of eicosanoids, the products of the COX pathway.

Compound5-LOX IC50 (µM)COX-1 IC50 (µM)COX-2 IC50 (µM)
Ibuprofen >1001.913
Ibuprofen-Oxetan-3-ol 191.15.3
Ibuprofen-Thietan-3-ol 101.05.0

Table 2: Inhibition of eicosanoid biosynthesis by ibuprofen and its this compound and thietan-3-ol analogues in RBL-1 cells. Data extracted from "Evaluation of this compound, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group"[4].

The results demonstrate that the isosteric replacement of the carboxylic acid in ibuprofen with either this compound or thietan-3-ol is well-tolerated in terms of maintaining inhibitory activity against COX-1 and COX-2.[6] Both analogues exhibited comparable, if not slightly improved, potency against both COX isoforms compared to the parent drug. Interestingly, the analogues also displayed some inhibitory activity against 5-lipoxygenase (5-LOX), an enzyme involved in a parallel inflammatory pathway, suggesting a potential for dual-pathway inhibition.

Signaling Pathway Context: The Cyclooxygenase Pathway

The pharmacological data presented for the ibuprofen analogues can be understood within the context of the cyclooxygenase (COX) signaling pathway. COX enzymes catalyze the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[7][8]

Cyclooxygenase Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 PLA2 Phospholipase A2 (PLA2) PGH2 Prostaglandin (B15479496) H2 (PGH2) ArachidonicAcid->PGH2 COX-1 / COX-2 COX1 COX-1 (constitutive) COX2 COX-2 (inducible) ProstaglandinsThromboxanes Prostaglandins & Thromboxanes PGH2->ProstaglandinsThromboxanes Inflammation Inflammation, Pain, Fever ProstaglandinsThromboxanes->Inflammation IbuprofenAnalogues Ibuprofen Analogues (this compound/Thietan-3-ol) IbuprofenAnalogues->COX1 inhibition IbuprofenAnalogues->COX2 inhibition

Figure 1: Simplified diagram of the Cyclooxygenase (COX) signaling pathway and the site of action for ibuprofen analogues.

This pathway is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2.[9] COX-1 and COX-2 then convert arachidonic acid into prostaglandin H2, a precursor for various pro-inflammatory prostaglandins and thromboxanes.[10] The ibuprofen analogues, containing the this compound and thietan-3-ol isosteres, exert their anti-inflammatory effects by inhibiting the activity of both COX-1 and COX-2.[4]

Experimental Protocols

Determination of pKa by Capillary Electrophoresis

The acidity constants (pKa) were determined by capillary electrophoresis. This method measures the electrophoretic mobility of a compound at various pH values. A plot of mobility versus pH generates a sigmoidal curve, from which the pKa can be calculated as the pH at which the compound is 50% ionized. The use of an internal standard can enhance the accuracy and reproducibility of the measurements.

Determination of logD7.4 by LC-MS

The distribution coefficient at pH 7.4 (logD7.4) was determined using a shake-flask method followed by liquid chromatography-mass spectrometry (LC-MS) analysis. A solution of the test compound in a biphasic system of n-octanol and phosphate-buffered saline (pH 7.4) is shaken until equilibrium is reached. The concentrations of the compound in both the octanolic and aqueous phases are then quantified by LC-MS. The logD7.4 is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive membrane permeability. The assay is performed in a 96-well filter plate where the filter is coated with a lipid solution (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane. The test compound is added to the donor compartment, and its permeation into the acceptor compartment is measured over time, typically by UV-Vis spectroscopy or LC-MS. The apparent permeability coefficient (Papp) is then calculated.

Inhibition of Eicosanoid Biosynthesis in RBL-1 Cells

Rat basophilic leukemia (RBL-1) cells were used to assess the inhibitory activity of the compounds on the biosynthesis of eicosanoids. The cells were stimulated to induce the release of arachidonic acid and the subsequent production of prostaglandins (via COX pathway) and leukotrienes (via 5-LOX pathway). The test compounds were pre-incubated with the cells before stimulation. The levels of various eicosanoids in the cell supernatant were then quantified using specific enzyme immunoassays (EIAs). The IC50 values, representing the concentration of the compound required to inhibit 50% of the eicosanoid production, were then determined.

Conclusion

Both this compound and thietan-3-ol present themselves as viable and promising non-classical isosteres for the carboxylic acid functional group in drug discovery. The key takeaways from the available experimental data are:

  • Reduced Acidity: Both isosteres significantly lower the acidity of the parent molecule, which can be beneficial for reducing off-target effects and improving the overall safety profile.

  • Enhanced Lipophilicity and Permeability: The introduction of either this compound or thietan-3-ol leads to a marked increase in lipophilicity and, consequently, passive membrane permeability. This is a crucial factor for improving the oral bioavailability of drug candidates.

  • Maintained Pharmacological Activity: In the case of ibuprofen, the isosteric replacement did not compromise, and in some aspects, slightly enhanced the inhibitory activity against the target enzymes, COX-1 and COX-2.

While the thietan-3-ol derivative showed a slight edge in terms of lipophilicity and permeability in the model system studied, the choice between these two isosteres will ultimately be context-dependent and should be guided by the specific goals of the drug discovery program and the structure-activity relationships of the target of interest. Further studies on a broader range of molecular scaffolds are warranted to fully elucidate the subtle differences and potential advantages of each isostere.

References

Safety Operating Guide

Navigating the Safe Disposal of Oxetan-3-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Oxetan-3-ol are paramount to ensuring laboratory safety and environmental compliance. This guide provides a clear, step-by-step framework for the safe disposal of this compound, grounded in information from safety data sheets (SDS).

Key Safety and Hazard Information

This compound is classified with several hazards that necessitate careful handling during disposal. It is harmful if swallowed, causes skin irritation, can result in serious eye damage, and may cause respiratory irritation.[1][2][3] Adherence to personal protective equipment (PPE) guidelines is mandatory throughout the disposal process.

Summary of Hazard Information:

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][2]
Skin IrritationCategory 2Causes skin irritation.[1][2][3]
Serious Eye DamageCategory 1Causes serious eye damage.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2]

This table summarizes the primary hazards associated with this compound.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to engage a licensed hazardous waste disposal company. The following steps outline the process from initial handling to final collection.

1. Personal Protective Equipment (PPE) and Preparation:

  • Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes.[1][3]

  • Hand Protection: Use chemical-impermeable gloves.[1]

  • Body Protection: Wear appropriate protective clothing to prevent skin contact.[1][3]

  • Respiratory Protection: Use only in a well-ventilated area. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][3]

  • Work Area: Ensure an eyewash station and safety shower are readily accessible.[4]

2. Waste Collection and Segregation:

  • Collect waste this compound, including any contaminated materials such as absorbent pads from a spill, in a designated and compatible waste container.

  • Recommended container materials include high-density polyethylene (B3416737) (HDPE) or glass.[5]

  • Do not mix this compound with other waste streams unless compatibility is confirmed.

3. Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste" and the specific contents, "Waste this compound."

  • Store the sealed container in a designated hazardous waste accumulation area. This area must be cool, dry, and well-ventilated, away from heat, sparks, open flames, and other ignition sources.[1][3][6]

  • The storage area should be secure and accessible only to authorized personnel.[1][6]

4. Arranging for Disposal:

  • Contact a licensed environmental disposal company to arrange for the collection and disposal of the hazardous waste.

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary hazard information for safe transport and final disposal.[1][3]

  • Disposal methods may include incineration in a licensed facility.[6]

5. Emergency Procedures:

  • Spills: In the event of a spill, evacuate unnecessary personnel. Remove all sources of ignition.[1][4] Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a suitable container for disposal using non-sparking tools.[4][6] Do not allow the spill to enter drains.[1]

  • Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes.[1][3] If inhaled, move the individual to fresh air.[1][3] Seek immediate medical attention for any exposure.[1][3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Handling cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Well-Ventilated Area (Fume Hood) A->B C Collect Waste this compound and Contaminated Materials B->C Proceed with Waste Collection D Place in a Labeled, Sealable HDPE or Glass Container C->D E Store in Designated Hazardous Waste Area D->E Seal and Transfer F Ensure Area is Cool, Dry, and Well-Ventilated E->F G Contact Licensed Waste Disposal Company F->G Ready for Disposal H Provide SDS and Waste Information G->H I Schedule Waste Pickup H->I Spill Accidental Spill or Exposure Emergency Follow Emergency Procedures (Evacuate, Decontaminate, Seek Medical Aid) Spill->Emergency Emergency->C Collect Spill Debris as Waste

A flowchart outlining the procedural steps for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can mitigate the risks associated with this compound and ensure that its disposal is handled in a safe, compliant, and environmentally responsible manner. Always refer to the specific Safety Data Sheet provided by the manufacturer for the most detailed and up-to-date information.

References

Personal protective equipment for handling Oxetan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety, handling, and disposal protocols for Oxetan-3-ol (CAS No. 7748-36-9). Adherence to these procedures is essential for ensuring a safe laboratory environment for all personnel. This compound is a hazardous chemical that is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[1][2][3][4] It is also a flammable liquid and vapor.[5][6]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory when handling this compound to minimize exposure risk.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Tightly-sealed Safety Goggles & Face ShieldStandard safety glasses are insufficient. Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required to protect against splashes.[1][5] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[7]
Hands Chemical-Resistant GlovesWear appropriate gloves (e.g., nitrile, neoprene) to prevent skin contact.[5][7] The breakthrough time of the glove material must be obtained from the manufacturer and observed.[5] Gloves must only be worn on clean hands and should be disposed of immediately after contamination.[5]
Body Flame-Resistant Laboratory Coat / Chemical SuitWear a lab coat or other protective clothing to prevent skin exposure.[1][6] For situations with a risk of severe exposure, a PVC apron or a full PVC protective suit may be necessary.[5]
Respiratory NIOSH/MSHA Approved RespiratorAll handling should occur in a well-ventilated area or a chemical fume hood.[1][7] If exposure limits are exceeded or irritation is experienced, a full-face respirator is required.[1]

Operational Plan: Step-by-Step Procedures

1. Engineering Controls & Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area or a certified chemical fume hood to minimize inhalation of vapors.[6][7]

  • Safety Stations: Ensure that eyewash stations and safety showers are unobstructed and located close to the workstation.[5][6]

  • Ignition Sources: Keep the handling area free of heat, sparks, open flames, and other ignition sources.[5][6] Use only non-sparking tools and explosion-proof equipment.[5][7]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[5][7]

2. Safe Handling Protocol:

  • Read the Safety Data Sheet (SDS) thoroughly before beginning any work.

  • Don the complete set of required PPE as specified in the table above.

  • Avoid all direct contact with the chemical.[6]

  • Do not breathe vapors, mist, or gas.[4][6]

  • Measure and transfer the chemical carefully to avoid splashes or aerosol generation.

  • Do not eat, drink, or smoke in the handling area.[1][6]

3. Post-Handling & Decontamination:

  • Wash hands and any exposed skin thoroughly with soap and water immediately after handling.[1][6]

  • Decontaminate all work surfaces and equipment after use.

  • Take off any contaminated clothing and wash it before reuse.[1][6]

4. Storage:

  • Store in a cool, dry, and well-ventilated area.[5][6]

  • Keep the container tightly closed and stored in a locked cabinet or area.[1][5][6]

  • Store away from incompatible materials, such as strong oxidizing agents.[7]

Emergency and First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse cautiously and thoroughly with water for at least 15 minutes, also under the eyelids.[1][6] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1][6]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[6] If skin irritation occurs, get medical advice.[1][6] Remove and wash contaminated clothing before reuse.[1]
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][6] If you feel unwell, call a poison center or doctor.[6]
Ingestion Rinse mouth with water.[1][6] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[6]

Spill and Disposal Plan

  • Accidental Release:

    • Evacuate personnel from the immediate area and remove all sources of ignition.[6]

    • Ensure adequate ventilation.

    • Contain the spill using inert absorbent material like sand or vermiculite.[7]

    • Use spark-proof tools to collect the absorbed material into a suitable, closed, and labeled container for disposal.[7]

  • Waste Disposal:

    • All materials contaminated with this compound must be treated as hazardous waste.[7]

    • Collect waste in a clearly labeled, sealed, and chemically compatible container. The label must include "Hazardous Waste" and the full chemical name.[7]

    • Dispose of the contents and container at an approved waste disposal facility in accordance with all local, state, and federal regulations.[1][6] Do not empty into drains.[7]

Quantitative Data Summary

PropertyValue
CAS Number 7748-36-9[8][9]
Molecular Formula C₃H₆O₂[8][9]
Molecular Weight 74.08 g/mol [8][9]
Appearance Colorless transparent liquid[2]
Boiling Point 153 °C[2]
Flash Point 87 °C[2]
Density 1.167 g/cm³[2]

This compound Handling Workflow

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Final Phase RiskAssessment Review SDS & Conduct Risk Assessment EngControls Verify Engineering Controls (Fume Hood, Eyewash) RiskAssessment->EngControls PPESelection Select & Inspect PPE EngControls->PPESelection Handling Safe Handling of This compound PPESelection->Handling Decontamination Decontaminate Work Area & Equipment Handling->Decontamination Emergency Emergency Event (Spill/Exposure) Handling->Emergency WasteSegregation Segregate Hazardous Waste Decontamination->WasteSegregation Storage Secure Storage WasteSegregation->Storage Disposal Proper Disposal via EHS WasteSegregation->Disposal FirstAid First Aid Emergency->FirstAid Follow First Aid Procedures

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxetan-3-ol
Reactant of Route 2
Oxetan-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.